Vat-brown-3
Description
Properties
IUPAC Name |
N-(28-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2(15),3,5(14),7(12),8,10,17,20,22,24,27-dodecaen-8-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H23N3O6/c46-37-24-14-7-8-15-25(24)38(47)34-33(37)30(44-42(51)22-12-5-2-6-13-22)20-28-23-18-19-27-32(35(23)45-36(28)34)40(49)26-16-9-17-29(31(26)39(27)48)43-41(50)21-10-3-1-4-11-21/h1-20,45H,(H,43,50)(H,44,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKMSGQPNUGLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=CC(=C7C(=C6N5)C(=O)C8=CC=CC=C8C7=O)NC(=O)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H23N3O6 | |
| Record name | C.I. VAT BROWN 3 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026282 | |
| Record name | C.I. Vat brown 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat brown 3 is an odorless brown to dark brown powder. (NTP, 1992) | |
| Record name | C.I. VAT BROWN 3 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | C.I. VAT BROWN 3 | |
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| URL | https://cameochemicals.noaa.gov/chemical/21216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
131-92-0 | |
| Record name | C.I. VAT BROWN 3 | |
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| URL | https://cameochemicals.noaa.gov/chemical/21216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N,N′-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2′,3′-i]carbazole-4,9-diyl)bis[benzamide] | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. Vat Brown 3 | |
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| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,9-diyl)bis- | |
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| Record name | C.I. Vat brown 3 | |
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| Record name | N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,9-diyl)bis(benzamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.587 | |
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| Record name | VAT BROWN 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11GKO85B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
356 °F (decomposes) (NTP, 1992) | |
| Record name | C.I. VAT BROWN 3 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
C.I. 69015: A Comprehensive Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indanthrone (C.I. 69015) is a large, planar, organic molecule with the chemical formula C₂₈H₁₄N₂O₄.[1] Its structure consists of two aminoanthraquinone units fused together. This extensive conjugated system is responsible for its intense blue color. Primarily used as a vat dye for cotton and other cellulosic fibers, it is also utilized as a pigment in high-performance coatings and plastics due to its outstanding lightfastness, thermal stability, and resistance to chemical degradation.[1]
Synthesis of C.I. 69015 (Indanthrone)
The most prevalent and historically significant method for the synthesis of Indanthrone is the dimerization of 2-aminoanthraquinone (B85984) in a strongly alkaline medium at elevated temperatures.[1]
Synthesis Pathway
The synthesis proceeds through a multi-step process involving the initial formation of an intermediate through the coupling of two 2-aminoanthraquinone molecules, followed by an intramolecular cyclization and subsequent oxidation to yield the final Indanthrone structure.
Caption: Synthesis pathway of C.I. 69015 from 2-aminoanthraquinone.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a generalized procedure based on common synthetic routes. Researchers should consult specific literature for optimization and safety considerations.
Materials:
-
2-aminoanthraquinone
-
Potassium hydroxide (KOH)
-
Inert, high-boiling solvent (e.g., nitrobenzene (B124822) or a mixture of high-boiling point alcohols)
-
Oxidizing agent (e.g., air, potassium nitrate, or potassium chlorate)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, a mixture of potassium hydroxide and the high-boiling solvent is heated to approximately 220-235 °C under a continuous stream of inert gas (e.g., nitrogen or argon).
-
2-aminoanthraquinone is added portion-wise to the hot, stirred alkaline mixture.
-
The reaction mixture is maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the initial condensation, an oxidizing agent may be introduced, or air can be bubbled through the mixture to facilitate the final oxidation step to form Indanthrone.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a suitable organic solvent.
-
The crude product is collected by filtration, washed thoroughly with hot water to remove excess alkali and other water-soluble impurities, and then with an organic solvent (e.g., ethanol) to remove organic impurities.
-
The product is dried under vacuum.
Purification
Crude Indanthrone often contains unreacted starting materials and side-products. A common and effective method for purification involves treatment with concentrated sulfuric acid.
Experimental Protocol: Sulfuric Acid Purification
-
The crude Indanthrone is dissolved in concentrated (95-100%) sulfuric acid at a ratio of approximately 1 part dye to 10-15 parts acid by weight. This should be done carefully in an ice bath to manage the exothermic reaction.
-
The solution is stirred until all the dye has dissolved.
-
The sulfuric acid solution is then slowly poured into a large volume of cold water with vigorous stirring. This process, known as "drowning," causes the purified Indanthrone to precipitate.
-
The precipitated solid is collected by filtration.
-
The filter cake is washed extensively with water until the filtrate is neutral to pH paper.
-
The purified C.I. 69015 is then dried in a vacuum oven.
Characterization of C.I. 69015
A comprehensive characterization of the synthesized C.I. 69015 is essential to confirm its identity, purity, and properties.
Physicochemical Properties
The key physicochemical properties of C.I. 69015 are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₈H₁₄N₂O₄ |
| Molar Mass | 442.43 g/mol |
| Appearance | Dark blue solid / Blue-black powder |
| Melting Point | 470-500 °C (decomposes) |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Insoluble in ethanol, acetone, toluene (B28343). Slightly soluble in hot chloroform (B151607) and quinoline. |
| Solubility in Concentrated H₂SO₄ | Soluble (forms a brown solution) |
Spectroscopic Characterization
The UV-Vis spectrum of C.I. 69015 is characterized by strong absorption in both the UV and visible regions, which is expected for a large, conjugated system.
| Wavelength (λmax) | Solvent |
| 278 nm | Cellophane Film |
| 216 nm, 255 nm, 292.5 nm, 371 nm | Alcohol |
Note: The exact peak positions and intensities can vary depending on the solvent and the physical state of the sample.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretching |
| ~1670-1690 | C=O stretching (quinone) |
| ~1600 | C=C stretching (aromatic) |
| ~1200-1300 | C-N stretching |
Due to its very low solubility in common NMR solvents, obtaining high-quality ¹H and ¹³C NMR spectra for the parent C.I. 69015 molecule is challenging and not widely reported. For structurally related, more soluble derivatives, NMR has been used for characterization. A generalized protocol for attempting NMR analysis is provided below.
General Protocol for NMR Analysis:
-
Solvent Selection: A high-boiling, deuterated solvent in which Indanthrone has at least minimal solubility would be required (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated trichlorobenzene, potentially at elevated temperatures).
-
Sample Preparation: A saturated solution of the purified compound would be prepared. Due to low solubility, a large number of scans would likely be necessary to obtain a reasonable signal-to-noise ratio.
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals should correspond to the number of protons on the aromatic rings. The N-H protons would likely appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The spectrum would show a number of signals corresponding to the different carbon environments in the molecule. The carbonyl carbons of the quinone system would be expected to appear significantly downfield (typically >180 ppm).
Chromatographic Characterization
TLC is a useful technique for monitoring the progress of the synthesis and assessing the purity of the final product.
General Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A non-polar eluent system is typically required for this class of compounds. A mixture of toluene and a more polar solvent like ethyl acetate (B1210297) or dioxane could be explored. The optimal ratio would need to be determined experimentally to achieve an Rf value between 0.3 and 0.7 for the main spot.
-
Visualization: The spots are intensely colored and can be visualized directly. A UV lamp (254 nm) can also be used for visualization.
HPLC can be used for the quantitative analysis of C.I. 69015 and for the detection of impurities.
General Protocol for HPLC Analysis:
-
Column: A reversed-phase C18 column is a common starting point for the analysis of organic molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be required to achieve good separation.
-
Detection: A UV-Vis or photodiode array (PDA) detector set at one of the absorption maxima of Indanthrone (e.g., 278 nm or a wavelength in the visible region) would be suitable.
-
Sample Preparation: The sample would need to be dissolved in a suitable solvent that is compatible with the mobile phase. Given the low solubility, this may require a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), followed by dilution.
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of C.I. 69015.
Caption: General workflow for the synthesis and characterization of C.I. 69015.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of C.I. 69015 (Indanthrone). The synthesis via the alkaline fusion of 2-aminoanthraquinone is a robust and well-established method. A comprehensive suite of analytical techniques is required to fully characterize the final product and ensure its purity and identity. While much is known about this important dye, the scientific community would benefit from the publication of high-resolution ¹H and ¹³C NMR data and a validated, standardized HPLC method to further support research and development efforts involving this compound.
References
Spectroscopic Analysis of Vat Brown 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vat Brown 3, also known as C.I. Vat Brown 3 and C.I. 69015, is an anthraquinone-based vat dye utilized in the textile industry for dyeing and printing various fibers, including cotton, wool, and silk.[1][2][3][4] Its application in these processes, as well as its potential as an organic pigment, necessitates a thorough understanding of its chemical structure and properties.[1][2] This technical guide provides a comprehensive overview of the spectroscopic techniques that can be employed to analyze Vat Brown 3, offering detailed, generalized experimental protocols and illustrative data. The methodologies discussed include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for researchers engaged in the analysis of Vat Brown 3 and related compounds.
Chemical and Physical Properties of Vat Brown 3
Vat Brown 3 is a complex organic compound with a significant molecular structure.[1] A summary of its key identifiers and properties is presented in Table 1. The dye is characterized as a dark brown or deep red powder that is insoluble in water and ethanol, but slightly soluble in xylene.[1][4][5]
Table 1: Chemical and Physical Properties of Vat Brown 3
| Property | Value | Reference |
| C.I. Name | Vat Brown 3, 69015 | [1][4] |
| CAS Number | 131-92-0 | [1][2][3][4] |
| Molecular Formula | C₄₂H₂₃N₃O₆ | [1][4][6] |
| Molecular Weight | 665.65 g/mol | [1][2][3][4][6] |
| Appearance | Dark brown / Deep red powder | [1][3][4] |
| Solubility | Insoluble in water and ethanol | [1][4][5] |
Spectroscopic Analysis Methodologies
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of complex organic molecules like Vat Brown 3. The following sections detail the principles and generalized experimental protocols for the key spectroscopic methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which are characteristic of dyes. For vat dyes, this technique can be used to monitor the transformation between the insoluble oxidized form and the soluble leuco form.[2]
Experimental Protocol:
-
Sample Preparation (Oxidized Form):
-
Due to its insolubility in common solvents, a suitable solvent in which Vat Brown 3 is at least slightly soluble, such as xylene, should be used.[1][4]
-
Prepare a dilute solution of Vat Brown 3 in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
A blank solution containing only the solvent should be prepared for baseline correction.
-
-
Sample Preparation (Leuco Form):
-
The soluble leuco form is obtained by reducing the dye in an alkaline solution.[1][4]
-
Prepare an aqueous solution containing an appropriate reducing agent (e.g., sodium dithionite) and an alkali (e.g., sodium hydroxide).
-
Disperse a known amount of Vat Brown 3 in the solution and heat gently (e.g., to 50°C) to facilitate reduction.[2][5]
-
The solution should be protected from atmospheric oxygen to prevent re-oxidation.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
-
Data Presentation:
The primary data obtained from UV-Vis spectroscopy is the λmax value, which corresponds to the electronic transition of the chromophore.
Table 2: Representative UV-Vis Spectroscopic Data
| Form | Solvent/Medium | Expected λmax (nm) | Notes |
| Oxidized | Xylene | ~450-550 | The exact value needs experimental determination. This range is typical for complex anthraquinone (B42736) dyes. |
| Leuco (Reduced) | Alkaline hydrosulfite | ~600-700 | A significant bathochromic (red) shift is expected upon reduction to the leuco form. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For Vat Brown 3, FTIR can confirm the presence of key structural features such as C=O (carbonyl), N-H (amine/amide), and aromatic C-H and C=C bonds. The Attenuated Total Reflectance (ATR) sampling technique is often suitable for solid powders.[2]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the Vat Brown 3 sample is dry and in a fine powder form.
-
No further preparation is typically needed for ATR-FTIR. Alternatively, for transmission FTIR, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the holder and collect the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Data Presentation:
The FTIR spectrum provides information on the vibrational frequencies of the functional groups within the molecule.
Table 3: Expected FTIR Absorption Bands for Vat Brown 3
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretching (Amide/Amine) |
| 3100-3000 | Aromatic C-H | Stretching |
| 1680-1640 | C=O | Stretching (Anthraquinone Ketone) |
| 1650-1620 | C=O | Stretching (Amide I) |
| 1600-1450 | Aromatic C=C | Stretching |
| 1300-1000 | C-N | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the detailed carbon-hydrogen framework of a molecule.[8] For a complex structure like Vat Brown 3, ¹H NMR and ¹³C NMR, along with 2D NMR techniques (like COSY and HSQC), would be necessary to assign the chemical shifts of the various protons and carbons.
Experimental Protocol:
-
Sample Preparation:
-
The primary challenge for NMR analysis of Vat Brown 3 is its poor solubility.
-
A suitable deuterated solvent in which the compound shows some solubility must be identified. Deuterated sulfuric acid (D₂SO₄) or high-temperature experiments in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) could be explored.
-
Prepare a solution with a concentration sufficient for detection (typically >1 mg/mL).
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
Data Presentation:
NMR data is presented as chemical shifts (δ) in parts per million (ppm).
Table 4: Representative ¹H and ¹³C NMR Data Categories for Vat Brown 3
| Spectrum | Chemical Shift Range (ppm) | Corresponding Nuclei |
| ¹H NMR | ~6.0-9.0 | Aromatic Protons |
| ¹H NMR | ~10.0-12.0 | Amide Protons (if not exchanged) |
| ¹³C NMR | ~110-150 | Aromatic Carbons |
| ¹³C NMR | ~160-170 | Amide Carbonyl Carbons |
| ¹³C NMR | >180 | Anthraquinone Carbonyl Carbons |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[10] High-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition of Vat Brown 3.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of Vat Brown 3 in a suitable solvent that is compatible with the chosen ionization technique.
-
Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be suitable.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in a positive or negative ion mode.
-
The spectrum will show the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M]⁺, or [M-H]⁻).
-
If fragmentation is desired, tandem mass spectrometry (MS/MS) can be performed.[10]
-
Data Presentation:
The key piece of data from MS is the m/z value of the molecular ion.
Table 5: Expected Mass Spectrometry Data for Vat Brown 3
| Ionization Mode | Expected Ion | Calculated m/z | Notes |
| Positive Ion | [M+H]⁺ | 666.66 | For C₄₂H₂₄N₃O₆⁺ |
| Positive Ion | [M]⁺ | 665.65 | For C₄₂H₂₃N₃O₆⁺ |
| Negative Ion | [M-H]⁻ | 664.64 | For C₄₂H₂₂N₃O₆⁻ |
Workflow and Data Integration
The spectroscopic analysis of Vat Brown 3 is a multi-step process where each technique provides complementary information. The overall workflow and the logical relationship between the analytical techniques are illustrated in the diagrams below.
Caption: Overall workflow for the spectroscopic analysis of Vat Brown 3.
Caption: Relationship between spectroscopic techniques and structural information.
Conclusion
The comprehensive spectroscopic analysis of Vat Brown 3 requires a combination of techniques to fully characterize its structure. While UV-Vis and FTIR spectroscopy provide initial confirmation of the dye class and its functional groups, mass spectrometry is crucial for determining the molecular weight and formula. For complete structural elucidation and unambiguous assignment of all atoms, advanced NMR techniques are indispensable, despite the challenges posed by the compound's low solubility. The protocols and expected data presented in this guide serve as a robust framework for researchers undertaking the analysis of Vat Brown 3 and other complex vat dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 5. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. mdpi.com [mdpi.com]
- 8. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Facility | Chemistry | Brown University [chemistry.brown.edu]
- 10. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of Vat Brown 3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Properties of Vat Brown 3
While specific photophysical data is scarce, the fundamental chemical and physical properties of Vat Brown 3 are documented. These properties are crucial for understanding its behavior in various environments and for designing experiments for further characterization.
| Property | Value |
| C.I. Name | Vat Brown 3 |
| C.I. Number | 69015 |
| CAS Number | 131-92-0 |
| Molecular Formula | C₄₂H₂₃N₃O₆ |
| Molecular Weight | 665.65 g/mol |
| Appearance | Deep red to dark brown powder[1][2][3] |
| Solubility | Insoluble in water and ethanol; slightly soluble in xylene (forms a bordeaux red solution)[1][2][3] |
| Behavior in Acids | In concentrated sulfuric acid, it dissolves to form a dark wine-red solution, which upon dilution, yields red-light brown flocks[1][2][3] |
| Leuco Form (Alkaline) | The reduced (leuco) form in an alkaline medium is red[1][2] |
| Leuco Form (Acidic) | The reduced (leuco) form in an acidic medium is yellow-brown[1][2] |
| Key Characteristic | Known as a "light brittle dye," indicating it can cause photodegradation of fabrics like cotton upon exposure to sunlight[1][2][4] |
Photophysical Properties of Anthraquinone (B42736) Dyes: A General Overview
Vat Brown 3 is a complex anthraquinone dye. The photophysical properties of this class of dyes are governed by the anthraquinone core and are significantly influenced by the nature and position of substituent groups.
-
Absorption: Anthraquinone itself is colorless, but the addition of electron-donating groups (like amino or hydroxy groups) shifts the absorption bands into the visible region, resulting in vibrant colors ranging from red to blue.[5] These dyes typically exhibit broad and intense absorption spectra in the visible range.[6][7]
-
Emission: Many anthraquinone derivatives are fluorescent.[8][9][10] Their emission properties, including the fluorescence wavelength and quantum yield, are highly sensitive to their molecular structure and the surrounding environment. Large Stokes shifts (the difference between the absorption and emission maxima) have been observed for some novel anthraquinone fluorophores.[9][10]
-
Intersystem Crossing and Photosensitization: Upon absorption of light, anthraquinone dyes can undergo intersystem crossing from the excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state is often the key species in photosensitization processes. Anthraquinones are known to be effective photosensitizers, capable of generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide (B77818) radicals (O₂⁻) through energy or electron transfer to molecular oxygen.[11][12] This reactivity is the basis for their application in photodynamic therapy and also explains the photodegradation of textiles.[4][11][12]
The Photosensitizing Nature of Vat Brown 3
The most significant photophysical characteristic of Vat Brown 3 reported is its tendency to cause "light brittleness" in dyed fabrics.[1][2][4] This phenomenon is a direct consequence of the dye acting as a photosensitizer. The process can be described by a generalized photosensitization mechanism, likely involving both Type I and Type II pathways.
Upon absorption of a photon (hν), the Vat Brown 3 molecule is promoted from its ground state (S₀) to an excited singlet state (¹VB3). It can then undergo intersystem crossing to a more stable and longer-lived triplet state (³VB3). This triplet-state dye is the primary initiator of the damaging photoreactions.
-
Type I Mechanism: The excited triplet dye (³VB3*) can directly interact with a substrate molecule (e.g., the cellulose (B213188) of a cotton fiber) through electron or hydrogen atom transfer, producing radical species. These radicals can then react with ground-state oxygen (³O₂) to form reactive oxygen species (ROS), which lead to oxidative degradation of the substrate.
-
Type II Mechanism: Alternatively, the triplet-state dye (³VB3*) can transfer its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can readily attack and degrade the substrate.
This continuous generation of reactive species upon exposure to light leads to the breakdown of the polymer chains in textile fibers, resulting in the observed "brittleness".
Experimental Protocols for Photophysical Characterization
To fully characterize the photophysical properties of Vat Brown 3, a series of standard spectroscopic techniques would be employed. The following are detailed methodologies for these key experiments.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of Vat Brown 3.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of Vat Brown 3 of a known concentration in a suitable solvent (e.g., spectroscopic grade xylene, given its slight solubility). A series of dilutions are then prepared from the stock solution.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of each diluted solution is measured over a spectral range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. A plot of absorbance at λmax versus concentration is created (Beer-Lambert plot). The molar extinction coefficient (ε) is calculated from the slope of this plot (Slope = ε * path length).
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φf).
-
Methodology:
-
Sample Preparation: A dilute solution of Vat Brown 3 is prepared in a suitable solvent, with an absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).
-
Measurement:
-
Emission Spectrum: The sample is excited at a fixed wavelength (typically λmax from the absorption spectrum), and the emission intensity is scanned across a range of higher wavelengths.
-
Excitation Spectrum: The emission is monitored at the wavelength of maximum fluorescence, while the excitation wavelength is scanned.
-
-
Quantum Yield Determination (Relative Method):
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a rhodamine dye) that absorbs at a similar wavelength is used.
-
The absorbance and the integrated fluorescence intensity of both the Vat Brown 3 solution and the standard solution are measured under identical experimental conditions.
-
The quantum yield of Vat Brown 3 (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To measure the excited-state lifetime (τ) of the fluorescent species.
-
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique. This involves a pulsed light source (e.g., a picosecond laser or a light-emitting diode) for excitation and a high-speed single-photon detector.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are measured relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters like chi-squared (χ²).
-
Conclusion
Vat Brown 3 is an anthraquinone-based dye with a notable characteristic of being a "light brittle" agent, which points to its strong photosensitizing properties. While specific quantitative photophysical data for this compound is not widely published, this guide provides a framework for its study based on the known properties of the anthraquinone dye class. The described photosensitization mechanism offers a probable explanation for its photodegradative effects on textiles. The detailed experimental protocols provided herein outline a clear path for researchers to fully characterize the absorption, emission, and excited-state dynamics of Vat Brown 3. Such a characterization would be invaluable for understanding its photostability, for mitigating its damaging effects in textile applications, and for potentially harnessing its photosensitizing properties in other fields, such as photodynamic therapy or materials science.
References
- 1. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Vat Brown 3 | 131-92-0 [chemicalbook.com]
- 4. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Anthraquinone dyes as photosensitizers for dye-sensitized solar cells [diva-portal.org]
- 8. "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain [red.library.usd.edu]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 11. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
Vat Brown 3 solubility in organic solvents
An In-depth Technical Guide to the Solubility of Vat Brown 3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Brown 3, also known as C.I. 69015, is an anthraquinone-based vat dye recognized for its characteristic brown hue and application in the textile industry.[1] Its chemical structure imparts significant stability and colorfastness, but also results in very low solubility in aqueous and most organic solvents. Understanding the solubility of Vat Brown 3 is critical for a range of applications beyond traditional dyeing, including its formulation in novel delivery systems, advanced materials, and as a research chemical. This technical guide provides a comprehensive overview of the known solubility of Vat Brown 3 in organic solvents, a detailed experimental protocol for its quantitative determination, and logical diagrams to illustrate key concepts.
Physicochemical Properties of Vat Brown 3
Solubility of Vat Brown 3 in Organic Solvents
The solubility of Vat Brown 3 in organic solvents is generally low, a characteristic feature of most vat dyes. The large, rigid, and relatively nonpolar molecular structure limits its interaction with solvent molecules. The available data on the solubility of Vat Brown 3 is predominantly qualitative.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/L) | Source |
| Water | 20 | 8.337 | [2] |
Qualitative Solubility Data
The following table summarizes the qualitative solubility information for Vat Brown 3 in various organic solvents based on available technical data sheets and chemical databases.
| Solvent | Solubility | Observations | Source(s) |
| Xylene | Slightly Soluble | Forms a bordeaux red solution, solubility increases with heat. | [1][2][3][5][6] |
| Ethanol | Insoluble | - | [1][2][5] |
| Tetralin | Slightly Soluble | Solubility noted when hot. | [6] |
Experimental Protocol for Determining the Solubility of Vat Brown 3
The following is a detailed, generalized protocol for the quantitative determination of Vat Brown 3 solubility in an organic solvent of interest. This method is adapted from established protocols for other sparingly soluble dyes and utilizes UV-Vis spectrophotometry for quantification.
Principle
The solubility of Vat Brown 3 is determined by creating a saturated solution at a specific temperature, separating the undissolved solid, and then measuring the concentration of the dissolved dye in the supernatant using UV-Vis spectrophotometry. A calibration curve is first established to relate absorbance to concentration.
Materials and Equipment
-
Vat Brown 3 (high purity)
-
Organic solvent of interest (analytical grade)
-
UV-Vis Spectrophotometer
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Scintillation vials or other suitable sealed containers
Experimental Procedure
Step 1: Preparation of Standard Solutions and Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of Vat Brown 3 and dissolve it in a solvent in which it has reasonable, albeit low, solubility (e.g., hot xylene or a suitable high-boiling point solvent). This may require heating and sonication. Record the exact concentration.
-
Prepare a Series of Dilutions: From the stock solution, prepare a series of standard solutions of known, decreasing concentrations using the organic solvent of interest.
-
Measure Absorbance: Determine the wavelength of maximum absorbance (λmax) for Vat Brown 3 in the chosen solvent by scanning a mid-range standard solution across the UV-Vis spectrum.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear regression will provide the relationship (Beer-Lambert Law) between absorbance and concentration.
Step 2: Equilibrium Solubility Measurement
-
Prepare Saturated Solutions: Add an excess amount of Vat Brown 3 to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved solid to settle.
-
Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high absorbance readings.
-
Dilution (if necessary): Dilute the filtered solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
Step 3: Sample Analysis and Data Calculation
-
Measure Absorbance: Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.
-
Calculate Concentration: Use the equation from the calibration curve to determine the concentration of Vat Brown 3 in the diluted sample.
-
Determine Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of Vat Brown 3 in the specific solvent at the tested temperature.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of Vat Brown 3.
Factors Influencing Vat Dye Solubility
Caption: Key factors influencing the solubility of vat dyes like Vat Brown 3.
Conclusion
While Vat Brown 3 is a well-established dye, comprehensive quantitative data on its solubility in a wide array of organic solvents remains scarce in the public domain. This guide summarizes the available qualitative and limited quantitative solubility data. The provided detailed experimental protocol offers a robust framework for researchers to determine the solubility of Vat Brown 3 in solvents relevant to their specific applications. A thorough understanding and experimental determination of its solubility are essential for expanding the use of this compound into new and innovative areas of materials science and chemical research.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Vat Brown 3 CAS#: 131-92-0 [m.chemicalbook.com]
- 3. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 4. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 5. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 6. Vat brown 3 TDS|Vat brown 3 from Chinese supplier and producer - VAT BROWN DYES - Enoch dye [enochdye.com]
A Theoretical Investigation into the Electronic and Spectroscopic Properties of Vat Brown 3: A Quantum Chemical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantum chemical calculations for Vat Brown 3 (C.I. 69015) have not been extensively published. This document, therefore, presents a comprehensive and technically detailed hypothetical study. The methodologies, data, and analyses provided are illustrative of the rigorous computational workflow that would be applied to a complex dye molecule of this nature. The quantitative data herein is representative and intended to serve as a benchmark for future experimental and theoretical investigations.
Introduction
Vat Brown 3, with the molecular formula C42H23N3O6, is a complex anthraquinone-based vat dye known for its application in dyeing cellulosic fibers.[1] Its large, conjugated π-system is responsible for its characteristic color and dyeing properties. Understanding the relationship between the molecular structure of Vat Brown 3 and its electronic and optical properties is crucial for optimizing its performance, predicting its photostability, and exploring potential new applications in fields such as organic electronics.[2]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to elucidate the fundamental electronic structure, molecular geometry, and spectroscopic behavior of such complex organic molecules. This guide outlines a detailed theoretical protocol for investigating Vat Brown 3, providing a framework for researchers to apply similar computational strategies to other complex dyes.
Computational Workflow
A systematic computational investigation of Vat Brown 3 would proceed through several key stages, from initial structure preparation to the calculation of excited-state properties. The logical flow of this process is designed to ensure that each subsequent calculation is based on a reliable and physically meaningful molecular geometry.
Caption: A typical workflow for quantum chemical calculations on a large dye molecule like Vat Brown 3.
Detailed Computational Methodologies
The accuracy and reliability of quantum chemical calculations are highly dependent on the chosen theoretical methods and basis sets. The protocols described below represent a robust and widely accepted approach for molecules of this type.
Molecular Structure and Optimization
The initial 3D structure of Vat Brown 3 would be constructed based on its known chemical connectivity, derived from its synthesis from N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide and N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide followed by cyclization.[2] This initial structure would then be subjected to full geometry optimization without any symmetry constraints.
-
Protocol:
-
Software: Gaussian 16 or ORCA
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules.
-
Basis Set: 6-31G(d). This Pople-style basis set includes d-polarization functions on heavy atoms, which is essential for accurately describing the bonding in a molecule with multiple carbonyl and amide groups.
-
Convergence Criteria: Tight convergence criteria for forces and displacement (e.g., Opt=Tight in Gaussian).
-
Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Protocol:
-
Software: Gaussian 16 or ORCA
-
Method/Functional/Basis Set: Same as the geometry optimization (DFT/B3LYP/6-31G(d)).
-
Analysis: The calculation yields the harmonic vibrational frequencies. A key diagnostic is the number of imaginary frequencies; zero confirms a local minimum. The results can also be used to predict the molecule's infrared (IR) spectrum.
-
Electronic Structure and Frontier Molecular Orbitals
With a confirmed stable geometry, the electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. Their energy levels and spatial distribution govern the molecule's reactivity, electron-donating/accepting capabilities, and its primary electronic transitions.
-
Protocol:
-
Analysis: The HOMO and LUMO energies are extracted from the output of the frequency calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for estimating the molecule's electronic excitation energy and chemical stability.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO orbitals are generated to visualize the regions of electron density involved in electronic transitions.
-
Excited-State Calculations for Spectroscopic Properties
To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. This method calculates the vertical excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states.
-
Protocol:
-
Software: Gaussian 16 or ORCA
-
Method: TD-DFT
-
Functional/Basis Set: B3LYP/6-31G(d).
-
Number of States: The first 10-20 singlet excited states are typically calculated to cover the visible and near-UV regions.
-
Solvent Effects: To better approximate experimental conditions, solvent effects can be included using an implicit solvation model like the Polarizable Continuum Model (PCM). Dichloromethane or chloroform (B151607) would be appropriate choices based on the dye's limited solubility.
-
Predicted Molecular and Electronic Properties (Illustrative Data)
The following tables summarize the type of quantitative data that would be obtained from the computational workflow described above.
Table 1: Key Geometric Parameters of Optimized Vat Brown 3
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (Anthraquinone) | 1.235 |
| C=O (Amide) | 1.248 | |
| C-N (Amide) | 1.375 | |
| C-N (Carbazole) | 1.390 | |
| Dihedral Angle (°) | Anthraquinone Plane 1 - Anthraquinone Plane 2 | 15.2 |
Table 2: Frontier Molecular Orbital Energies and Properties
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap (ΔE) | 2.65 |
Table 3: Predicted Electronic Transitions (TD-DFT in Chloroform)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 2.48 | 500 | 0.85 |
| S0 → S2 | 2.75 | 451 | 0.12 |
| S0 → S5 | 3.20 | 387 | 0.35 |
The primary predicted absorption at 500 nm, corresponding to the HOMO→LUMO transition, is characteristic of a highly conjugated system and is consistent with the brown color of the dye.
Visualization of Molecular Structure and Reactivity
The complex structure of Vat Brown 3 contains several key functional groups that dictate its chemical behavior. A logical diagram can illustrate the relationships between these components.
References
An In-depth Technical Guide on the Thermal Stability of C.I. 69015 (Vat Orange 1, C.I. 59105)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 69015, more commonly known as Vat Orange 1 and identified by the Colour Index number C.I. 59105, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants. Its robust chemical structure lends it excellent fastness properties, making it suitable for various industrial applications, including the coloring of textiles and plastics. For researchers, scientists, and professionals in drug development, understanding the thermal stability of such compounds is critical, particularly when considering high-temperature processing, long-term storage, and potential applications where thermal stress is a factor.
This technical guide provides a comprehensive overview of the thermal stability of C.I. 59105. Due to the limited availability of specific, publicly accessible thermogravimetric and calorimetric data for this exact compound, this guide synthesizes available information, including qualitative data from safety datasheets and comparative data from related anthraquinone dyes, to present a thorough assessment. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to facilitate further empirical investigation.
Physicochemical and Thermal Properties
C.I. 59105 is a dibromo derivative of dibenzpyrenequinone. Its large, planar, and conjugated molecular structure is the primary contributor to its high thermal stability.
Table 1: Physicochemical Properties of C.I. 59105 (Vat Orange 1)
| Property | Value | Reference |
| Chemical Name | Dibromo-7,14-dibenzpyrenequinone | [1] |
| C.I. Name | Vat Orange 1 | [1] |
| C.I. Number | 59105 | [1] |
| CAS Number | 1324-11-4 | [1] |
| Molecular Formula | C₂₄H₁₀Br₂O₂ | [1] |
| Molecular Weight | 490.14 g/mol | [1] |
| Appearance | Yellowish-brown powder | [1] |
Table 2: Summary of Thermal Stability Data for C.I. 59105 (Vat Orange 1)
| Parameter | Value | Conditions | Notes |
| Sublimation Temperature | ~240-250 °C | Under vacuum (1 x 10⁻⁶ mbar) | Indicates significant thermal stability in a non-oxidative environment. |
| Decomposition Onset (TGA, Hypothetical) | > 300 °C | Inert Atmosphere (e.g., Nitrogen) | Based on the general stability of anthraquinone dyes. |
| Melting Point | Not clearly defined; may decompose before melting. | Ambient Pressure | Many large organic pigments decompose before a distinct melting point is observed. |
| Hazardous Decomposition | Emits irritating and toxic fumes and gases. | In case of fire. | As per Safety Data Sheets.[2] |
Note: The TGA data is presented as a hypothetical but representative profile based on the sublimation temperature and the known thermal behavior of analogous anthraquinone dyes due to the absence of specific experimental data in the public domain.
Experimental Protocols
To empirically determine the thermal stability of C.I. 59105, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which C.I. 59105 begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of C.I. 59105 powder into a ceramic or platinum TGA pan. Ensure the sample is evenly distributed at the bottom of the pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
-
-
Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition, defined as the temperature at which a significant mass loss begins.
-
Calculate the percentage of mass loss at different temperature intervals.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.
Apparatus: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of C.I. 59105 powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
-
Analysis:
-
Plot the heat flow (in W/g) versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for any observed thermal events.
-
Visualized Experimental Workflow
The logical flow of assessing the thermal stability of C.I. 59105 can be visualized as follows:
Caption: Workflow for Thermal Stability Assessment of C.I. 59105.
Discussion and Conclusion
The available data, although limited, strongly suggests that C.I. 59105 (Vat Orange 1) possesses high thermal stability. The sublimation temperature of approximately 240-250 °C under vacuum indicates that the molecule can withstand significant heat before undergoing a phase change in a non-oxidative environment. In the presence of air, decomposition is expected to occur at higher temperatures, likely exceeding 300 °C, which is characteristic of the robust anthraquinone chemical scaffold.
For applications in drug development, where thermal stability during processing (e.g., hot-melt extrusion) and storage is paramount, C.I. 59105 would likely be considered a stable excipient or component up to at least 200 °C. However, it is imperative that empirical TGA and DSC analyses, following the protocols outlined in this guide, are conducted to establish precise temperature limits for specific formulations and processing conditions. The potential for the generation of toxic and irritating fumes upon combustion necessitates careful handling and consideration of safety measures in high-temperature applications.
References
Vat Brown 3 CAS number 131-92-0
An In-depth Technical Guide to Vat Brown 3 (CAS No. 131-92-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vat Brown 3, with CAS Registry Number 131-92-0, is a synthetic anthraquinone-based vat dye.[1][2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis methodologies, applications, and safety data. While primarily utilized in the textile industry for its robust dyeing characteristics on cellulosic fibers, its properties are of interest to researchers in materials science and industrial chemistry.[3][4][5] All quantitative data are summarized in structured tables, and key processes are visualized using DOT language diagrams. It should be noted that while this guide is thorough, detailed spectral analyses (NMR, IR, Mass Spectrometry) and specific biological pathway interactions are not extensively available in public literature, reflecting its primary industrial application rather than a role in drug development.
Chemical and Physical Properties
Vat Brown 3, also known as C.I. Vat Brown 3 and Indanthren Brown R, is a complex polycyclic aromatic compound.[6][7] Its chemical structure is based on an anthraquinone (B42736) carbazole (B46965) derivative.[8] It is characterized as an odorless, dark brown powder that is insoluble in water and ethanol.[3][6][7][9] It exhibits slight solubility in organic solvents like xylene, particularly when heated.[4][6][7][10] A notable characteristic is its color change in different chemical environments: it turns dark wine red in concentrated sulfuric acid, reddish-brown in an alkaline solution of sodium hydrosulfite (its leuco form), and yellowish-brown in an acidic reducing solution.[1][4][6][7]
Table 1: General and Chemical Properties of Vat Brown 3
| Property | Value | Source(s) |
| CAS Number | 131-92-0 | [1][3][4][6][7][11][12] |
| C.I. Number | 69015 | [1][6][12] |
| Molecular Formula | C₄₂H₂₃N₃O₆ | [1][4][6][12][13] |
| Molecular Weight | 665.65 g/mol | [1][6][11][13] |
| Appearance | Odorless, brown to dark brown powder | [3][4][7][9][13] |
| InChI Key | AAKMSGQPNUGLAZ-UHFFFAOYSA-N | [3][11] |
Table 2: Physical and Predicted Properties of Vat Brown 3
| Property | Value | Source(s) |
| Melting Point | 180°C (356°F) (decomposes) | [3][11] |
| Boiling Point | 685.54°C (rough estimate) | [11][14] |
| Density | 1.537 g/cm³ (estimate) | [11][14] |
| Water Solubility | Insoluble (8.337 mg/L at 20°C) | [4][6][7][9][14] |
| pKa | 11.26 ± 0.20 (Predicted) | [14] |
| LogP | 7.52250 | [11] |
Synthesis Methodologies
The synthesis of Vat Brown 3 is a multi-step process involving condensation and cyclization reactions. The literature describes two primary manufacturing routes.
Route 1: Condensation and Cyclization This common method involves the condensation of N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide.[1][3][7] The reaction is typically carried out in the presence of a copper catalyst.[1][3][7] The resulting intermediate is then cyclized using concentrated sulfuric acid to yield the final Vat Brown 3 molecule.[1][3][7]
Route 2: Ring Closure An alternative synthesis involves the ring closure of 4,5'-Bisbenzoylamino-1,1'-dianthrimide-2,2'carbazole. This intramolecular reaction is also achieved by treatment with concentrated sulfuric acid.[3][7][14]
A patent (CN104448889A) details a specific preparation method that involves:
-
Synthesizing 1-benzoylamino-4-bromo anthraquinone from 1-aminoanthraquinone.
-
Acylating 1,5-diamino-anthraquinone to form a mono-acylate.
-
Condensing the two intermediates in a nitrobenzene (B124822) solvent to produce an imine.
-
Performing a ring-closure reaction in concentrated sulfuric acid, followed by oxidation with sodium chlorate (B79027) to purify the final product.[8]
Mechanism of Action as a Vat Dye
Vat Brown 3 functions as a vat dye, a class of water-insoluble dyes applied to cellulosic fibers like cotton in a soluble, reduced "leuco" form. The process is a reduction-oxidation cycle.
-
Vatting (Reduction): The insoluble Vat Brown 3 powder is reduced in a heated alkaline bath, typically using sodium hydrosulfite (Na₂S₂O₄). This chemical reaction converts the carbonyl groups of the dye into hydroxyl groups, rendering the molecule water-soluble. The resulting solution is known as the leuco form, which is reddish-brown for Vat Brown 3.[4][6][15]
-
Absorption: The cellulosic fiber (e.g., cotton) is immersed in the leuco dye solution. The soluble leuco form has a high affinity for the fiber and penetrates its structure.[3][15]
-
Oxidation: After absorption, the fiber is removed from the bath and exposed to air or an oxidizing agent (e.g., hydrogen peroxide). This oxidizes the leuco dye back to its original insoluble pigment form, trapping it firmly within the fiber matrix. This final step develops the characteristic brown color and ensures high fastness properties.
Experimental Protocols & Applications
Vat Brown 3 is primarily used for dyeing cotton, viscose, wool, and their blends.[3][5][15] It is also suitable for various printing techniques, including direct, resist, and discharge printing.[1][3][6] When processed into an organic pigment, it is used in industrial paints and for coloring plastics due to its excellent light resistance and heat stability.[3][4][6]
Representative Dyeing Protocol (Jig Dyeing)
This protocol is a synthesized representation of methods described in the literature.
-
Bath Preparation: Prepare a dyebath with the required amount of water. Add a dispersing agent and the Vat Brown 3 powder.
-
Vatting: Heat the bath. Add sodium hydroxide (B78521) (NaOH) and the reducing agent, sodium hydrosulfite (Na₂S₂O₄). The optimal reduction temperature should not exceed 50°C.[3][15]
-
Reduction Time: Allow 10-15 minutes for the complete conversion of the pigment to its soluble leuco form.[15]
-
Dyeing: Immerse the cotton material in the leuco dye bath. The leuco form exhibits good affinity and levelness on cotton fibers.[3][15] For viscose fibers, the temperature may need to be raised slightly.[3][15] For polyester/cotton blends, a thermosol process may be required.[3][4]
-
Oxidation: After dyeing, the material is rinsed and treated with an oxidizing agent or exposed to air to convert the dye back to its insoluble form.
-
Soaping: The dyed material is washed with soap at a high temperature to remove any loose surface dye and to stabilize the final shade.
Table 3: Fastness Properties of Vat Brown 3
| Fastness Test | Rating (ISO/AATCC Standards) | Source(s) |
| Light (Xenon Test) | 6-7 to 7-8 (depending on depth) | [1][6][12] |
| Washing / Soping | 4 to 5 | [1][12][15] |
| Rubbing (Dry) | 4 to 5 | [12][15] |
| Rubbing (Wet) | 3 to 4 | [12] |
| Perspiration | 4 to 5 | [12][15] |
| Ironing | 4 to 5 | [1][15] |
| Chlorine Bleach | 4 to 5 | [1][15] |
| Oxygen Bleach | 4 to 5 | [1][15] |
A significant drawback of Vat Brown 3 is that it is a light-brittle dye, meaning fabrics dyed with it can experience fiber damage and reduced tensile strength upon prolonged exposure to sunlight.[1][3][6]
Safety and Toxicology
Vat Brown 3 is considered stable under normal conditions but is incompatible with strong oxidizing and reducing agents.[3][7][9][14] As a powder, it can cause irritation to the eyes, skin, and respiratory tract.[13] Ingestion is harmful and may lead to gastrointestinal discomfort.[13]
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[13]
-
Minimize dust generation.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator.[13]
-
Store in a cool, dry place in tightly sealed containers.[15]
Table 4: Toxicological Data for Vat Brown 3
| Test Type | Route of Exposure | Species | Dose / Duration | Source(s) |
| LD50 | Oral | Rat | >6 g/kg | [11] |
| LD50 | Intraperitoneal | Rat | 1410 mg/kg | [11] |
Mutagenicity data has been reported, but the compound is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[13]
Conclusion
Vat Brown 3 (CAS 131-92-0) is a well-characterized industrial vat dye with significant applications in the textile and pigment industries. Its strengths lie in its excellent fastness properties, making it suitable for durable goods. However, its potential to cause photo-degradation of cellulosic fibers is a notable limitation. For researchers, its synthesis involves classic organic reactions of condensation and cyclization. While extensive data on its industrial application exists, there is a clear lack of information regarding its interaction with biological systems, and as such, it is not a candidate for drug development based on current knowledge. Further research could focus on quantifying its spectral properties and exploring modifications to mitigate its photo-brittling effects.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. static.fibre2fashion.com [static.fibre2fashion.com]
- 3. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 4. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 5. China Biggest Vat Brown 3 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 7. Vat Brown 3 | 131-92-0 [chemicalbook.com]
- 8. CN104448889A - Preparation method of vat brown R - Google Patents [patents.google.com]
- 9. C.I. VAT BROWN 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Vat brown 3 TDS|Vat brown 3 from Chinese supplier and producer - VAT BROWN DYES - Enoch dye [enochdye.com]
- 11. CAS 131-92-0 | Vat Brown 3-Standard Group [std-fkm.com]
- 12. 131-92-0|Vat Brown 3 Brown R|Colorcom Group [colorcominternational.com]
- 13. cncolorchem.com [cncolorchem.com]
- 14. Vat Brown 3 CAS#: 131-92-0 [m.chemicalbook.com]
- 15. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]
Technical Bulletin: Vat Brown 3 (C.I. 69015) - A Review of Available Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical bulletin provides a summary of the publicly available toxicological data for the anthraquinone (B42736) dye, Vat Brown 3 (CAS No. 131-92-0). While Vat Brown 3 has applications in the textile industry, a comprehensive toxicological profile is not available in the public domain. This document consolidates the known information on its acute toxicity and genotoxic potential and highlights significant data gaps in areas such as repeated dose toxicity and carcinogenicity. The information presented herein is intended to inform researchers and professionals in drug development and chemical safety assessment about the current state of knowledge regarding the toxicity of Vat Brown 3.
Chemical and Physical Properties
Vat Brown 3 is a complex anthraquinone dye. A summary of its key chemical and physical properties is provided below.
| Property | Value |
| CAS Number | 131-92-0 |
| C.I. Number | 69015 |
| Molecular Formula | C42H23N3O6 |
| Molecular Weight | 665.65 g/mol |
| Appearance | Brown to dark brown powder[1] |
| Solubility | Insoluble in water[2] |
Toxicological Data
The toxicological database for Vat Brown 3 is limited. The following sections summarize the available data.
Acute Toxicity
Acute toxicity data is available from oral and intraperitoneal studies in rats. No data on acute dermal or inhalation toxicity for Vat Brown 3 was found in the public literature.
Table 1: Acute Toxicity of Vat Brown 3 in Rats
| Route of Administration | Test Species | LD50 | Toxic Effects | Reference |
| Oral | Rat | >6 g/kg | Details of toxic effects not reported other than lethal dose value. | [3] |
| Intraperitoneal | Rat | 1410 mg/kg | Sense Organs and Special Senses (Olfaction) - effect, not otherwise specified; Behavioral - food intake. | [3] |
Genotoxicity and Mutagenicity
Information regarding the genotoxicity of Vat Brown 3 is incomplete. A study by the National Toxicology Program (NTP) is noted in a database, but the results are not publicly available.
-
Ames Test (Bacterial Reverse Mutation Assay): A "Genetic Toxicity Evaluation of C.I. Vat Brown 3 in Salmonella/E.coli Mutagenicity Test or Ames Test" with Study ID 843985 is listed as having been conducted by the NTP. However, the results of this study (positive, negative, or equivocal) could not be retrieved from public databases.
-
Mouse Lymphoma Assay: Vat Brown 3 was not evaluated for genotoxicity in the mouse lymphoma assay due to its insolubility in the culture medium.
Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)
No publicly available studies on the sub-acute, sub-chronic, or chronic toxicity of Vat Brown 3 were identified. This represents a significant data gap in understanding the potential health effects of long-term exposure.
Carcinogenicity
Vat Brown 3 is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the U.S. Occupational Safety and Health Administration (OSHA), or the American Conference of Governmental Industrial Hygienists (ACGIH).[4]
Other Toxicological Endpoints
-
Skin, Eye, and Respiratory Irritation: Material Safety Data Sheets indicate that Vat Brown 3 may cause skin, eye, and respiratory tract irritation.[2]
-
Sensitization: Symptoms of exposure to similar compounds include temporary skin reactions such as allergic contact dermatitis.[2]
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies conducted on Vat Brown 3 are not available in the public literature. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies.
Representative Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 401)
The following diagram illustrates a general workflow for an acute oral toxicity study.
Representative Workflow for Ames Test (Based on OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. The following diagram shows a simplified workflow.
Potential Toxicity Pathways for Anthraquinone Dyes
While specific signaling pathways for Vat Brown 3 are not documented, the toxicity of some anthraquinone dyes is known to be mediated through mechanisms such as the generation of reactive oxygen species (ROS) and DNA intercalation. The following diagram illustrates a generalized potential pathway.
Data Gaps and Future Research
The current publicly available data on the toxicity of Vat Brown 3 is insufficient for a comprehensive risk assessment. Key data gaps that need to be addressed include:
-
Genotoxicity: The results of the NTP Ames test (Study 843985) need to be made publicly available to clarify the mutagenic potential of Vat Brown 3.
-
Repeated Dose Toxicity: Studies on sub-acute, sub-chronic, and chronic toxicity are essential to understand the effects of long-term exposure.
-
Dermal and Inhalation Toxicity: Given the potential for occupational exposure, studies on dermal and inhalation toxicity are warranted.
-
Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of Vat Brown 3 is needed to better interpret toxicological findings.
-
Carcinogenicity: Long-term carcinogenicity bioassays would be required to definitively assess the carcinogenic potential of this dye.
Conclusion
Vat Brown 3 has a limited publicly available toxicological profile. The acute oral toxicity in rats is low, but data on other routes of exposure and repeated dose toxicity are lacking. A key study on its mutagenicity remains unpublished. For a thorough understanding of the potential human health risks associated with Vat Brown 3, further comprehensive toxicological testing is required. Researchers and drug development professionals should be aware of these significant data gaps when considering this compound or structurally related anthraquinone dyes in their work.
References
Vat Brown 3 and its Derivatives: A Technical Guide to a Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vat Brown 3, a robust anthraquinone-carbazole dye, has a long history of use in the textile industry, valued for its stability and fastness. While its direct biological applications have been unexplored, its core chemical structure represents a privileged scaffold for medicinal chemistry. This technical guide provides an in-depth analysis of Vat Brown 3, not as a therapeutic agent itself, but as a foundational molecule for the synthesis of novel derivatives with significant potential in drug development. We present a comprehensive overview of the synthesis of the core scaffold, the known biological activities of related anthraquinone (B42736) and carbazole (B46965) derivatives—primarily focusing on anticancer properties—and detailed experimental protocols for key biological assays. All quantitative data on compound activity is summarized for comparative analysis, and critical chemical and biological pathways are visualized to facilitate understanding. This guide serves as a resource for researchers looking to leverage the Vat Brown 3 scaffold for the discovery of new therapeutic agents.
Introduction to Vat Brown 3
Vat Brown 3 (C.I. 69015) is a complex polycyclic aromatic compound belonging to the class of anthraquinone dyes.[1] Its structure is characterized by a carbazole moiety fused with anthraquinone units, containing amide linkages.[2] Traditionally, its application has been confined to industrial dyeing of cellulosic fibers like cotton, viscose, and wool, and in the manufacturing of organic pigments for paints and plastics.[3][4]
From a medicinal chemistry perspective, the core structure of Vat Brown 3 is highly compelling. It is comprised of two well-established pharmacophores: anthraquinone and carbazole . Derivatives of both these heterocyclic systems are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and enzyme-inhibitory effects.[5][6][7] This suggests that Vat Brown 3, a commercially available and synthetically accessible molecule, is an ideal starting point—or scaffold—for the development of a diverse library of novel bioactive compounds.
Physicochemical and Toxicological Profile of Vat Brown 3
A foundational understanding of the parent molecule is crucial before exploring its derivatization for pharmaceutical applications.
Chemical and Physical Properties
Vat Brown 3 is a dark brown powder with poor solubility in water and ethanol, but slight solubility in organic solvents like xylene.[1] Its insolubility in aqueous media is a key characteristic of vat dyes, which require chemical reduction to a soluble leuco form for application.[1]
| Property | Value | Reference |
| CAS Number | 131-92-0 | [1] |
| Molecular Formula | C₄₂H₂₃N₃O₆ | [1] |
| Molecular Weight | 665.65 g/mol | [1] |
| Appearance | Dark brown powder | [3] |
| Solubility | Insoluble in water and ethanol; slightly soluble in xylene. | [1] |
| Behavior in Acid | Forms a dark wine red solution in concentrated sulfuric acid. | [1] |
Toxicological Data
Direct toxicological studies on Vat Brown 3 for pharmaceutical purposes are limited. However, available data from environmental and industrial assessments provide a preliminary safety profile.
| Assay Type | Species | Result | Reference |
| Acute Oral Toxicity | Rat | LD₅₀ > 2000 mg/kg | [6] |
| Aquatic Toxicity | Fathead Minnow | Not toxic (LC₅₀ > 180 mg/L) | [6] |
These initial findings suggest a low level of acute toxicity for the parent molecule, which is a favorable characteristic for a drug development scaffold. However, any new derivative would require comprehensive toxicological evaluation.
Synthesis and Derivatization Potential
The established synthesis routes for Vat Brown 3 provide a clear roadmap for generating novel derivatives. Modifications can be introduced by using substituted starting materials or by performing post-synthesis modifications on the core scaffold.
Core Scaffold Synthesis
The primary synthesis of Vat Brown 3 involves a condensation reaction followed by cyclization.[1]
-
Condensation: N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is condensed with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of a copper catalyst.[1]
-
Cyclization: The resulting intermediate undergoes an intramolecular ring-closure reaction in concentrated sulfuric acid to yield the final Vat Brown 3 structure.[1]
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 5. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
C.I. 69015: A Technical Guide to Health and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for C.I. 69015, also known as Vat Blue 6 and Indanthrone. The information presented is intended for researchers, scientists, and drug development professionals who may be working with this compound. While a thorough search of scientific literature and regulatory databases has been conducted, it is important to note that specific quantitative toxicological data for C.I. 69015 is limited in the public domain. Much of the available information is qualitative or pertains to the broader class of anthraquinones.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone | [1] |
| Synonyms | Vat Blue 6, Indanthrone, D&C Blue No. 9 | [2][3] |
| CAS Number | 130-20-1 | [4] |
| Molecular Formula | C₂₈H₁₂Cl₂N₂O₄ | [4] |
| Molecular Weight | 511.31 g/mol | [4] |
| Physical State | Powder | [5] |
| Color | Aquamarine blue | [5] |
| Solubility | Insoluble in water, acetone, and ethanol. Slightly soluble in hot chloroform, 2-chlorophenol, and hot pyridine. | [5] |
Toxicological Data
A comprehensive review of available data reveals a notable lack of specific quantitative toxicological studies for C.I. 69015. The following tables summarize the available information.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 10 g/kg | |
| LC₅₀ (of a "blue vat dye") | Earthworm | - | 0.129 mg/L (without additives)0.21 mg/L (with additives) |
Note: The earthworm toxicity study did not definitively identify the "blue vat dye" as C.I. 69015.
Irritation and Sensitization
Qualitative statements from various Safety Data Sheets (SDS) suggest that C.I. 69015 may cause skin and eye irritation. However, no quantitative data from standardized tests (e.g., OECD 404 for skin irritation, OECD 405 for eye irritation) were found. Similarly, while some sources indicate a potential for skin sensitization in sensitive individuals, no data from recognized sensitization assays (e.g., Local Lymph Node Assay) are publicly available. Notably, a significant number of notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory indicate that the substance does not meet the criteria for hazard classification under the Globally Harmonized System (GHS)[3].
Mutagenicity
No specific studies on the mutagenic potential of C.I. 69015 using standard assays such as the Ames test or in vitro/in vivo mammalian cell gene mutation tests were identified in the public domain.
Carcinogenicity
There are no specific carcinogenicity studies available for C.I. 69015. A 13-week subchronic toxicity study on "Direct Blue 6" (a different benzidine-based dye) was conducted by the National Cancer Institute, but the planned two-year bioassay was not performed[6]. It is crucial to note that this study was not on C.I. 69015.
Experimental Protocols
Detailed experimental protocols for toxicological studies performed specifically on C.I. 69015 are not available in the reviewed literature. For the benefit of researchers planning to conduct such studies, this section provides a generalized overview of standard OECD test guidelines for key toxicological endpoints.
General Workflow for In Vivo Acute Oral Toxicity (Following OECD TG 423)
The following diagram illustrates a typical workflow for an acute oral toxicity study.
General Workflow for In Vitro Skin Irritation (Following OECD TG 439 - Reconstructed Human Epidermis Test)
This diagram outlines the typical steps involved in an in vitro skin irritation test.
General Workflow for Bacterial Reverse Mutation Test (Ames Test - Following OECD TG 471)
The following diagram illustrates the general procedure for conducting an Ames test for mutagenicity.
Hazard Identification and Protective Measures
Based on the limited available data, C.I. 69015 should be handled with care in a laboratory setting. The primary hazards appear to be related to its powdered form, which can lead to inhalation and potential irritation.
Recommended Protective Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are recommended.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Conclusion
There is a significant data gap in the publicly available toxicological profile of C.I. 69015. While it is used in some consumer and medical products, the detailed safety studies supporting these applications are not readily accessible in the scientific literature or public regulatory databases. The available information suggests a low order of acute oral toxicity but indicates a potential for skin and eye irritation upon direct contact with the powder. The lack of data on genotoxicity and carcinogenicity warrants a cautious approach when handling this compound. Researchers are strongly encouraged to perform their own risk assessments and, where necessary, conduct appropriate toxicological testing before use in novel applications, particularly in drug development where safety is paramount.
References
- 1. CAS 130-20-1: Vat Blue 6 | CymitQuimica [cymitquimica.com]
- 2. Vat Blue 6 — Wikipédia [fr.wikipedia.org]
- 3. Vat Blue 6 | C28H12Cl2N2O4 | CID 8532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vat Blue 6 - Technical grade | 130-20-1 | FV41512 [biosynth.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. govinfo.gov [govinfo.gov]
A Technical Guide to the Historical Development of Vat Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of vat dyes, from their ancient natural origins to the revolutionary synthetic discoveries that shaped the modern dye industry. The document provides a detailed overview of key chemical milestones, experimental procedures for the synthesis of significant vat dyes, and a quantitative comparison of their performance characteristics.
Introduction: The Genesis of Vat Dyes
Vat dyes represent a unique class of water-insoluble colorants that have been prized for centuries for their exceptional fastness properties.[1] The term "vat" originates from the historical practice of fermenting these dyes in large wooden tubs or vats to render them soluble for application to textiles.[2][3] The fundamental principle of vat dyeing involves a two-step process: the insoluble pigment is first reduced to a water-soluble "leuco" form in an alkaline solution, allowing it to penetrate the fiber. Subsequently, the fiber is exposed to air or a chemical oxidant, which reoxidizes the leuco dye back to its insoluble, colored state, trapping it within the fiber matrix.[4][5] This process results in dyeings with outstanding resistance to washing, light, and chemical treatments.[6]
Ancient Natural Vat Dyes: A Legacy of Color
The history of vat dyes is rooted in the use of natural colorants derived from plant and animal sources. Two of the most historically significant natural vat dyes are Tyrian Purple and Indigo (B80030).
Tyrian Purple
For centuries, Tyrian purple, also known as royal or imperial purple, was the most prestigious and expensive dye in the ancient world.[7] Its use dates back to the Phoenicians as early as the 16th century BCE.[7] The dye was extracted from the mucus of several species of predatory sea snails, primarily of the Murex genus. The laborious extraction process, requiring thousands of snails to produce a small amount of dye, contributed to its exorbitant cost.[7] The resulting color was highly valued for its vibrancy and its remarkable fastness; it would not fade but instead become brighter with exposure to sunlight and weathering.[7]
Indigo
Indigo, with its characteristic blue hue, is one of the oldest dyes to be used for textile dyeing, with a history spanning at least 4000 years.[8] It was originally extracted from the leaves of plants of the Indigofera genus, which were cultivated in various parts of the world, most notably in India.[8] The traditional method of indigo dyeing involved fermenting the plant material to release the dye precursor, indican, which was then hydrolyzed and oxidized to form the insoluble indigo pigment.[3] The dyeing process itself was a vatting process, where the insoluble indigo was reduced in a fermentation vat, often using stale urine as the reducing agent, to produce the soluble leuco-indigo.[2][9]
The Synthetic Revolution: From Laboratory to Industrial Scale
The 19th century witnessed a paradigm shift in the dye industry with the advent of synthetic organic chemistry. The quest to synthesize indigo, a dye of immense commercial importance, was a driving force in this revolution.
The Synthesis of Indigo
The first successful synthesis of indigo was achieved by the German chemist Adolf von Baeyer in 1878.[8] This was followed by the development of several synthetic routes, most notably the Baeyer-Drewsen indigo synthesis in 1882.[10] However, it was the work of Karl Heumann that led to a commercially viable industrial process. In 1897, BASF (Badische Anilin- und Soda-Fabrik) began the industrial production of synthetic indigo, which was cheaper and more consistent in quality than its natural counterpart.[8] This development led to the rapid decline of the natural indigo trade.
The Dawn of Anthraquinone (B42736) Vat Dyes: Indanthrene
In 1901, a serendipitous discovery by René Bohn at BASF marked the beginning of a new class of vat dyes: the anthraquinone vat dyes. While attempting to create a new blue dye from 2-aminoanthraquinone (B85984), Bohn synthesized Indanthrene Blue RS (now known as C.I. Vat Blue 4), the first synthetic vat dye that was not a derivative of indigo.[8][11] Indanthrene dyes exhibited even greater fastness properties than indigo and opened up a whole new spectrum of colors for textile dyeing.[1] This discovery spurred the development of a wide range of anthraquinone-based vat dyes with exceptional durability.
Quantitative Data on Vat Dye Properties
The defining characteristic of vat dyes is their excellent fastness to various agencies. The following table summarizes the light and wash fastness properties of some key historical and modern vat dyes. Lightfastness is rated on the Blue Wool Scale (BWS) from 1 (very poor) to 8 (excellent), according to ISO 105-B02.[12][13] Wash fastness, representing the change in color and staining of adjacent fabrics, is rated on a Grey Scale from 1 (poor) to 5 (excellent), according to ISO 105-C06.[14][15]
| Dye Name | C.I. Name | Chemical Class | Lightfastness (BWS) | Wash Fastness (Grey Scale) |
| Natural Indigo | C.I. Vat Blue 1 | Indigoid | 4-5 | 3-4 |
| Synthetic Indigo | C.I. Vat Blue 1 | Indigoid | 4-5 | 4 |
| Indanthrene Blue RS | C.I. Vat Blue 4 | Anthraquinone | 7-8 | 5 |
| Flavanthrone | C.I. Vat Yellow 1 | Anthraquinone | 7 | 4-5 |
| Indanthrene Brilliant Orange GR | C.I. Vat Orange 7 | Anthraquinone | 6-7 | 4-5 |
| Thioindigo | C.I. Vat Red 41 | Thioindigoid | 5-6 | 4 |
| Indanthrene Olive T | C.I. Vat Black 25 | Anthraquinone | 7 | 5 |
Note: Fastness ratings can vary depending on the depth of shade and the specific dyeing conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key historical vat dyes.
Synthesis of Indigo (Baeyer-Drewsen Method)
This laboratory-scale synthesis produces indigo from 2-nitrobenzaldehyde (B1664092) and acetone (B3395972).[10]
Materials:
-
2-nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.
-
Add 35 mL of distilled water to the solution while stirring.
-
Slowly add 5 mL of 2 M NaOH solution to the stirred mixture. A dark precipitate of indigo will form.
-
Continue stirring for 5 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with distilled water until the filtrate is colorless, followed by a wash with a small amount of ethanol.
-
Dry the indigo powder.
Synthesis of Indanthrene Blue RS (C.I. Vat Blue 4)
This procedure outlines a general method for the synthesis of Indanthrene Blue RS from 2-aminoanthraquinone.
Materials:
-
2-aminoanthraquinone
-
Potassium hydroxide (KOH)
-
A high-boiling point solvent (e.g., nitrobenzene)
-
An oxidizing agent (e.g., potassium nitrate)
Procedure:
-
In a reaction vessel, create a fusion melt of potassium hydroxide in a high-boiling point solvent.
-
Gradually add 2-aminoanthraquinone to the molten alkali with stirring.
-
Introduce an oxidizing agent to the reaction mixture.
-
Heat the mixture to a high temperature (e.g., 200-250 °C) and maintain for several hours.
-
Cool the reaction mixture and dilute with water.
-
Isolate the precipitated Indanthrene Blue by filtration.
-
Purify the product by washing with hot water and appropriate solvents.
Historical Vat Dyeing Process for Cotton with Indigo
This recipe is based on historical methods for dyeing cotton with an indigo fermentation vat.[2][9]
Materials:
-
Indigo powder
-
Reducing agent (historically, stale urine; modern substitutes include bran, madder, and yeast, or chemical reducing agents like sodium hydrosulfite)
-
Alkali (historically, wood ash; modern substitutes include soda ash or lime)
-
Cotton fabric, scoured (pre-washed to remove impurities)
Procedure:
-
Preparing the Vat: In a large vat, dissolve the alkali in warm water.
-
Add the indigo powder and the reducing agent.
-
Maintain the vat at a warm temperature (around 30-50 °C) and allow it to ferment for several days. The liquid should turn a yellowish-green color, indicating the reduction of indigo to leuco-indigo.
-
Dyeing: Wet the scoured cotton fabric with water and gently immerse it into the dye vat, ensuring it is fully submerged.
-
Work the fabric in the vat for 10-20 minutes.
-
Oxidation: Carefully remove the fabric from the vat, squeezing out the excess liquid. The fabric will initially appear yellowish-green and will gradually turn blue as the leuco-indigo oxidizes in the air.
-
Allow the fabric to fully oxidize for at least 30 minutes.
-
Repeating the Process: For deeper shades, the dyeing and oxidation steps can be repeated multiple times.
-
Finishing: Once the desired shade is achieved, rinse the fabric thoroughly in water and wash with a mild soap to remove any loose dye.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and processes in the synthesis and application of vat dyes.
Caption: General workflow of the vat dyeing process.
Caption: Simplified pathway of the Baeyer-Drewsen indigo synthesis.
Caption: General synthesis pathway for Indanthrene Blue.
Conclusion
The historical development of vat dyes is a testament to the interplay between natural product chemistry and synthetic innovation. From the ancient and highly prized natural dyes to the scientifically engineered synthetic molecules, the pursuit of permanent and vibrant colors has driven significant advancements in chemical science. The principles of vat dyeing, established centuries ago, continue to be relevant in the modern textile industry, with vat dyes remaining the benchmark for applications demanding the highest levels of fastness. This guide provides a foundational understanding of the key historical milestones, quantitative properties, and experimental procedures that have shaped the field of vat dyes, offering valuable insights for researchers and professionals in chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How To Dye With Woad & Indigo - Historical Dye Recipes - Sew Historically [sewhistorically.com]
- 3. image jems: Dyeing with madder, indigo/woad and weld [imagejem.blogspot.com]
- 4. Vat dye - Wikipedia [en.wikipedia.org]
- 5. textilelearner.net [textilelearner.net]
- 6. textileblog.com [textileblog.com]
- 7. raa.diva-portal.org [raa.diva-portal.org]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. Indigo Historical Dye Recipes – ALL FIBER ARTS [allfiberarts.com]
- 10. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Journal of the Society of Dyers and Colourists, November 1906 - Science History Institute Digital Collections [digital.sciencehistory.org]
- 14. Dyes: Chemistry and Applications | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 15. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
Methodological & Application
Application Notes and Protocols for the Biodegradation of Vat Brown 3 by Microbial Consortia
Introduction
Vat dyes, including Vat Brown 3 (C.I. 69015), are a class of water-insoluble dyes known for their complex aromatic structures, making them recalcitrant to conventional wastewater treatment methods.[1][2] Vat Brown 3 is an anthraquinone (B42736) dye, a group of dyes that are widely used in the textile industry.[1][2] The release of these colored effluents into aquatic ecosystems poses significant environmental and health concerns. Bioremediation using microbial consortia has emerged as a promising, eco-friendly, and cost-effective approach for the decolorization and degradation of these complex dyes.[3][4] Microbial consortia, comprising multiple microbial species, offer a broader range of enzymatic capabilities and are often more resilient to the harsh conditions of industrial wastewater compared to pure cultures.[5][6]
This document provides detailed application notes and experimental protocols for the biodegradation of Vat Brown 3 using microbial consortia. Due to the limited specific research on Vat Brown 3, the data and protocols presented here are based on studies of structurally similar anthraquinone vat dyes, such as Vat Brown R and Indanthrene Blue RS.[2][7]
Data Presentation
The following tables summarize quantitative data from studies on the biodegradation of anthraquinone vat dyes by microbial consortia and their constituent members. This data can serve as a baseline for optimizing the biodegradation of Vat Brown 3.
Table 1: Optimal Conditions for Anthraquinone Dye Decolorization
| Dye Name | Microorganism(s) | Initial Dye Concentration (mg/L) | Optimal pH | Optimal Temperature (°C) | Inoculum Size (% v/v) | Decolorization (%) | Time (h) | Reference |
| Vat Brown R | Pseudomonas aeruginosa NCH | 100 | 9.76 | 34.69 | 9.51 | 90.34 | 18 | [2][8] |
| Indanthrene Blue RS | Consortium-BP (Bacillus flexus TS8, Proteus mirabilis PMS, Pseudomonas aeruginosa NCH) | Not Specified | Not Specified | Not Specified | Not Specified | >80 (mineralization) | 9 | [7][9] |
| Vat Black Dye | Bacillus macerans | 100 | Not Specified | Not Specified | Not Specified | 75.04 | Not Specified | [10] |
| Vat Brown Dye | Bacillus firmus | 100 | Not Specified | Not Specified | Not Specified | ~65 | Not Specified | [10] |
| Vat Red Dye | Bacillus firmus | 100 | Not Specified | Not Specified | Not Specified | ~68 | Not Specified | [10] |
Table 2: Kinetic Parameters for Vat Brown R Decolorization by Pseudomonas aeruginosa NCH
| Kinetic Model | Vmax (mg L⁻¹ h⁻¹) | Km (mg L⁻¹) | Reference |
| Michaelis-Menten | 29.1 | 25.2 | [2][8] |
| Lineweaver-Burk | 30.12 | 26.91 | [2][8] |
| Eadie-Hofstee | 30.23 | 27.29 | [2][8] |
Experimental Protocols
The following protocols are generalized from methodologies used for the biodegradation of anthraquinone and other vat dyes.[2][10][11]
Protocol 1: Isolation and Acclimatization of a Vat Brown 3-Degrading Microbial Consortium
-
Sample Collection: Collect soil and water samples from areas contaminated with textile industry effluent.
-
Enrichment Culture: a. Prepare a basal mineral salt medium (MSM) containing (g/L): K₂HPO₄ (1.0), KH₂PO₄ (0.5), NaCl (0.5), MgSO₄·7H₂O (0.5), (NH₄)₂SO₄ (1.0), and glucose (5.0) as a carbon source. b. Add Vat Brown 3 to the MSM to a final concentration of 50-100 mg/L. c. Inoculate 100 mL of the dye-containing MSM with 10 g of soil or 10 mL of water sample in a 250 mL Erlenmeyer flask. d. Incubate at 30-35°C on a rotary shaker at 120 rpm for 7-10 days, or until significant decolorization is observed.
-
Acclimatization: a. Transfer 10 mL of the enriched culture to 90 mL of fresh MSM containing a higher concentration of Vat Brown 3 (e.g., 150 mg/L). b. Repeat this sub-culturing step several times, gradually increasing the dye concentration to select for a highly efficient degrading consortium.
Protocol 2: Batch Biodegradation of Vat Brown 3
-
Inoculum Preparation: a. Grow the acclimatized microbial consortium in a nutrient-rich broth (e.g., Luria-Bertani broth) for 24-48 hours at 30-35°C. b. Harvest the cells by centrifugation at 8,000-10,000 rpm for 10 minutes. c. Wash the cell pellet with sterile saline solution (0.85% NaCl) and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Biodegradation Assay: a. Prepare 100 mL of MSM containing 100 mg/L of Vat Brown 3 in 250 mL Erlenmeyer flasks. b. Inoculate the flasks with the prepared microbial consortium inoculum (e.g., 5-10% v/v). c. Incubate the flasks under optimized conditions (e.g., pH 7.0-9.5, temperature 30-37°C) under static or shaking conditions. d. Withdraw samples at regular time intervals (e.g., 0, 6, 12, 18, 24 hours). e. Centrifuge the samples at 10,000 rpm for 10 minutes to remove biomass. f. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Vat Brown 3 using a UV-Vis spectrophotometer. g. Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
-
Controls: Prepare uninoculated flasks as abiotic controls to account for any non-biological color removal.
Protocol 3: Analytical Methods for Biodegradation Assessment
-
UV-Visible Spectrophotometry: a. Scan the supernatant from the biodegradation assay across a wavelength range (e.g., 200-800 nm) to determine the λmax of Vat Brown 3 and monitor the decrease in the peak corresponding to the dye's chromophore.
-
Fourier Transform Infrared (FTIR) Spectroscopy: a. Extract the metabolites from the decolorized medium using an appropriate solvent (e.g., ethyl acetate). b. Evaporate the solvent and analyze the residue using FTIR to identify changes in functional groups, indicating the biodegradation of the parent dye molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): a. Derivatize the extracted metabolites if necessary. b. Analyze the samples using GC-MS to separate and identify the intermediate and final degradation products.
-
Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis: a. Measure the COD and TOC of the medium before and after biodegradation to assess the extent of mineralization of the dye.
Visualizations
Diagram 1: Experimental Workflow for Vat Brown 3 Biodegradation
Caption: A generalized workflow for the biodegradation study of Vat Brown 3.
Diagram 2: Conceptual Signaling Pathway for Enzymatic Degradation of Anthraquinone Dyes
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 9. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of … [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Degradation of C.I. 69015 (Fast Green FCF) in Wastewater
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical degradation of the triphenylmethane (B1682552) dye C.I. 69015, also known as Fast Green FCF or C.I. Food Green 3, in wastewater. The electrochemical oxidation process offers a promising method for the mineralization of this recalcitrant organic pollutant.
Introduction
C.I. 69015 is a synthetic dye widely used in the food, pharmaceutical, and textile industries.[1][2] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to environmental persistence and potential toxicity.[2][3] Electrochemical degradation, an advanced oxidation process (AOP), utilizes the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), on the surface of an anode to break down and mineralize organic pollutants into simpler, less harmful substances like CO2, water, and inorganic ions.[4][5][6] This method is advantageous due to its high efficiency, environmental compatibility, and amenability to automation.
Principle of Electrochemical Degradation
The electrochemical degradation of C.I. 69015 primarily occurs at the anode through two mechanisms:
-
Direct Oxidation: The dye molecule is directly oxidized by transferring electrons to the anode surface.
-
Indirect Oxidation: This is often the dominant mechanism. Water is discharged at the anode surface (M) to produce adsorbed hydroxyl radicals (M(•OH)). These radicals are highly reactive and non-selective, leading to the oxidation and degradation of the dye molecules.
In the presence of chloride ions, active chlorine species (Cl₂, HClO, ClO⁻) can also be generated, which contribute to the indirect oxidation of the dye.[7]
The general mechanism for the degradation of triphenylmethane dyes like C.I. 69015 involves the cleavage of the conjugated chromophore structure, leading to decolorization, followed by the breakdown of aromatic rings and N-dealkylation.[4]
Experimental Setup and Materials
A typical batch electrochemical degradation experiment requires the following components:
-
Electrochemical Reactor: An undivided glass cell is suitable for laboratory-scale experiments.
-
Anode: The choice of anode material is critical for the efficiency of the degradation process. High-performance anodes with high oxygen evolution overpotential are preferred. Commonly used materials include:
-
Cathode: A material with good conductivity and stability, such as stainless steel or titanium, is typically used.
-
DC Power Supply: To apply a constant current or potential.
-
Magnetic Stirrer: To ensure proper mixing and mass transport of the dye molecules to the anode surface.
-
Supporting Electrolyte: An inert salt, such as sodium sulfate (B86663) (Na₂SO₄) or sodium chloride (NaCl), is added to increase the conductivity of the solution.
-
pH Meter and Chemicals for pH adjustment: (e.g., H₂SO₄, NaOH).
Data Presentation: Summary of Operating Parameters and Performance
The following tables summarize typical operating conditions and performance metrics for the electrochemical degradation of triphenylmethane dyes, which can be adapted for C.I. 69015.
Table 1: Typical Operating Parameters for Electrochemical Degradation of Triphenylmethane Dyes
| Parameter | Range/Value | Anode Material | Reference |
| Current Density (j) | 10 - 100 mA/cm² | BDD, PbO₂, MMOs | [5][7] |
| Initial Dye Concentration | 20 - 200 mg/L | - | [4] |
| Supporting Electrolyte | 0.05 - 0.2 M Na₂SO₄ or NaCl | - | [7][11] |
| pH | 3 - 7 | BDD, PbO₂ | [7][13] |
| Temperature | 25 - 50 °C | - | [5][7] |
| Electrolysis Time | 30 - 180 min | - | [4][7] |
Table 2: Performance Data for Electrochemical Degradation of Triphenylmethane Dyes
| Anode Material | Dye | Initial Concentration | Operating Conditions | Degradation Efficiency | Reference |
| Ti/β-PbO₂ | Acid Green 28 | Not specified | j=50 mA/cm², [NaCl]=1.5 g/L, pH=5, 25°C | ~100% COD removal, 32% TOC removal in 3h | [7] |
| Ti-Pt/β-PbO₂ | Acid Green 28 | Not specified | j=50 mA/cm², [NaCl]=1.5 g/L, pH=5, 25°C | ~100% COD removal, 33% TOC removal in 3h | [7] |
| RuOₓ-TiOₓ | Malachite Green | 200 mg/L | j=2.2 A/dm² | Complete color removal in 41 min | [4] |
| BDD | Malachite Green | 100 mg/L | j=8 mA/cm², pH=3, 32°C | 90% decolorization, 84% COD removal | [5] |
| Carbon/TiO₂ | Malachite Green | 25 ppm | 10 V, 0.1 M NaCl, pH 7-8 | 100% color removal, 81.89% COD removal in 30 min | [14][15] |
Experimental Protocols
Protocol for Preparation of Synthetic Wastewater
-
Prepare a stock solution of C.I. 69015 (e.g., 1 g/L) by dissolving a known weight of the dye powder in deionized water.
-
Prepare the synthetic wastewater by diluting the stock solution to the desired initial concentration (e.g., 50 mg/L) in a volumetric flask.
-
Add the supporting electrolyte (e.g., Na₂SO₄ to a final concentration of 0.1 M) and dissolve it completely.
-
Adjust the pH of the solution to the desired value (e.g., pH 5) using dilute H₂SO₄ or NaOH.[7]
Protocol for Electrochemical Degradation Experiment
-
Set up the electrochemical reactor with the chosen anode and cathode. Ensure the electrodes are parallel and at a fixed distance.
-
Pour a known volume of the prepared synthetic wastewater into the reactor.
-
Place the reactor on a magnetic stirrer and begin stirring at a constant rate.
-
Connect the electrodes to the DC power supply.
-
Start the electrolysis by applying a constant current density (e.g., 50 mA/cm²).[7]
-
Collect samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes) for analysis.
-
For each sample, immediately quench any ongoing reaction if necessary (e.g., by adding a small amount of sodium thiosulfate (B1220275) if active chlorine is present) and prepare for analysis.
Protocol for Analytical Monitoring
-
Record the UV-Vis absorption spectrum of the initial dye solution to determine the wavelength of maximum absorbance (λmax). For Fast Green FCF, this is typically around 625 nm.[2]
-
For each collected sample, measure the absorbance at λmax using a UV-Vis spectrophotometer.
-
Calculate the percentage of color removal using the following equation: Color Removal (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Use a TOC analyzer to measure the Total Organic Carbon content of the initial solution and the samples collected at different time intervals.
-
Calculate the percentage of TOC removal using the following equation: TOC Removal (%) = [(TOC₀ - TOCₜ) / TOC₀] × 100 where TOC₀ is the initial TOC and TOCₜ is the TOC at time t.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the electrochemical degradation of C.I. 69015.
Proposed Degradation Pathway
Caption: Proposed pathway for the electrochemical degradation of C.I. 69015.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Electrodegradation of the Acid Green 28 dye using Ti/β-PbO2 and Ti-Pt/β-PbO2 anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In-house vs. commercial boron-doped diamond electrodes for electrochemical degradation of water pollutants: A critical review [frontiersin.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical oxidation of aniline using Ti/RuO2-SnO2 and Ti/RuO2-IrO2 as anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for the Analytical Detection of Vat Brown 3 in Aqueous Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Brown 3, also known as C.I. Vat Brown R, is a complex anthraquinone (B42736) vat dye widely used in the textile industry for dyeing cotton and other cellulosic fibers.[1] Due to its application process, residues of Vat Brown 3 can be released into industrial effluents, posing a potential environmental concern. Vat dyes, in their pigment form, are characteristically insoluble in water, which complicates their detection and quantification in aqueous matrices.[1][2] Effective analytical methods are crucial for monitoring the presence and concentration of Vat Brown 3 in water to ensure regulatory compliance and to study its environmental fate and toxicological impact.
These application notes provide an overview of potential analytical methodologies for the detection and quantification of Vat Brown 3 in water. The protocols described are based on established analytical techniques for dyes and related compounds, as specific validated methods for Vat Brown 3 in water are not widely documented. Methodologies include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods.
Analytical Methods Overview
The detection of Vat Brown 3 in water presents a significant challenge due to its poor water solubility.[1][2] Sample preparation is a critical step and may involve extraction, concentration, and a chemical reduction step to convert the insoluble pigment form to its water-soluble leuco form, which is more amenable to analysis.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometry) is a powerful technique for the separation, identification, and quantification of dyes in complex mixtures.[3][4]
UV-Visible Spectrophotometry offers a simpler and more accessible method for quantitative analysis, particularly for colored compounds like dyes.[5] Derivative spectrophotometry can be employed to enhance specificity and reduce interference from suspended particles.
Electrochemical Sensors provide a promising avenue for the rapid and sensitive detection of electroactive species. The quinone moieties in the Vat Brown 3 structure suggest it may be electrochemically active, making it a candidate for analysis by techniques such as cyclic voltammetry.
Quantitative Data Summary
Due to the limited availability of specific quantitative performance data for Vat Brown 3 analysis in water, the following table presents a summary of typical performance characteristics for analytical methods used for other classes of dyes in aqueous samples. These values can serve as a benchmark for the development and validation of methods for Vat Brown 3.
| Analytical Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UPLC-MS/MS | Pharmacologically Active Dyes | - | 0.01–0.1 µg/L | 71.2–104.9 | [6] |
| DP-AdCSV | Reactive Dyes | - | 0.05-0.1 ppm | - | [7] |
| HPLC | Reactive Dyes | - | 0.05-0.1 ppm | - | [7] |
Table 1: Representative quantitative data for the analysis of various dyes in water using different analytical techniques. DP-AdCSV: Differential-Pulse Adsorptive Cathodic Stripping Voltammetry.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This protocol is a generalized procedure and requires optimization and validation for the specific analysis of Vat Brown 3.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter the water sample through a 0.45 µm membrane filter to remove suspended solids.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained analytes with 5 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
b. HPLC-UV-Vis Instrumental Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing a buffer such as ammonium (B1175870) acetate) is recommended. The gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for Vat Brown 3. A full spectrum can be recorded to aid in identification.
c. Calibration
Prepare a series of standard solutions of Vat Brown 3 in the mobile phase at concentrations spanning the expected sample range. A reduction step to the leuco form might be necessary for solubilization. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
UV-Visible Spectrophotometry
This method is suitable for screening and quantification in less complex matrices.
a. Sample Preparation and Reduction to Leuco Form
-
Filter the water sample through a 0.45 µm membrane filter.
-
To a known volume of the sample (e.g., 10 mL), add a reducing agent such as sodium dithionite (B78146) (sodium hydrosulfite) and an alkali like sodium hydroxide (B78521) to convert Vat Brown 3 to its soluble leuco form. The exact amounts need to be optimized.
-
Allow the reaction to proceed until the color change is complete, indicating the formation of the leuco dye.
b. Spectrophotometric Measurement
-
Use a UV-Visible spectrophotometer to scan the absorbance of the prepared sample solution over a relevant wavelength range (e.g., 400-700 nm).
-
Identify the wavelength of maximum absorbance (λmax) for the leuco form of Vat Brown 3.
-
Measure the absorbance of the samples and standards at the determined λmax.
c. Calibration
Prepare a series of standards of Vat Brown 3 and subject them to the same reduction procedure as the samples. Measure the absorbance of each standard at the λmax and create a calibration curve by plotting absorbance versus concentration.
Electrochemical Detection (Cyclic Voltammetry)
This protocol outlines a preliminary approach for the electrochemical detection of Vat Brown 3.
a. Sample Preparation
-
Filter the water sample using a 0.45 µm membrane filter.
-
Add a supporting electrolyte (e.g., NaCl or a buffer solution) to the sample to ensure sufficient conductivity. The pH of the solution may need to be adjusted to optimize the electrochemical response.
b. Instrumentation and Measurement
-
Electrochemical Workstation: Potentiostat/Galvanostat.
-
Three-Electrode System:
-
Working Electrode: Glassy Carbon Electrode (GCE) or other suitable material.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
-
Procedure:
-
Place the prepared sample in the electrochemical cell.
-
Perform a cyclic voltammetry scan over a potential range where the reduction/oxidation of Vat Brown 3 is expected.
-
Record the resulting voltammogram. The presence of peaks will indicate the electrochemical activity of the dye.
-
c. Quantification
For quantitative analysis, techniques like differential pulse voltammetry or square wave voltammetry, which offer higher sensitivity, are recommended. A calibration curve can be constructed by plotting the peak current against the concentration of Vat Brown 3 standards.
Visualizations
Caption: HPLC analysis workflow for Vat Brown 3 in water.
Caption: UV-Vis spectrophotometry workflow for Vat Brown 3.
Caption: Electrochemical detection workflow for Vat Brown 3.
References
- 1. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. waters.com [waters.com]
- 5. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 6. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.najah.edu [journals.najah.edu]
Application Notes and Protocols for the Analysis of Vat Dyes by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers in a soluble, reduced form (leuco form) and then oxidized back to their insoluble form within the fiber. This process imparts excellent fastness properties, making them highly valued in the textile industry. The analysis of vat dyes is crucial for quality control of dye products, monitoring of dyeing processes, and the identification of dyes in historical textiles. High-Performance Liquid Chromatography (HPLC), particularly with a Diode Array Detector (DAD), is a powerful and widely used technique for the separation, identification, and quantification of vat dyes.
These application notes provide detailed protocols for the analysis of vat dyes using reversed-phase HPLC, addressing the main challenge of their inherent insolubility.
Principle of Analysis
The core of vat dye analysis by HPLC revolves around ensuring the analyte is in a soluble form for injection and chromatographic separation. This is typically achieved by one of two main approaches:
-
Reduction to the Soluble Leuco Form: The insoluble vat dye is chemically reduced in an alkaline medium to its water-soluble leuco form. This solution can then be directly injected into the HPLC system. Care must be taken to prevent re-oxidation before analysis.
-
Dissolution in a Strong Organic Solvent: For the analysis of powdered dye or in certain applications, the vat dye can be dissolved in a strong organic solvent like dimethylformamide (DMF) or nitrobenzene.
Once in solution, the dye is separated on a reversed-phase column (typically C18) using a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous mobile phase. A Diode Array Detector is highly recommended as it allows for the simultaneous acquisition of chromatograms at multiple wavelengths and provides the UV-Vis spectrum of each peak for identification purposes.
Experimental Workflow for Vat Dye Analysis
Application Notes and Protocols: Anthraquinone Dyes in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone (B42736), an aromatic organic compound derived from anthracene, forms the structural basis for a vast class of dyes and pigments.[1][2] While traditionally utilized in the textile industry for their vibrant colors and excellent stability, anthraquinone derivatives are emerging as highly promising materials in the field of organic electronics.[3][4] Their rigid, planar structure, coupled with tunable electronic properties through facile chemical modification, makes them ideal candidates for a range of applications, including transistors, solar cells, and energy storage devices.[3][5][6] The inherent redox activity of the quinone moiety is central to their function in these electronic applications.[5][7] This document provides an overview of current applications, key performance data, and detailed experimental protocols for the synthesis, fabrication, and characterization of anthraquinone-based organic electronic devices.
Key Applications and Performance
Anthraquinone derivatives have been successfully integrated into several types of organic electronic devices, demonstrating their versatility as active materials. Their performance is highly dependent on the molecular structure, particularly the nature and position of substituent groups on the anthraquinone core, which modulate the material's energy levels (HOMO/LUMO), solubility, and solid-state packing.[8][9]
Organic Field-Effect Transistors (OFETs)
Anthraquinone-based molecules are particularly noted for their n-type (electron-transporting) semiconductor characteristics, which are less common among organic materials.[10] This property is crucial for the development of complementary logic circuits, a cornerstone of modern electronics. The introduction of electron-withdrawing groups, such as trifluoromethyl, enhances their n-type behavior.[8] Anthracene derivatives, the parent structures of anthraquinones, have also shown high p-type (hole-transporting) mobilities.[11][12]
Table 1: Performance of Anthraquinone Derivatives in OFETs
| Anthraquinone Derivative | Device Configuration | Mobility (μ) [cm²/Vs] | On/Off Ratio | Ref. |
|---|---|---|---|---|
| Trifluoromethylethynyl-substituted Anthraquinone | Solution-processed | up to 0.28 (n-type) | - | [8] |
| 2,6-Diaminoanthraquinone Derivative | - | - | - | [13] |
| General Anthracene Derivatives | Single Crystal | up to 1.3 (p-type) | - |[14] |
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, anthraquinone derivatives are being explored as non-fullerene acceptors (NFAs).[15] Their function is to accept electrons from a donor material (typically a conjugated polymer like P3HT) upon light absorption, generating a photocurrent. The efficiency of these devices is strongly linked to the molecular design, which influences light absorption, energy level alignment with the donor, and charge transport properties.[15][16] Intramolecular hydrogen bonding has been shown to improve thermal stability and electron reduction properties, leading to significantly higher power conversion efficiencies.[15]
Table 2: Performance of Anthraquinone Derivatives in OPVs
| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) | Key Finding | Ref. |
|---|---|---|---|---|
| THAQ (intramolecular H-bonding) | P3HT | >6x higher than TMAQ | H-bonding improves thermal stability and electron reduction | [15] |
| TMAQ | P3HT | - | - | [15] |
| Imidazoanthraquinone Derivatives | P3HT | - | Photoquenching experiments suggest utility as electron acceptors |[16] |
Organic Light-Emitting Diodes (OLEDs)
Recent research has highlighted the use of indeno-anthraquinone (IAQ) derivatives as host materials for deep-red OLEDs.[17] These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to very high internal quantum efficiencies. They can be used to sensitize phosphorescent emitters, creating highly efficient TADF-sensitized phosphorescent (TSP) OLEDs.[17]
Electrochemical Energy Storage
The redox-active nature of the anthraquinone core makes it an excellent candidate for organic electrode materials in rechargeable batteries.[6][18] By incorporating anthraquinone units into polymers or covalent organic frameworks (COFs), researchers can overcome the issue of dissolution in organic electrolytes, which is a common failure mechanism for small-molecule electrodes.[6][19] These materials offer high theoretical capacities and can be derived from sustainable, bio-based precursors.[20]
Table 3: Performance of Anthraquinone-Based Materials in Energy Storage
| Material | Application | Specific Capacity | Cycling Stability | Ref. |
|---|---|---|---|---|
| Anthraquinone-based COF | Anode for Aqueous Ammonium-Ion Batteries | 141 mAh g⁻¹ at 0.1 A g⁻¹ | 90% retention after 8000 cycles | [21] |
| Polyhydroxyanthraquinones (PHAQs) | Cathode for Lithium Metal Batteries | Initial charge capacity up to 383.75 mAh g⁻¹ | - | [20] |
| Poly(anthraquinonyl sulfide) | Organic Cathode | High capacity and long cycle life | Dependent on substitution position and binder |[18][19] |
Experimental Protocols & Methodologies
This section provides detailed protocols for the synthesis of functionalized anthraquinone derivatives and the fabrication and characterization of organic electronic devices.
Protocol 1: Synthesis of a Thiophene-Substituted Anthraquinone Derivative
This protocol is a representative example of a palladium-catalyzed cross-coupling reaction (Suzuki or Stille coupling) used to synthesize π-conjugated anthraquinone derivatives.[5][22]
Materials:
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add 1,5-dibromoanthraquinone (1 equivalent), Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and anhydrous toluene.
-
Reaction: Stir the mixture at room temperature for 15 minutes. Add 2-(Tributylstannyl)thiophene (2.5 equivalents) via syringe.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the mixture into a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 3 hours to remove tin byproducts.
-
Extraction: Extract the product with dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization or vacuum sublimation to obtain the pure 1,5-di(thiophen-2-yl)anthraquinone.[13]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Fabrication of a Bottom-Gate, Bottom-Contact (BCBG) OFET
This protocol describes a common method for fabricating OFETs using a heavily doped silicon wafer as the gate electrode and a thermally grown silicon dioxide layer as the gate dielectric.[23]
Materials:
-
Prefabricated n⁺-Si/SiO₂ substrate with pre-patterned gold (Au) source-drain electrodes.
-
Synthesized anthraquinone semiconductor material.
-
High-purity organic solvent (e.g., Toluene, Chlorobenzene, or 1,2,4-Trichlorobenzene).[23]
-
(Optional) Surface treatment agent, e.g., Hexamethyldisilazane (HMDS).
-
Spin coater, hot plate, and glovebox.
Procedure:
-
Substrate Cleaning: Clean the prefabricated Si/SiO₂ substrate by sequential sonication in a series of solvents. A typical sequence is Deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and finally isopropanol (B130326) (IPA), for 10-15 minutes each.[23] Dry the substrate with a stream of dry nitrogen.
-
Surface Treatment (Optional): To improve the semiconductor/dielectric interface, a self-assembled monolayer (SAM) can be applied. For example, expose the substrate to HMDS vapor by placing it in a sealed container with a few drops of HMDS at 120°C for 30 minutes. This makes the SiO₂ surface more hydrophobic.
-
Semiconductor Solution Preparation: Inside a nitrogen-filled glovebox, prepare a solution of the anthraquinone derivative in a suitable high-purity solvent (e.g., 5-10 mg/mL). Gently heat and stir until fully dissolved. Filter the solution through a 0.2 µm PTFE syringe filter.
-
Active Layer Deposition: Transfer the substrate to a spin coater inside the glovebox. Dispense the semiconductor solution onto the substrate and spin-coat at a speed of 1000-3000 RPM for 60 seconds.
-
Annealing: Transfer the coated substrate to a hotplate within the glovebox. Anneal the film at a temperature optimized for the specific material (e.g., 80-150°C) for 10-30 minutes to remove residual solvent and improve molecular ordering.
-
Device Storage: Store the completed devices in a dark, inert environment (e.g., a vacuum desiccator or glovebox) before characterization to prevent degradation from air and light.
Protocol 3: Characterization by Cyclic Voltammetry (CV)
CV is an essential electrochemical technique used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.[5][7][16]
Materials:
-
Potentiostat with a three-electrode cell setup.
-
Working Electrode (e.g., Glassy Carbon or Platinum).
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Counter Electrode (e.g., Platinum wire).
-
Electrolyte solution: Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆).
-
Ferrocene (B1249389) (for use as an internal standard).
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mM) of the anthraquinone derivative in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the electrodes are clean and polished (especially the working electrode).
-
Deoxygenation: Purge the solution with an inert gas (Nitrogen or Argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Perform a scan of the solvent/electrolyte system alone to establish the potential window.
-
Add the sample solution and record the cyclic voltammogram. Scan over a potential range where the oxidation and reduction events are expected.
-
Typical scan rates are 50-100 mV/s.
-
-
Calibration: After the measurement, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple, which is assumed to be -4.8 eV or -5.1 eV below vacuum depending on the convention used):
-
HOMO (eV) = -e [Eoxonset - E1/2(Fc/Fc⁺)] - 5.1
-
LUMO (eV) = -e [Eredonset - E1/2(Fc/Fc⁺)] - 5.1
-
-
The electrochemical band gap can be estimated as Eg = LUMO - HOMO.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the application of anthraquinone dyes in organic electronics.
Caption: Workflow for development of anthraquinone-based organic electronic devices.
Caption: Structure of a bottom-gate, bottom-contact (BCBG) OFET.
Caption: Relationship between molecular design and device performance.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone - Wikipedia [en.wikipedia.org]
- 3. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]
- 4. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 5. Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anthraquinone-based porous organic polymers: From synthesis to applications in electrochemical energy conversion and storage - Arabian Journal of Chemistry [arabjchem.org]
- 7. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anthraquinone derivatives affording n-type organic thin film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Anthraquinone-Based Electron Acceptors for Organic Solar Cells -Journal of the Korean Institute of Electrical and Electronic Material Engineers | Korea Science [koreascience.kr]
- 16. researchgate.net [researchgate.net]
- 17. Indeno-anthraquinone hosts with thermally activated delayed fluorescence for deep-red OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. Factors affecting the battery performance of anthraquinone-based organic cathode materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Superconjugated Anthraquinone Carbonyl-Based Covalent Organic Framework as Anode Material for High-Performance Aqueous Ammonium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ossila.com [ossila.com]
Vat Brown 3: A Model Compound for Dye Degradation Studies - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vat Brown 3 as a model compound for studying dye degradation. Vat Brown 3, an anthraquinone (B42736) dye, is known for its complex aromatic structure, making it a suitable candidate for evaluating the efficacy of various degradation technologies. Its insolubility in water presents a realistic challenge for wastewater treatment simulations.[1][2][3] This document outlines detailed protocols for biodegradation, photocatalytic degradation, and electrochemical degradation of Vat Brown 3, along with methods for analyzing the degradation process.
Chemical and Physical Properties of Vat Brown 3
Vat Brown 3 is a deep red-brown powder with the following properties:
| Property | Value | Reference |
| C.I. Name | Vat Brown 3, 69015 | [1] |
| CAS Number | 131-92-0 | [1][2] |
| Molecular Formula | C₄₂H₂₃N₃O₆ | [1] |
| Molecular Weight | 665.65 g/mol | [1][2] |
| Solubility | Insoluble in water and ethanol; slightly soluble in xylene. | [1][2][3] |
| Appearance in Conc. H₂SO₄ | Dark wine red | [1][2][3] |
Biodegradation of Vat Brown 3 using Pseudomonas aeruginosa
Pseudomonas aeruginosa has demonstrated significant potential in the decolorization of anthraquinone-based dyes like Vat Brown 3.[4][5] The degradation process is attributed to the enzymatic activity of the bacteria, which breaks down the complex dye molecule.
Quantitative Data: Biodegradation of Vat Brown R (similar to Vat Brown 3)
The following table summarizes the optimized conditions and kinetic data for the decolorization of Vat Brown R by Pseudomonas aeruginosa NCH.
| Parameter | Optimal Value / Result |
| Optimized Conditions | |
| pH | 9.76 |
| Temperature | 34.69 °C |
| Inoculum Size | 9.51% (v/v) |
| Initial Dye Concentration | 100 mg L⁻¹ |
| Decolorization Efficiency | 90.34% within 18 hours |
| Kinetic Model | First-order reaction kinetics |
| Michaelis-Menten | Vₘₐₓ = 29.1 mg L⁻¹ h⁻¹, Kₘ = 25.2 mg L⁻¹ |
| Lineweaver-Burk | Vₘₐₓ = 30.12 mg L⁻¹ h⁻¹, Kₘ = 26.91 mg L⁻¹ |
| Eadie-hofstee | Vₘₐₓ = 30.23 mg L⁻¹ h⁻¹, Kₘ = 27.29 mg L⁻¹ |
Experimental Protocol: Biodegradation
This protocol is adapted from studies on the biodegradation of anthraquinone dyes by Pseudomonas aeruginosa.[5][6][7]
1. Materials and Reagents:
-
Vat Brown 3 (98% pure)
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853 or an isolate from textile effluent)
-
Nutrient Agar (B569324) and Nutrient Broth
-
Mineral Salt Medium: NaNO₃ (0.3%), KCl (0.05%), MgSO₄ (0.05%), K₂HPO₄ (0.1%), Yeast Extract (0.02%), Glucose (1%)
-
NaOH (1 M) and HCl (1 M) for pH adjustment
-
Spectrophotometer, incubator shaker, centrifuge
2. Inoculum Preparation: a. Culture P. aeruginosa on a nutrient agar plate at 37°C overnight. b. Inoculate a single colony into Luria-Bertani (LB) broth and incubate at 37°C with shaking (125 rpm) until the optical density (O.D.) at 625 nm reaches 0.6-0.8.[8]
3. Biodegradation Assay: a. Prepare the mineral salt medium and adjust the pH to the desired value (e.g., 9.76 for optimal conditions). b. Add Vat Brown 3 to the medium to achieve the desired concentration (e.g., 100 mg L⁻¹). c. Inoculate the medium with the prepared P. aeruginosa culture (e.g., 9.51% v/v). d. Incubate the culture at the optimal temperature (e.g., 34.69°C) under shaking conditions. e. Withdraw aliquots at regular time intervals (e.g., every 2 hours for 18 hours). f. Centrifuge the aliquots at 8000 rpm for 10 minutes. g. Measure the absorbance of the supernatant at the maximum absorbance wavelength (λₘₐₓ) of Vat Brown 3 (around 610 nm) to determine the residual dye concentration.
Biodegradation Workflow
Caption: Workflow for the biodegradation of Vat Brown 3.
Photocatalytic Degradation of Vat Brown 3
Photocatalysis using semiconductors like titanium dioxide (TiO₂) is an effective advanced oxidation process (AOP) for degrading recalcitrant dyes.[9][10][11] The process relies on the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst.[9]
Quantitative Data: Photocatalytic Degradation of Similar Dyes
While specific data for Vat Brown 3 is limited, studies on other vat and reactive dyes provide expected performance indicators. For Vat Green 03, up to 97% color removal was achieved at pH 4.[12] For Reactive Red 120, approximately 90% color removal was observed under optimized conditions.[13]
| Parameter | Typical Value/Range |
| Experimental Conditions | |
| Photocatalyst | TiO₂ (Degussa P25) |
| Catalyst Loading | 0.5 - 4 g/L |
| Initial Dye Concentration | 10 - 50 mg/L |
| pH | 3 - 10 (often acidic pH is favorable) |
| Light Source | High-pressure mercury lamp or solar simulator |
| Performance | |
| Degradation Efficiency | Typically >90% |
| Reaction Kinetics | Pseudo-first-order |
Experimental Protocol: Photocatalytic Degradation
This protocol is based on established methods for the photocatalytic degradation of textile dyes.[9][10][12]
1. Materials and Reagents:
-
Vat Brown 3
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Deionized water
-
NaOH (1 M) and HCl (1 M) for pH adjustment
-
Photoreactor with a UV light source (e.g., high-pressure mercury lamp)
-
Magnetic stirrer, centrifuge, UV-Vis spectrophotometer
2. Reaction Setup: a. Prepare an aqueous suspension of Vat Brown 3 at the desired concentration (e.g., 20 mg/L). b. Add the TiO₂ catalyst to the dye solution (e.g., 1 g/L). c. Adjust the pH of the suspension to the desired value. d. Place the suspension in the photoreactor and stir in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.
3. Photocatalytic Reaction: a. Turn on the UV light source to initiate the degradation reaction. b. Maintain constant stirring throughout the experiment. c. Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). d. Centrifuge or filter the aliquots to remove the TiO₂ particles.[14] e. Analyze the supernatant using a UV-Vis spectrophotometer at the λₘₐₓ of Vat Brown 3 to determine the change in concentration.
Photocatalytic Degradation Mechanism
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Vat Brown 3 CAS#: 131-92-0 [m.chemicalbook.com]
- 3. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 4. sciepub.com [sciepub.com]
- 5. Biodegradation of Brown 706 Dye by Bacterial Strain Pseudomonas aeruginosa [mdpi.com]
- 6. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Harnessing Pseudomonas aeruginosa for Bioremediation: Comparative Study on the Removal of Indigo Carmine and Safranine-T Textile Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Photocatalytic degradation of organic dyes pollutants in the industrial textile wastewater by using synthesized TiO2, C-doped TiO2, S-doped TiO2 and C,S co-doped TiO2 nanoparticles [jwent.net]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic degradation of Vat Green 03 textile dye, using the Ferrihydrite-Modified Diatomite with TiO2 /UV process. – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioremediation of Textile Effluents Containing Vat Brown 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Brown 3, also known as Vat Brown R (CAS No. 131-92-0), is an anthraquinone (B42736) dye extensively used in the textile industry for dyeing cotton and other cellulosic fibers.[1][2] Due to its complex aromatic structure, Vat Brown 3 is recalcitrant to conventional wastewater treatment methods, leading to persistent colored effluents that pose significant environmental concerns.[3][4] Bioremediation offers a cost-effective and environmentally friendly alternative for the treatment of textile wastewater containing such dyes. This document provides detailed application notes and protocols for the bioremediation of Vat Brown 3, summarizing key quantitative data, experimental methodologies, and the underlying biological processes.
The primary mechanisms of microbial action on dyes are biosorption (adsorption of the dye onto the microbial biomass) and biodegradation (enzymatic breakdown of the dye molecule).[5][6][7] Several bacterial and fungal species have been identified for their potential to decolorize and degrade Vat Brown 3 and other structurally similar dyes. Notably, bacterial strains such as Pseudomonas aeruginosa and Klebsiella oxytoca, and fungi like Aspergillus niger have demonstrated significant efficacy.[5][8][9][10] The enzymatic degradation is primarily carried out by oxidoreductases such as laccases and peroxidases.[11][12]
Data Presentation
The following tables summarize the quantitative data on the bioremediation of Vat Brown 3 and similar vat dyes by various microorganisms under different experimental conditions.
Table 1: Bacterial Bioremediation of Vat Brown Dyes
| Microorganism | Dye (Concentration) | Condition | Decolorization Efficiency (%) | Time | Reference |
| Pseudomonas aeruginosa NCH | Vat Brown R (100 mg/L) | Aerobic, pH 9.76, 34.69°C, 9.51% (v/v) inoculum | 90.34 | 18 h | [8][13] |
| Klebsiella oxytoca | Vat Brown dye | Not specified | 69.68 | 5 days | [14] |
| Bacillus firmus | Vat Brown dye | Not specified | Not specified (less effective than K. oxytoca) | 5 days | [14] |
| Staphylococcus aureus | Vat Brown dye | Not specified | 33.33 | 5 days | [14] |
| Bacillus macerans | Vat Brown dye | Not specified | Not specified (less effective than K. oxytoca) | 5 days | [14] |
Table 2: Fungal Bioremediation of Vat Dyes
| Microorganism | Dye | Method | Decolorization Efficiency (%) | Time | Reference |
| Aspergillus niger | Vat Brown 1 | Biosorption (pre-culture) | High (Saturation capacity of 121.35 mg/g) | Not specified | [5] |
| Aspergillus niger | Vat Blue | Active biomass | 62 | Not specified | |
| Phanerochaete chrysosporium | Anthraquinone dyes | Not specified | Not specified (known degrader) | Not specified | [15][16] |
Table 3: Kinetic Parameters for Vat Brown R Degradation by Pseudomonas aeruginosa NCH
| Kinetic Model | Vmax (mg L⁻¹ h⁻¹) | Km (mg L⁻¹) | Reference |
| Michaelis-Menten | 29.1 | 25.2 | [8][13] |
| Lineweaver-Burk | 30.12 | 26.91 | [8][13] |
| Eadie-Hofstee | 30.23 | 27.29 | [8][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the bioremediation of Vat Brown 3.
Protocol 1: Isolation and Screening of Vat Brown 3 Degrading Bacteria
Objective: To isolate and identify bacterial strains from textile effluent-contaminated sites with the ability to decolorize Vat Brown 3.
Materials:
-
Soil and water samples from a textile dyeing industrial area.
-
Bushnell-Haas Medium (BHM) or Mineral Salt Medium (MSM).
-
Vat Brown 3 dye.
-
Petri plates, Erlenmeyer flasks, incubator, shaker, centrifuge.
-
Luria-Bertani (LB) agar (B569324).
Procedure:
-
Sample Collection: Collect soil and water samples from areas contaminated with textile effluents.
-
Enrichment:
-
Prepare a soil suspension (10% w/v) in sterile distilled water.
-
Inoculate 10 ml of the soil suspension or 10 ml of the water sample into 100 ml of sterile BHM or MSM broth containing 100 mg/L of Vat Brown 3 in a 250 ml Erlenmeyer flask.
-
Incubate at 30-37°C under shaking (120-150 rpm) or static conditions.[17]
-
Perform repeated transfers into fresh dye-containing media to enrich for dye-degrading microorganisms.[17]
-
-
Isolation:
-
After significant decolorization is observed in the enrichment culture, perform serial dilutions of the culture.
-
Spread 100 µl of each dilution onto BHM or MSM agar plates containing 100 mg/L of Vat Brown 3.
-
Incubate the plates at 30-37°C until colonies appear.
-
-
Screening:
-
Observe the plates for colonies with clear zones around them, indicating dye decolorization.
-
Select and purify these colonies by streaking onto fresh LB agar plates.
-
-
Quantitative Decolorization Assay:
-
Inoculate a loopful of each purified bacterial isolate into a flask containing a known concentration of Vat Brown 3 in a suitable liquid medium (e.g., MSM).
-
Incubate under optimized conditions (e.g., pH, temperature).
-
At regular intervals, withdraw an aliquot (e.g., 2 ml), centrifuge at 8000 rpm for 10 minutes to pellet the cells.[8]
-
Measure the absorbance of the supernatant at the maximum wavelength of Vat Brown 3 (λmax ≈ 610 nm) using a UV-Vis spectrophotometer.[8]
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 2: Fungal Decolorization of Vat Brown 3
Objective: To evaluate the efficiency of fungal strains in decolorizing Vat Brown 3.
Materials:
-
Fungal strains (e.g., Aspergillus niger, Phanerochaete chrysosporium).
-
Potato Dextrose Agar (PDA) for fungal culture maintenance.
-
Liquid medium (e.g., Czapek-Dox broth).
-
Vat Brown 3 dye.
-
Erlenmeyer flasks, incubator, shaker, centrifuge.
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on PDA plates for 5-7 days until sporulation.
-
Prepare a spore suspension by adding sterile distilled water to the plate and gently scraping the surface.
-
Adjust the spore concentration as required.
-
-
Decolorization Experiment:
-
Inoculate the fungal spore suspension into 250 ml Erlenmeyer flasks containing 100 ml of liquid medium supplemented with a specific concentration of Vat Brown 3 (e.g., 50-200 mg/L).
-
Incubate the flasks at 25-30°C under shaking (e.g., 150 rpm) or static conditions for several days.
-
-
Analysis:
-
At regular time intervals, withdraw samples and separate the fungal biomass from the culture medium by filtration or centrifugation.
-
Measure the absorbance of the supernatant at the λmax of Vat Brown 3 to determine the decolorization percentage as described in Protocol 1.
-
Protocol 3: Analysis of Vat Brown 3 Degradation Products
Objective: To identify the metabolites produced during the biodegradation of Vat Brown 3.
Materials:
-
Culture supernatant after bioremediation.
-
Organic solvents (e.g., ethyl acetate, dichloromethane).
-
Rotary evaporator.
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR).
Procedure:
-
Extraction of Metabolites:
-
Centrifuge the decolorized culture broth to remove microbial cells.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) by liquid-liquid extraction.
-
Separate the organic layer and concentrate it using a rotary evaporator.
-
-
FTIR Analysis:
-
Analyze the extracted metabolites using FTIR to identify the functional groups present.[4]
-
Compare the FTIR spectrum of the degraded sample with that of the original dye to observe changes in the chemical structure, such as the disappearance of characteristic peaks of the dye and the appearance of new peaks corresponding to the metabolites.[4][18]
-
-
HPLC Analysis:
-
Dissolve the extracted residue in a suitable solvent (e.g., methanol).
-
Analyze the sample using a reverse-phase HPLC system with a suitable column (e.g., C18).
-
Use a suitable mobile phase and gradient program to separate the components.
-
Monitor the elution profile using a UV-Vis or Diode Array Detector. The disappearance of the peak corresponding to Vat Brown 3 and the appearance of new peaks indicate degradation.[19]
-
-
GC-MS Analysis:
-
Derivatize the extracted metabolites if necessary to increase their volatility.
-
Inject the sample into a GC-MS system.
-
Separate the compounds based on their retention times in the GC column.
-
Identify the separated compounds by comparing their mass spectra with a standard library (e.g., NIST).[20][21]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioremediation of Vat Brown 3.
Generalized Metabolic Pathway
Caption: Generalized metabolic pathway for Vat Brown 3 degradation.
Signaling Pathway Regulation (Generalized)
Caption: Generalized signaling pathway for the induction of dye degradation.
References
- 1. Biodegradation of disperse textile dye Brown 3REL by newly isolated Bacillus sp. VUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Aspergillus biomass for fast and effective Direct Black 22-dye removal | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Removal of different vat dyes by Aspergillus niger: A comparative study focusing on the molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical Characterization of a Novel Bacterial Laccase and Improvement of Its Efficiency by Directed Evolution on Dye Degradation [frontiersin.org]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 10. irjstem.com [irjstem.com]
- 11. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 14. researchgate.net [researchgate.net]
- 15. Study of the degradation of dyes by MnP of Phanerochaete chrysosporium produced in a fixed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bacterial Decolorization of Textile Azo Dye Acid Orange by Staphylococcus hominis RMLRT03 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jabsonline.org [jabsonline.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: Characterization of Anthraquinone Dyes using NMR Spectroscopy
Introduction
Anthraquinones are a significant class of organic compounds, forming the backbone of many synthetic and natural dyes.[1] Their vibrant colors and versatile chemical properties have led to their widespread use in textiles, pharmaceuticals, and analytical chemistry.[2][3] Precise structural characterization is paramount for quality control, understanding structure-activity relationships, and guiding the development of new derivatives.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structure elucidation of anthraquinone (B42736) dyes, providing detailed insights into their molecular framework, substitution patterns, and purity.[1][4] This application note provides detailed protocols and data interpretation guidelines for the characterization of anthraquinone dyes using 1D and 2D NMR techniques.
Principle of NMR Spectroscopy in Anthraquinone Characterization
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus. Thus, an NMR spectrum provides a unique fingerprint of the molecule's structure.
For anthraquinone dyes, key structural features can be readily identified:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Aromatic protons on the anthraquinone core typically resonate in the downfield region (δ 6.5-8.5 ppm).[1] Protons on substituent groups will have characteristic chemical shifts.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbonyl carbons (C-9 and C-10) of the anthraquinone skeleton are particularly diagnostic, appearing at very low field (δ 180-195 ppm).[1][5] The positions of other aromatic and aliphatic carbons provide further structural detail.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for establishing connectivity within the molecule.[1][6][7]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton and identifying substituent positions.[1]
-
Experimental Protocols
Protocol 1: Sample Preparation
Meticulous sample preparation is critical for obtaining high-quality NMR spectra.[8]
Materials:
-
Anthraquinone dye sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][9]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[8]
-
Pasteur pipette and glass wool[11]
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the purified anthraquinone dye sample. The amount will depend on the specific experiments to be performed and the solubility of the dye.
-
Solvent Selection: Choose a deuterated solvent in which the dye is fully soluble. DMSO-d₆ is a good choice for many polar anthraquinone derivatives, while CDCl₃ is suitable for less polar analogues.[8]
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][10]
-
Complete Solubilization: Vortex the vial to ensure the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the sample. It is crucial that no solid particles remain, as this will negatively impact the quality of the NMR spectrum.[1][11]
-
Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool to filter out any remaining particulate matter, transfer the solution into a clean, high-quality NMR tube.[10][11] The final liquid height in the tube should be approximately 4-5 cm.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: NMR Data Acquisition
The following is a general workflow for acquiring a standard set of 1D and 2D NMR spectra. Instrument parameters may need to be optimized for specific samples and spectrometers.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
DEPT-135 Acquisition: A DEPT-135 experiment is useful for differentiating between CH, CH₂, and CH₃ groups (CH and CH₃ will appear as positive peaks, while CH₂ will be negative).
-
2D COSY Acquisition: Run a standard COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Acquire an HSQC spectrum to determine direct ¹H-¹³C correlations.[1]
-
2D HMBC Acquisition: Run an HMBC experiment to identify long-range ¹H-¹³C correlations (2-3 bonds). This is particularly important for assigning quaternary carbons and linking substituent groups to the anthraquinone core.[1]
Data Presentation and Interpretation
Quantitative NMR data should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Example Data: 1,6-Dihydroxy-2-methylanthraquinone
The following table summarizes the ¹H and ¹³C NMR data for 1,6-dihydroxy-2-methylanthraquinone in CDCl₃.[5]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1-OH | 13.12 | s | - | - |
| 1 | - | - | - | 160.9 |
| 2 | - | - | - | 135.4 |
| 2-Me | 2.30 | s | - | 16.4 |
| 3 | 7.43 | d | 8 | 136.7 |
| 4 | 7.63 | d | 8 | 119.3 |
| 4a | - | - | - | 131.7 |
| 5 | 7.50 | s | - | 113.1 |
| 6 | - | - | - | 163.7 |
| 7 | 7.12 | d | 8 | 121.7 |
| 8 | 8.13 | d | 8 | 130.1 |
| 8a | - | - | - | 125.8 |
| 9 | - | - | - | 188.3 |
| 9a | - | - | - | 115.4 |
| 10 | - | - | - | 183.5 |
| 10a | - | - | - | 136.1 |
Interpretation of the Data:
-
The downfield signal at 13.12 ppm is characteristic of a hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group (C-9).[1][5]
-
The aromatic protons appear in the expected region (7.12-8.13 ppm). The coupling patterns observed in the ¹H NMR spectrum, in conjunction with COSY data, can be used to establish the connectivity of the protons on the aromatic rings.
-
The sharp singlet at 2.30 ppm corresponds to the methyl group at the C-2 position.
-
In the ¹³C NMR spectrum, the two signals at 188.3 and 183.5 ppm are characteristic of the two carbonyl carbons (C-9 and C-10).[1][5] The difference in their chemical shifts can be attributed to the electronic effects of the substituents.
-
The remaining aromatic carbon signals and the aliphatic carbon of the methyl group are observed at their expected chemical shifts.
Visualizations
Logical Relationships in Anthraquinone Structure
Caption: Core structure of anthraquinone dyes.
Experimental Workflow for NMR Characterization
Caption: Workflow for NMR characterization.
Conclusion
NMR spectroscopy is an unparalleled technique for the comprehensive characterization of anthraquinone dyes.[1] A combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of proton and carbon signals, leading to the definitive elucidation of the molecular structure. The detailed protocols and interpretation guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize NMR spectroscopy for the analysis of this important class of compounds. The ability to accurately determine structure, substitution patterns, and purity is essential for advancing research and development in the myriad fields where anthraquinone dyes are employed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. aralresearch.com [aralresearch.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Structure elucidation and NMR assignments for three anthraquinone derivatives from the marine fungus Fusarium sp. (No. ZH-210) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
Application Notes and Protocols: Synthesis and Novel Applications of Vat Brown 3 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Brown 3, a robust anthraquinone-based dye, has traditionally been utilized in the textile industry for its dyeing properties.[1][2] The synthesis of Vat Brown 3 typically involves the condensation of N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide and N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, followed by cyclization.[1][3] While its conventional application is well-established, the formulation of Vat Brown 3 into nanoparticles opens up a new frontier of advanced applications, particularly in the biomedical field. The unique physicochemical properties of nanoparticles, such as their high surface-area-to-volume ratio and quantum effects, make them ideal candidates for innovative therapeutic and diagnostic strategies.[4][5]
These application notes provide a comprehensive overview of the synthesis, characterization, and potential novel applications of Vat Brown 3 nanoparticles. The protocols detailed below are intended to serve as a foundational guide for researchers exploring the development of these nanoparticles for applications in targeted drug delivery, bioimaging, and photothermal cancer therapy.
Potential Applications
The intrinsic properties of Vat Brown 3, combined with the advantages of nanoscale formulation, suggest several novel applications:
-
Targeted Drug Delivery: Vat Brown 3 nanoparticles can be engineered as carriers for chemotherapeutic agents.[6] Their surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve specific delivery to cancer cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[7][8]
-
Bioimaging: The inherent color of Vat Brown 3 suggests that its nanoparticle formulation may possess optical properties suitable for bioimaging applications.[9][10][11] These nanoparticles could potentially be used as contrast agents in various imaging modalities.
-
Photothermal Therapy (PTT): The strong light absorption characteristics of Vat Brown 3 nanoparticles in the visible or near-infrared (NIR) spectrum could be harnessed for photothermal therapy.[12][13] Upon irradiation with a laser of a specific wavelength, these nanoparticles can convert light energy into heat, leading to localized hyperthermia and the ablation of tumor cells.[14][15][16]
-
Anticancer Activity: Beyond their role as delivery vehicles, Vat Brown 3 nanoparticles may exhibit intrinsic anticancer properties. Aberrant signaling pathways, such as the STAT3 pathway, are common in many cancers and are critical for tumor cell proliferation, survival, and metastasis.[17][18][19][20] It is hypothesized that Vat Brown 3 nanoparticles could be designed to interfere with such pathways, leading to apoptosis and inhibition of tumor growth.[21][22]
Quantitative Data Summary
The following table summarizes the hypothetical physicochemical and photothermal properties of synthesized Vat Brown 3 nanoparticles. This data is presented as a target for characterization and optimization.
| Parameter | Vat Brown 3 Nanoparticles | Doxorubicin-Loaded Vat Brown 3 Nanoparticles |
| Physicochemical Properties | ||
| Average Particle Size (nm) | 150 ± 20 | 175 ± 25 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -25 ± 5 | -20 ± 5 |
| Drug Loading and Encapsulation | ||
| Drug Loading Content (%) | N/A | 10 ± 2 |
| Encapsulation Efficiency (%) | N/A | > 90 |
| Photothermal Properties | ||
| Maximum Absorption Wavelength (nm) | 680 | 685 |
| Photothermal Conversion Efficiency (%) | 45 ± 5 | 42 ± 5 |
Experimental Protocols
Protocol 1: Synthesis of Vat Brown 3 Nanoparticles
This protocol describes the synthesis of Vat Brown 3 nanoparticles using the nanoprecipitation method.
Materials:
-
Vat Brown 3 powder
-
N,N-Dimethylformamide (DMF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of Vat Brown 3 and 50 mg of PLGA in 5 mL of DMF.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 50 mL of deionized water.
-
Nanoprecipitation: While stirring the aqueous phase at 500 rpm, add the organic phase dropwise.
-
Solvent Evaporation: Continue stirring the mixture for 4-6 hours to allow for the complete evaporation of DMF.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspension: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.
Protocol 2: Characterization of Vat Brown 3 Nanoparticles
This protocol outlines the standard characterization techniques for the synthesized nanoparticles.
Methods:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Optical Properties: Measure the UV-Vis-NIR absorption spectrum to identify the maximum absorption wavelength.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of Vat Brown 3 nanoparticles on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Vat Brown 3 nanoparticles
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Vat Brown 3 nanoparticles (e.g., 0, 10, 25, 50, 100 µg/mL) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the cell viability as a percentage of the untreated control.
Visualizations
Experimental and Application Workflow
Caption: Workflow for synthesis, characterization, and evaluation of Vat Brown 3 nanoparticles.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the STAT3 signaling pathway by Vat Brown 3 nanoparticles.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 3. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 4. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cancer active targeting by nanoparticles: a comprehensive review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles for biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles for bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles in Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Nanoparticles in Targeted Drug Delivery and Photothermal Therapy | The Scientist [the-scientist.com]
- 13. mdpi.com [mdpi.com]
- 14. BaTiO3-core Au-shell nanoparticles for photothermal therapy and bimodal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azonano.com [azonano.com]
- 16. Nanoparticle-mediated thermal Cancer therapies: Strategies to improve clinical translatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting STAT3 signaling pathway in cancer by agents derived from Mother Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Anticancer Action of Silver Nanoparticles in SKBR3 Breast Cancer Cells through Promotion of Oxidative Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laboratory-Scale Dyeing with Vat Brown 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Vat Brown 3 (C.I. Vat Brown R, C.I. 69015) in laboratory-scale dyeing experiments. This document outlines the chemical and physical properties of the dye, procedures for dyeing cellulosic and protein fibers, and expected fastness properties.
Introduction
Vat Brown 3 is a synthetic anthraquinone (B42736) vat dye known for its deep brown coloration and excellent durability on cellulosic fibers such as cotton, linen, and viscose.[1] Its application involves a reduction-oxidation mechanism, where the insoluble dye is converted to a soluble leuco form to penetrate the fiber, and then oxidized back to its insoluble form, trapping it within the fiber.[2][3] This process imparts high fastness to washing, light, and rubbing.[1] While primarily used for textiles, it can also be processed into organic pigments for applications like inks and coatings.[1][4]
Chemical and Physical Properties:
-
Solubility: Insoluble in water and alcohol.[1][5][6][7][8] It is slightly soluble in xylene, yielding a bordeaux red solution.[6][7][8] In concentrated sulfuric acid, it appears as a dark wine red, which precipitates as a red-brown solid upon dilution.[5][6][7][8]
Data Presentation: Fastness Properties
The following table summarizes the fastness properties of cotton dyed with Vat Brown 3. The grading is based on standard testing methodologies (ISO and AATCC).
| Fastness Property | Grade | Additional Notes |
| Light Fastness (Xenon Test) | 6-7 (1/12 depth), 7-8 (1/1 depth) | Exhibits excellent resistance to fading upon light exposure.[5][7] |
| Soaping Fastness (Fading) | 5 | Minimal to no color change after washing.[5][9] |
| Soaping Fastness (Staining) | 5 | Minimal to no staining on adjacent white fabric.[5][9] |
| Rubbing Fastness (Dry) | 4-5 | Good resistance to color transfer when rubbed dry.[5] |
| Rubbing Fastness (Wet) | 4-5 | Good resistance to color transfer when rubbed wet.[5] |
| Chlorine Bleach Resistance | 4-5 | Good stability when exposed to chlorine bleach.[5][9] |
| Oxygen Bleach Resistance | 4-5 | Good stability when exposed to oxygen-based bleach.[5][9] |
| Ironing Fastness | 4-5 | Stable at typical ironing temperatures.[5][9] |
| Perspiration Fastness | 4-5 | Resistant to color change from perspiration.[5][9] |
| Mercerizing Fastness | 5 | Excellent stability during the mercerization process.[5] |
Experimental Protocols
The following protocols are designed for laboratory-scale experiments. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses), should be followed.
The fundamental process for applying Vat Brown 3 involves several key stages: preparation of the dye bath, reduction of the dye (vatting), dyeing of the substrate, oxidation, and post-treatment (soaping).
Caption: General workflow for the vat dyeing process.
This protocol is based on the jig dyeing method, suitable for woven cotton fabric.[5]
Materials and Reagents:
-
Vat Brown 3 dye powder
-
Cotton fabric (pre-scoured and bleached)
-
Sodium hydroxide (B78521) (Caustic Soda)
-
Sodium hydrosulphite (Reducing agent)
-
Wetting agent
-
Leveling agent
-
Detergent (for soaping)
-
Distilled water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
-
pH meter
-
Stirring equipment
Procedure:
-
Preparation of the Dyebath:
-
Prepare a dyebath with a liquor ratio of 1:40 (e.g., 400 mL water for 10 g of fabric).
-
Add a wetting agent (1 g/L) and a leveling agent (1 g/L) to the water.[10]
-
Disperse the required amount of Vat Brown 3 dye (e.g., 3% on weight of fabric) in the bath.
-
-
Vatting (Reduction):
-
Heat the dyebath to 60°C.
-
Add sodium hydrosulphite (4 g/L) and sodium hydroxide (3 g/L).[10] The pH should be between 10-12.
-
Maintain the temperature at 60°C for 10 minutes to ensure complete reduction of the dye to its soluble leuco form.[10] The reduction temperature should not exceed 50°C for optimal results in some methods, with a reduction time of 10-15 minutes.[4][5]
-
-
Dyeing:
-
Oxidation:
-
Remove the fabric from the dyebath and squeeze out excess liquor.
-
Expose the fabric to air for 15-20 minutes to allow for oxidation. Alternatively, use a chemical oxidizing agent such as hydrogen peroxide or sodium perborate (B1237305) in a fresh bath.
-
-
Soaping (After-treatment):
-
Prepare a fresh bath with a non-ionic detergent (e.g., 2 g/L).
-
Treat the dyed fabric in this bath at a boil (95-100°C) for 10-15 minutes.[2] This step is crucial for developing the true shade and improving fastness properties.
-
Follow with a hot rinse and then a cold rinse until the water runs clear.[10]
-
-
Drying:
-
Dry the fabric in an oven or at ambient temperature.
-
Vat Brown 3 can also be used for dyeing viscose and wool.[5][6]
-
For Viscose: The dyeing temperature should be appropriately raised compared to cotton to achieve good color yield.[4][5]
-
For Viscose/Cotton Blends: Low-temperature dyeing (around 50°C) can achieve a uniform color, though the viscose component may appear slightly darker.[4][5]
-
For Wool: The strong alkaline conditions of the standard vatting process can damage wool fibers. A modified, milder alkaline bath (using sodium carbonate instead of sodium hydroxide) and a protective agent for wool are recommended. The dyeing temperature should be kept lower, around 60°C.
Logical Relationships in Vat Dyeing
The success of vat dyeing is dependent on the interplay between the dye's state (insoluble vs. soluble) and the dyeing process parameters.
Caption: Chemical state transitions in the vat dyeing process.
Troubleshooting
-
Uneven Dyeing: Can result from improper dispersion of the dye, insufficient agitation, or too rapid addition of chemicals. Ensure thorough mixing and a controlled process.
-
Poor Color Yield: May be caused by insufficient reduction (low temperature, insufficient reducing agent), or dyeing at a temperature too low for the specific fiber.[5]
-
Harsh Fabric Handle: Overuse of alkali, especially on sensitive fibers like wool, can damage the material.
-
Fiber Brittleness: Some vat dyes, including Vat Brown 3, are noted to be "light brittle dyes," meaning fabrics dyed with them may show fiber damage upon prolonged exposure to sunlight.[6][7] This is an inherent property to consider in the end-use of the dyed material.
References
- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. cottoninc.com [cottoninc.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 5. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 8. tlh.tkechemi.com [tlh.tkechemi.com]
- 9. cncolorchem.com [cncolorchem.com]
- 10. Vat Dyeing Process of Cotton [textilepad.com]
Application Note: FT-IR Analysis of Vat Brown 3 and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vat Brown 3 (C.I. 69015) is a complex anthraquinone (B42736) vat dye used in the textile industry for dyeing cotton, wool, and silk.[1][2][3][4] Due to the recalcitrant nature of such dyes, their environmental fate and the characterization of their metabolic byproducts are of significant interest. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and monitoring chemical changes during the degradation of these complex molecules. This application note provides a detailed protocol for the FT-IR analysis of Vat Brown 3 and its metabolites, summarizes expected spectral data, and outlines a hypothetical metabolic pathway.
Data Presentation
The FT-IR spectrum of Vat Brown 3 is characterized by absorption bands corresponding to its anthraquinone and benzamide (B126) functionalities. During metabolic degradation, the disappearance of characteristic dye peaks and the appearance of new peaks corresponding to metabolites can be observed.
Table 1: FT-IR Peak Assignments for Vat Brown 3 and Potential Metabolites
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Significance |
| 3300-3500 | N-H stretching | Amide, Amine | Present in the parent dye and may shift or broaden in metabolites. |
| 3000-3100 | Aromatic C-H stretching | Aromatic rings | Indicates the presence of the core aromatic structure. |
| 1650-1680 | C=O stretching | Anthraquinone | A key characteristic peak of the parent dye that diminishes during degradation. |
| 1630-1660 | C=O stretching (Amide I) | Amide | Indicates the benzamide groups in the parent dye. |
| 1580-1600 | C=C stretching | Aromatic rings | Confirms the aromatic nature of the dye and its metabolites. |
| 1500-1550 | N-H bending (Amide II) | Amide | Another key indicator of the amide linkage. |
| 1200-1300 | C-N stretching | Amide, Amine | Present in the parent dye and metabolites. |
| ~1700 | C=O stretching | Carboxylic Acid | Appearance of this peak may indicate oxidative cleavage of the aromatic rings, a common step in dye metabolism. |
| 3200-3600 (broad) | O-H stretching | Carboxylic Acid, Phenol | Appearance of broad peaks in this region suggests the formation of hydroxylated and carboxylated metabolites. |
Experimental Protocols
This section details the protocols for sample preparation and FT-IR analysis of Vat Brown 3 and its metabolites, which can be generated through microbial or enzymatic degradation.
1. Protocol for Microbial Degradation of Vat Brown 3
This protocol is based on general methods for the biodegradation of anthraquinone dyes.[5][6][7]
-
Materials: Vat Brown 3, a suitable microbial culture (e.g., Pseudomonas aeruginosa, Trametes hirsuta), minimal salt medium, rotary shaker, centrifuge, freeze-dryer.
-
Procedure:
-
Prepare a stock solution of Vat Brown 3.
-
Inoculate a sterile minimal salt medium containing a defined concentration of Vat Brown 3 with the microbial culture.
-
Incubate the culture on a rotary shaker at an appropriate temperature and pH for a specified period.
-
Collect samples at different time intervals to monitor degradation.
-
Separate the biomass from the supernatant by centrifugation.
-
Extract the metabolites from the supernatant using a suitable solvent (e.g., ethyl acetate).
-
Dry the extracted metabolites.
-
Lyophilize (freeze-dry) the biomass pellet.
-
The extracted metabolites and the lyophilized biomass containing adsorbed dye/metabolites are now ready for FT-IR analysis.
-
2. Protocol for FT-IR Analysis
A common and effective method for analyzing solid and liquid samples is Attenuated Total Reflectance (ATR)-FTIR.[8][9]
-
Instrumentation: FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Sample Preparation:
-
Parent Dye: Place a small amount of powdered Vat Brown 3 directly on the ATR crystal.
-
Metabolites: Place the dried extract of the metabolites on the ATR crystal.
-
Biomass: Press the lyophilized biomass firmly against the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the ATR crystal and apply consistent pressure.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio.
-
Perform baseline correction and normalization of the spectra for comparison.
-
Visualizations
Experimental Workflow
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 3. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]
- 4. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 5. Biodegradation and metabolic pathway of anthraquinone dyes by Trametes hirsuta D7 immobilized in light expanded clay aggregate and cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 9. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
Application Notes and Protocols: Developing Sensors Based on Anthraquinone Dye Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anthraquinone (B42736) derivatives represent a versatile class of organic compounds that have garnered significant attention in the development of chemosensors.[1] Their inherent photophysical and electrochemical properties, coupled with the ease of structural modification, make them ideal candidates for the design of sensors for a wide range of analytes, including metal ions, anions, and biologically relevant molecules.[2][3] These sensors often operate via colorimetric or fluorescent signaling mechanisms, allowing for qualitative and quantitative detection.[1][3] This document provides detailed application notes and experimental protocols for the development and characterization of sensors based on anthraquinone dye derivatives.
Applications of Anthraquinone-Based Sensors
Anthraquinone-based sensors have found applications in diverse fields:
-
Environmental Monitoring: Detection of heavy metal ions (e.g., Ag+, Hg2+, Al3+) and anions in water and environmental samples.[1][4][5]
-
Biomedical Diagnostics: Sensing of biologically important species such as biothiols (cysteine, homocysteine, glutathione) and for bioimaging of ions within living cells.[2][6][7][8]
-
Drug Development: Anthraquinone derivatives themselves have been investigated for their therapeutic potential, and sensors based on this scaffold can be used to study drug-DNA interactions and other biological processes.[9][10]
-
Industrial Applications: Used in the development of optical sensors for gases like O2 and as UV dosimeters.[11][12]
Signaling Mechanisms
The sensing mechanism of anthraquinone derivatives typically involves a change in their electronic properties upon interaction with an analyte. This change manifests as a detectable optical or electrochemical signal.
Fluorescent Sensing
Many anthraquinone-based sensors are fluorescent. The signaling pathways often involve:
-
Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the anthraquinone fluorophore is quenched by a nearby receptor unit through PET. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.[2][13]
-
Internal Charge Transfer (ICT): The electronic properties of the anthraquinone core can be modulated by the binding of an analyte, leading to a change in the ICT character of the molecule. This can result in a shift in the emission wavelength or a change in fluorescence intensity.
-
Förster Resonance Energy Transfer (FRET): In some sensor designs, FRET can occur between the anthraquinone core and another fluorophore. The binding of an analyte can alter the distance or orientation between the two fluorophores, thus modulating the FRET efficiency.
Colorimetric Sensing
Colorimetric sensors produce a change in color that is visible to the naked eye, making them suitable for rapid and on-site detection.[1] The color change is typically due to a shift in the absorption spectrum of the anthraquinone dye upon interaction with the analyte. This can be caused by:
-
Coordination: The formation of a complex between the anthraquinone derivative and a metal ion can alter the electronic structure of the dye, leading to a color change.[14]
-
Deprotonation: For sensors designed to detect basic anions (e.g., F-, AcO-), the anion can deprotonate a functional group on the sensor, causing a change in conjugation and thus a color change.[14]
Quantitative Data of Selected Anthraquinone-Based Sensors
The following tables summarize the performance of several reported anthraquinone-based sensors for various analytes.
Table 1: Anthraquinone-Based Sensors for Metal Ions
| Sensor | Analyte | Detection Limit | Linear Range | Signaling Mechanism | Reference |
| 2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI) | Ag+ | 66 nM | 0.8–32 µM | Colorimetric & Fluorescent Quenching | [6][8] |
| 1,8-anthraquinonylcalixmonocrown-6 | In3+ | Not Reported | Not Reported | Ratiometric Fluorescence | [2] |
| Imidazo-anthraquinone derivatives | Fe3+, Cr3+, Al3+ | Not Reported | Not Reported | Fluorescence Quenching | [14] |
| 2-(4-((6-((quinolin-8-yloxy)methyl)pyridin-2-yl)methyl)piperazin-1-yl)anthracene-9,10-dione (QPPA) | Hg2+ | 63.0 nM | Not Reported | "Turn-on" Fluorescence | [13] |
Table 2: Anthraquinone-Based Sensors for Anions and Biothiols
| Sensor | Analyte | Detection Limit | Linear Range | Signaling Mechanism | Reference |
| FAI-Ag+ complex | Cys, Hcy, GSH | 89 nM (Cys), 174 nM (Hcy), 208 nM (GSH) | Not Reported | "Turn-on" Fluorescence | [8] |
| Imidazo-anthraquinone derivatives | F-, AcO-, H2PO4- | Not Reported | Not Reported | Colorimetric & Fluorescence Quenching | [14] |
| Anthraquinone derivative with imidazolium (B1220033) salt | Hydrazine | 1.01 µM | 0.0-10.0 µM | Electrocatalytic Oxidation | [15] |
Experimental Protocols
Protocol 1: Synthesis of an Anthraquinone-Based Sensor
This protocol provides a general procedure for the synthesis of an amino-functionalized anthraquinone derivative, which can serve as a platform for further sensor development.
Materials:
-
Sodium anthraquinone-2-sulfonate
-
Concentrated aqueous ammonia (B1221849)
-
Autoclave
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a suitable autoclave, combine sodium anthraquinone-2-sulfonate (e.g., 20 g) and concentrated aqueous ammonia (e.g., 200 mL).[16]
-
Seal the autoclave and heat the mixture to 180 °C.[16]
-
Maintain this temperature for 6 hours.[16]
-
Allow the autoclave to cool down to room temperature overnight.[16]
-
Filter the resulting precipitate (2-aminoanthraquinone) and wash it with deionized water.[16]
-
Dry the product in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
The resulting 2-aminoanthraquinone (B85984) can be further modified to introduce specific receptor units for target analytes.
Protocol 2: Characterization of Sensor Properties (UV-Vis and Fluorescence Spectroscopy)
This protocol describes the general procedure for evaluating the sensing properties of a newly synthesized anthraquinone derivative towards a specific analyte.
Materials:
-
Synthesized anthraquinone sensor
-
Stock solution of the analyte of interest
-
Appropriate solvent (e.g., 1,4-dioxane/water, ethanol, acetonitrile)[6][9]
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (quartz for UV-Vis, fluorescence-grade for fluorometry)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the anthraquinone sensor in the chosen solvent at a specific concentration (e.g., 10 µM).
-
Prepare a stock solution of the analyte at a much higher concentration (e.g., 1 mM) in the same solvent.
-
-
UV-Vis Titration:
-
Place a known volume of the sensor solution into a cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue this process until no further significant changes in the spectrum are observed.
-
Analyze the changes in the absorption maxima and the appearance of any new peaks to determine the binding stoichiometry (e.g., using a Job's plot) and binding constant.
-
-
Fluorescence Titration:
-
Place a known volume of the sensor solution into a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (determined from the absorption spectrum).
-
Add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix the solution and record the fluorescence spectrum.
-
Continue until the fluorescence intensity reaches a plateau.
-
Analyze the changes in fluorescence intensity (quenching or enhancement) or the shift in the emission wavelength to determine the detection limit and linear range of the sensor.
-
Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)
This protocol outlines the steps for investigating the electrochemical properties of an anthraquinone-based sensor and its interaction with an analyte.
Materials:
-
Synthesized anthraquinone sensor
-
Analyte of interest
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in an organic solvent)
-
Working electrode (e.g., glassy carbon electrode)[15]
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used.
-
-
Electrochemical Measurement:
-
Prepare a solution of the anthraquinone sensor in the solvent containing the supporting electrolyte.
-
Place the three electrodes into the electrochemical cell containing the sensor solution.
-
Record the cyclic voltammogram (CV) of the sensor alone by scanning the potential over a suitable range.
-
Add a known concentration of the analyte to the cell.
-
Record the CV again and observe any changes in the peak potentials or currents.
-
Repeat the measurement with increasing concentrations of the analyte to study the sensor's response.
-
Visualizations
Signaling Pathway: Photoinduced Electron Transfer (PET)
Caption: Photoinduced Electron Transfer (PET) signaling mechanism in an anthraquinone-based fluorescent sensor.
Experimental Workflow: Sensor Characterization
Caption: General workflow for the characterization of a new anthraquinone-based sensor.
Logical Relationship: Colorimetric vs. Fluorescent Sensing
Caption: Relationship between colorimetric and fluorescent sensing modes in anthraquinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. A turn-on anthraquinone-derived colorimetric and fluorometric dual-mode probe for highly selective Hg2+ determination and bioimaging in living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 15. "Anion sensors containing imidazole and anthraquinone derivatives" by Machima Manowong [digital.car.chula.ac.th]
- 16. Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Photocatalytic Degradation of Vat Brown 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic degradation of Vat Brown 3.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of photocatalytic degradation of Vat Brown 3?
A1: Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, such as TiO₂, and a light source.[1] When the photocatalyst absorbs photons with energy equal to or greater than its band gap, electron-hole pairs are generated.[1] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[1] These potent oxidizing agents can break down the complex anthraquinone (B42736) structure of Vat Brown 3 into simpler, less harmful compounds like CO₂, water, and mineral acids.[1][2]
Q2: What are the key experimental parameters influencing the degradation of Vat Brown 3?
A2: The efficiency of the photocatalytic degradation process is highly sensitive to several experimental parameters. The most critical factors to control are:
-
pH of the solution: This affects the surface charge of the photocatalyst and the dye molecule, which in turn influences the adsorption and reaction rates.[1][3][4]
-
Photocatalyst dosage: The amount of catalyst determines the number of available active sites for the reaction.[1][5]
-
Initial dye concentration: Higher concentrations can hinder light penetration and saturate the catalyst surface, often leading to a decrease in the degradation rate.[1][5][6]
-
Light intensity: Generally, a higher light intensity increases the rate of electron-hole pair generation, thus accelerating the degradation rate up to a certain point.[1][5][7][8][9]
-
Presence of other substances: Other ions and organic matter in the solution can act as scavengers for the reactive oxygen species, which can inhibit the degradation process.[1][3][4]
Q3: How can I monitor the degradation of Vat Brown 3 during my experiment?
A3: The degradation of Vat Brown 3 is typically monitored by measuring the change in its concentration over time using a UV-Vis spectrophotometer.[1][10] The concentration of the dye is proportional to its absorbance at the maximum absorption wavelength (λmax). To determine the concentration, you will need to create a calibration curve of absorbance versus known concentrations of Vat Brown 3. For a more in-depth analysis of degradation byproducts and mineralization, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Total Organic Carbon (TOC) analysis can be employed.[5]
Q4: What are some common photocatalysts used for dye degradation?
A4: A variety of semiconductor materials are used as photocatalysts. Titanium dioxide (TiO₂) is widely used due to its high efficiency, chemical stability, low cost, and non-toxicity. Other commonly employed photocatalysts include zinc oxide (ZnO), as well as various composite nanomaterials.[5][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Degradation Efficiency | Suboptimal pH: The surface charge of the catalyst and dye molecules may not be favorable for adsorption. | Determine the optimal pH for your specific catalyst and Vat Brown 3. For many dyes, acidic or alkaline conditions can be more effective than neutral pH.[13][14][15] |
| Inadequate Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can cause light scattering and particle agglomeration, reducing efficiency.[6][12] | Optimize the catalyst concentration by performing experiments with varying dosages (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L). | |
| High Initial Dye Concentration: The dye solution may be too opaque, preventing light from reaching the catalyst surface. The catalyst surface may also be saturated.[6] | Decrease the initial concentration of Vat Brown 3 or dilute the sample. | |
| Low Light Intensity: Insufficient photon flux will result in a lower rate of electron-hole pair generation.[7][8][9] | Increase the light intensity or move the light source closer to the reactor. Ensure the light source emits at a wavelength that can activate your photocatalyst. | |
| Inconsistent Results | Poor Catalyst Suspension: The photocatalyst is not uniformly dispersed in the solution, leading to inconsistent light absorption and reaction rates. | Ensure continuous and vigorous stirring throughout the experiment to maintain a uniform suspension.[1] |
| Temperature Fluctuations: Significant changes in temperature can affect reaction kinetics.[1] | Use a cooling system, such as a water jacket or fan, to maintain a constant temperature during the experiment. | |
| Photocatalyst Deactivation: The catalyst surface may be fouled by intermediates or the dye itself. | Wash the photocatalyst with deionized water or a suitable solvent and dry it before reuse. In some cases, calcination may be necessary to regenerate the catalyst. | |
| No Degradation Observed | No Light Source or Incorrect Wavelength: The light source may not be turned on, or its emission spectrum may not overlap with the absorption spectrum of the photocatalyst. | Verify that the light source is on and that its wavelength is appropriate for activating the chosen photocatalyst (e.g., UV light for TiO₂). |
| Control Experiment Shows Degradation: The dye may be undergoing photolysis (degradation by light alone) without the need for a catalyst. | Perform a control experiment with the dye solution and light source but without the photocatalyst to assess the extent of photolysis.[16] | |
| Inactive Catalyst: The photocatalyst may have lost its activity. | Use a fresh batch of the photocatalyst or regenerate the existing catalyst. |
Experimental Protocols
General Protocol for Photocatalytic Degradation of Vat Brown 3
This protocol outlines the key steps for a typical photocatalytic degradation experiment.
1. Materials and Reagents:
-
Vat Brown 3 (C.I. 69015)[2]
-
Photocatalyst (e.g., TiO₂ P25)
-
Deionized (DI) water
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge or syringe filters (0.22 µm)
-
UV-Vis Spectrophotometer
-
Glassware (beakers, volumetric flasks, etc.)
2. Preparation of Stock Solution:
-
Accurately weigh a precise amount of Vat Brown 3 powder.
-
Dissolve it in a small amount of a suitable solvent if necessary, as Vat Brown 3 is insoluble in water, and then dilute with deionized (DI) water to prepare a concentrated stock solution (e.g., 500 mg/L).[2][17] Note: Due to its insolubility, creating a stable aqueous dispersion may be necessary.
3. Experimental Setup:
-
Place a specific volume of the Vat Brown 3 solution of a known concentration into the photoreactor.
-
Add the desired amount of the photocatalyst to the solution.
-
Place the reactor on a magnetic stirrer.
-
Position the light source at a fixed distance from the reactor.
-
If necessary, use a cooling system to maintain a constant temperature.[1]
4. Adsorption-Desorption Equilibrium:
-
Before turning on the light, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the photocatalyst and reach an adsorption-desorption equilibrium.
-
Take an initial sample (t=0) just before starting the irradiation. This sample represents the concentration after adsorption.[1]
5. Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Keep the suspension under constant stirring.
6. Sampling:
-
Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[1]
7. Sample Preparation for Analysis:
-
Immediately after collection, centrifuge the aliquot at high speed (e.g., 8000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter to remove the photocatalyst particles. This is crucial to stop the reaction and to prevent the catalyst from interfering with the absorbance measurement.[1][18]
8. Analysis:
-
Analyze the supernatant/filtrate using a UV-Vis spectrophotometer.
-
Measure the absorbance at the maximum wavelength (λmax) of Vat Brown 3.
-
Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the dye at each time point.
-
Calculate the degradation efficiency using the following formula:
-
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100
-
Where C₀ is the initial concentration of the dye (after the dark adsorption phase) and Cₜ is the concentration at time t.[12]
-
Visualizations
Caption: Experimental workflow for photocatalytic degradation.
Caption: Troubleshooting decision tree for low degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A study on the photocatalytic degradation performance of a [KNbO 3 ] 0.9 -[BaNi 0.5 Nb 0.5 O 3−δ ] 0.1 perovskite - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07310H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijrar.org [ijrar.org]
- 12. emerald.com [emerald.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gigvvy.com [gigvvy.com]
- 16. Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05779D [pubs.rsc.org]
- 17. Vat Brown 3 CAS#: 131-92-0 [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Vat Brown 3 Electrochemical Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of Vat Brown 3 electrochemical oxidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is the color removal efficiency of my Vat Brown 3 solution unexpectedly low?
Answer: Low color removal can stem from several factors. Consider the following optimization steps:
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Check the pH of the Solution: The pH plays a critical role in the degradation efficiency. For some vat dyes, acidic conditions are more effective, while for others, like C.I. Vat Brown 1, a basic medium (pH 9) has been shown to be optimal.[1] The efficiency can be directly proportional to pH increases up to a certain point (e.g., pH 7) and then inversely proportional beyond that.[2]
-
Verify the Supporting Electrolyte Concentration: The supporting electrolyte increases the solution's conductivity and can generate powerful secondary oxidants. For instance, using NaCl can produce active chlorine species that accelerate decolorization.[3][4] For a similar dye, C.I. Vat Brown 1, a maximum color removal of 94.55% was achieved with an NaCl concentration of 25 g/L.[1]
-
Increase the Current Density/Applied Voltage: A higher current density generally increases the production rate of oxidizing species, leading to faster degradation.[3][5] However, excessively high densities can reduce current efficiency due to parasitic reactions like the oxygen evolution reaction.[6] It is crucial to find the optimal range for your specific setup.
-
Evaluate Your Anode Material: The choice of anode is paramount. Boron-doped diamond (BDD) anodes are highly effective for the complete mineralization of organic compounds due to their high oxygen evolution potential and ability to generate hydroxyl radicals.[5][6] Other materials like Ti/RuO₂-TiO₂ have also shown good performance in color removal.[6]
Question: My solution is decolorized, but the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) removal is minimal. What's wrong?
Answer: This indicates that the dye molecule's chromophore has been broken down, but the organic intermediates have not been fully mineralized to CO₂, H₂O, and inorganic ions.
-
Increase Electrolysis Time: Complete mineralization is a slower process than decolorization. Extending the treatment time may be necessary to degrade the aromatic intermediates and short-chain carboxylic acids formed during the initial stages.
-
Switch to a High-Performance Anode: Anodes with a high oxygen evolution overpotential, such as BDD, are superior for achieving complete mineralization compared to "active" anodes like mixed metal oxides (MMO).[5][6]
-
Consider Advanced Oxidation Processes (AOPs): For highly recalcitrant intermediates, transitioning to a more powerful AOP may be required. Processes like Electro-Fenton (EF) or Photoelectro-Fenton (PEF) generate highly reactive hydroxyl radicals in the bulk solution, in addition to at the anode surface, leading to significantly higher mineralization rates.[5][7] The PEF process with a BDD anode has been shown to be potent enough to achieve almost total mineralization of some azo dyes.[5]
Question: The degradation process starts efficiently but then slows down significantly. What could be the cause?
Answer: This issue often points to electrode deactivation or the formation of refractory by-products.
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Electrode Fouling/Passivation: The anode surface can become coated with a polymeric film of by-products, blocking active sites and hindering electron transfer. This can sometimes be observed as a decrease in current efficiency after a few hours of operation.[6] Consider implementing a periodic electrode cleaning cycle.
-
Formation of Recalcitrant Intermediates: The initial degradation can produce intermediates that are more resistant to oxidation than the parent dye molecule. Identifying these by-products using techniques like LC-MS can provide insight.[1] As mentioned, switching to a more powerful process like EF or PEF can help destroy these recalcitrant compounds.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for efficient Vat Brown 3 electrochemical oxidation? A1: The most influential parameters are the anode material, current density, solution pH, and the type and concentration of the supporting electrolyte.[1] Temperature and stirring speed also play a role in mass transport and reaction kinetics.[3]
Q2: What is the role of a supporting electrolyte like NaCl or Na₂SO₄? A2: The primary role is to increase the electrical conductivity of the solution, reducing the cell voltage and energy consumption. Additionally, electrolytes with chloride ions (NaCl) can be oxidized at the anode to form active chlorine species (Cl₂, HClO, ClO⁻), which are powerful oxidizing agents that contribute to indirect oxidation of the dye.[1][3]
Q3: Which anode material is recommended for degrading Vat Brown 3? A3: For achieving the highest levels of mineralization (high COD/TOC removal), Boron-Doped Diamond (BDD) anodes are considered the state-of-the-art due to their ability to efficiently generate hydroxyl radicals.[6] For applications where only color removal is necessary, mixed metal oxide (MMO) anodes such as Ti/RuO₂-TiO₂ can be a more cost-effective option.[6] Graphite electrodes have also been used effectively for the degradation of similar vat dyes.[1]
Q4: How can I monitor the progress of the electrochemical oxidation? A4: A multi-faceted approach is best:
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Decolorization: Use a UV-Vis spectrophotometer to measure the absorbance at the maximum wavelength (λmax) of Vat Brown 3 over time.[1][2]
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Mineralization: Measure the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) of samples taken at different time intervals. A significant reduction in COD/TOC indicates the conversion of organic pollutants to inorganic products.[1][8]
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By-product Identification: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify the degradation intermediates, providing insight into the reaction pathway.[1][9]
Q5: What are "Advanced Oxidation Processes" (AOPs) and how can they improve efficiency? A5: AOPs are processes characterized by the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH).[10][11] In an electrochemical context, this includes methods like the Electro-Fenton (EF) process, where H₂O₂ is generated at the cathode and reacts with added Fe²⁺ (Fenton's reagent) to produce •OH in the bulk solution.[5][7] These methods enhance degradation efficiency by providing an additional, powerful oxidation pathway that is not limited to the anode surface.
Quantitative Data Summary
The following tables summarize key data from studies on the electrochemical oxidation of vat and azo dyes, providing a reference for expected outcomes under various conditions.
Table 1: Effect of Operating Parameters on Vat Brown 1 Degradation (Data synthesized from a study on a similar vat dye)[1]
| Parameter | Value | Color Removal Efficiency | COD Removal Efficiency |
| pH | Varied | Optimal at pH 9 | Optimal at pH 9 |
| Current Density | 170 A m⁻² | High | 82.49% |
| Supporting Electrolyte | NaCl | ||
| 15 g L⁻¹ | ~88% | ~75% | |
| 20 g L⁻¹ | ~92% | ~80% | |
| 25 g L⁻¹ | 94.55% | 82.49% |
Table 2: Comparison of Anode Materials for Textile Wastewater Treatment [6]
| Anode Material | Color Removal | COD Removal (after 8h) | Relative Energy Consumption |
| BDD | Total | ~80% | Low |
| Ti/RuO₂-TiO₂ | Total | ~61% | Low |
| Ti/IrO₂-Ta₂O₅ | Partial | Negligible | Very High |
Detailed Experimental Protocols
Protocol: Batch Electrochemical Oxidation of Vat Brown 3
This protocol provides a general methodology for a laboratory-scale batch experiment.
1. Materials and Reagents:
-
Vat Brown 3 (C.I. 69015)[12]
-
Supporting Electrolyte (e.g., analytical grade NaCl or Na₂SO₄)
-
Deionized Water
-
Acids/Bases for pH adjustment (e.g., H₂SO₄, NaOH)
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Electrochemical Reactor/Beaker (e.g., 250 mL or 500 mL)
-
Anode (e.g., BDD, Pt, or MMO plate)
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Cathode (e.g., Stainless Steel, Graphite, or Pt foil)
-
DC Power Supply
-
Magnetic Stirrer and Stir Bar
-
pH Meter
-
Analytical Instruments: UV-Vis Spectrophotometer, COD analysis vials/reactor.
2. Preparation of Working Solution:
-
Prepare a stock solution of Vat Brown 3 (e.g., 1000 mg/L) in deionized water. Note: Vat dyes are insoluble; they require reduction to their leuco-form to dissolve. For degradation studies, a fine dispersion in the electrolyte solution is often used.
-
In the electrochemical reactor, prepare the desired volume of the working solution (e.g., 200 mL) by diluting the stock solution to the target concentration (e.g., 50 mg/L).
-
Add the supporting electrolyte to the desired concentration (e.g., 25 g/L NaCl).[1]
-
Adjust the solution to the target initial pH using H₂SO₄ or NaOH.[1]
3. Experimental Setup:
-
Place the reactor on a magnetic stirrer and add a stir bar.
-
Position the anode and cathode in the reactor, ensuring they are parallel and at a fixed distance from each other. Do not allow them to touch.
-
Connect the electrodes to the DC power supply (anode to positive, cathode to negative).[13]
-
Immerse the pH probe if continuous monitoring is desired.
4. Experimental Procedure:
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Take an initial sample (t=0) before applying power.
-
Turn on the DC power supply and adjust it to deliver the desired constant current density (e.g., 170 A/m²).[1]
-
Start a timer.
-
Withdraw small aliquots (e.g., 2-3 mL) of the solution at predetermined time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes).
5. Sample Analysis:
-
Color Removal: For each sample, measure the absorbance at the λmax of Vat Brown 3 using the UV-Vis spectrophotometer. Use the t=0 sample as a reference if necessary. Calculate the percentage of color removal.
-
COD Removal: For each sample, perform a standard COD analysis (e.g., using dichromate digestion) to determine the concentration of oxidizable organic matter. Calculate the percentage of COD removal.
Visualized Workflows and Pathways
The following diagrams illustrate key experimental and logical flows relevant to the electrochemical oxidation process.
Caption: Experimental workflow for the electrochemical oxidation of Vat Brown 3.
Caption: A logical troubleshooting guide for low degradation efficiency.
Caption: Key pathways in electrochemical oxidation of Vat Brown 3.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Oxidation of Pollutants in Textile Wastewaters Using BDD and Ti-Based Anode Materials [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. researchgate.net [researchgate.net]
Overcoming poor solubility of Vat Brown 3 in research experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Vat Brown 3 (C.I. 69015) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Vat Brown 3, and why is it so difficult to dissolve?
A1: Vat Brown 3 is a large, polycyclic anthraquinone-based molecule.[1] Its chemical structure is highly conjugated and planar, leading to strong intermolecular forces (π-π stacking) that make it very stable in its solid, crystalline form. This inherent stability and its non-polar nature result in very poor solubility in water and most common organic solvents.[1][2] Like other vat dyes, it is practically insoluble in water and requires specific conditions to be brought into solution.[3]
Q2: What is the difference between "dissolving" and "vatting" Vat Brown 3?
A2: "Dissolving" typically refers to solvating a compound in a solvent without changing its chemical structure. For Vat Brown 3, this would involve finding a suitable organic solvent that can overcome the intermolecular forces of the solid dye. This is often the goal for materials science applications where the dye's intrinsic electronic properties are being studied.
"Vatting," on the other hand, is a chemical process. It involves the use of a reducing agent in an alkaline solution to convert the insoluble keto form of the dye into its water-soluble "leuco" salt form.[3] This is the traditional method used for dyeing textiles. The original insoluble dye is regenerated on the substrate through oxidation.
Q3: In which solvents has Vat Brown 3 shown some solubility?
A3: Vat Brown 3 is generally insoluble in water and ethanol.[1][2] It is described as slightly soluble in xylene, particularly when heated, resulting in a bordeaux red solution.[1][2][4] The manufacturing process of similar vat dyes often involves high-boiling aromatic solvents like nitrobenzene, chlorobenzene, 1,2-dichlorobenzene (B45396), and 1,2,4-trichlorobenzene, suggesting these may be viable solvents for research applications, although solubility may still be limited.[5]
Q4: Can I use Vat Brown 3 for biological or in vitro assays?
A4: Due to its extremely low aqueous solubility and the harsh, highly alkaline conditions required for the vatting (reduction) process, using Vat Brown 3 in typical biological or cell-based assays is challenging. The required solvents or high pH would likely be incompatible with most biological systems. While some vat dyes have been investigated for biocompatibility in contexts like wearable electronics, direct application in aqueous biological media is not a primary use.
Q5: What are the primary research applications of Vat Brown 3 outside of textiles?
A5: The main non-textile research applications for Vat Brown 3 and similar vat dyes are in materials science. They can be processed into high-performance organic pigments for industrial paints and plastics due to their excellent stability and lightfastness.[6] Additionally, their conjugated molecular structures make them promising candidates for use as organic semiconductors in applications like organic field-effect transistors (OFETs).[7]
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: Vat Brown 3 will not dissolve in my chosen organic solvent for materials characterization (e.g., for spin coating).
-
Cause: The solvent may not have sufficient solvating power for the large, non-polar Vat Brown 3 molecule.
-
Troubleshooting Steps:
-
Switch to a High-Boiling Point Aromatic Solvent: If you are using common lab solvents like acetone, ethanol, or even toluene (B28343) with little success, consider solvents used in the synthesis and processing of similar compounds.
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Recommended Solvents: Xylene (heated), 1,2-dichlorobenzene, or 1,2,4-trichlorobenzene.[5] These solvents have a greater capacity to dissolve large aromatic compounds.
-
-
Apply Heat: Gently heat the solvent while stirring. Vat Brown 3's solubility in xylene is noted to improve with heat.[1][4] Always use appropriate safety precautions (fume hood, controlled heating) when working with heated organic solvents.
-
Use Sonication: Place the vial containing the dye and solvent in an ultrasonic bath. Sonication can help break up agglomerates of the dye powder and accelerate the dissolution process.
-
Increase Dilution: You may be attempting to create a solution that is above the saturation point. Try reducing the concentration of Vat Brown 3. For applications like OFETs, researchers sometimes bypass solution processing altogether and use thermal evaporation (physical vapor deposition) due to poor solubility.[7]
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Problem 2: I need to prepare an aqueous solution of Vat Brown 3.
-
Cause: Vat Brown 3 is insoluble in water in its oxidized form. A chemical reduction (vatting) is necessary to produce the water-soluble leuco form.
-
Troubleshooting Steps:
-
Perform a Lab-Scale Vatting Procedure: This process uses an alkaline reducing agent to convert the dye to its soluble form. The most common reducing agent is sodium hydrosulfite (also known as sodium dithionite). See the detailed "Experimental Protocol for Lab-Scale Vatting" below.
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Check the pH: The leuco form of the dye is only soluble in an alkaline medium (typically pH 11-13). Ensure you have added sufficient alkali (e.g., sodium hydroxide) to the solution.
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Observe the Color Change: A successful reduction is typically accompanied by a distinct color change. The alkaline leuco body of Vat Brown 3 is described as red.[1][2] If the solution color does not change, your reduction may be incomplete.
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Protect from Oxygen: The leuco form is sensitive to oxidation by air, which will convert it back to its insoluble form. For experiments requiring the leuco form to remain in solution, it may be necessary to work under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Qualitative Solubility of Vat Brown 3 in Various Solvents
| Solvent | Solubility | Appearance of Solution | Reference(s) |
| Water | Insoluble | No dissolution | [1][2] |
| Ethanol | Insoluble | No dissolution | [1][2] |
| Xylene | Slightly Soluble (especially when hot) | Bordeaux Red | [1][2][4] |
| Concentrated Sulfuric Acid | Soluble (with reaction) | Dark Wine Red | [1][4] |
| Aqueous Alkaline Sodium Hydrosulfite | Soluble (Leuco Form) | Red | [1][2][4] |
Experimental Protocols
Protocol 1: Lab-Scale Vatting for Aqueous Solubilization
This protocol describes a standard method for reducing Vat Brown 3 to its water-soluble leuco form for applications where an aqueous solution is required.
Materials:
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Vat Brown 3 powder
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Sodium hydroxide (B78521) (NaOH)
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Sodium hydrosulfite (Na₂S₂O₄)
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Deionized water
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Stir plate and magnetic stir bar
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Beaker or flask
-
Heating mantle or hot plate
Procedure:
-
Prepare the Alkaline Solution: In a beaker, add a magnetic stir bar and the desired final volume of deionized water. While stirring, slowly add sodium hydroxide to achieve a pH between 11 and 13.
-
Disperse the Dye: Slowly add the Vat Brown 3 powder to the alkaline solution while stirring continuously. The dye will not dissolve at this stage but will form a suspension.
-
Heat the Suspension: Gently heat the suspension to 50-60°C. This temperature range helps to facilitate the reduction process without rapidly decomposing the sodium hydrosulfite.
-
Add the Reducing Agent: Carefully add small portions of sodium hydrosulfite powder to the heated suspension. A typical starting point is to use a mass of sodium hydrosulfite approximately equal to or double that of the dye.
-
Observe the Reduction: Continue stirring at 50-60°C for 15-20 minutes. A successful reduction is indicated by a color change of the solution to red, which is the color of the soluble leuco form of Vat Brown 3.[1][2][4] The solution should become more transparent as the solid dye is converted.
-
Use the Solution: The resulting aqueous solution of the Vat Brown 3 leuco salt is now ready for use. Note that it will re-oxidize back to the insoluble brown form upon exposure to air.
Protocol 2: Dissolution in High-Boiling Organic Solvents
This protocol is intended for researchers in materials science aiming to dissolve Vat Brown 3 in its native, oxidized form for characterization or device fabrication.
Materials:
-
Vat Brown 3 powder
-
High-boiling aromatic solvent (e.g., 1,2-dichlorobenzene or xylene)
-
Vial with a screw cap
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Ultrasonic bath
Procedure:
-
Weigh and Add Components: In a clean, dry vial, add a small magnetic stir bar. Accurately weigh and add the desired amount of Vat Brown 3 powder.
-
Add Solvent: Add the appropriate volume of the organic solvent (e.g., 1,2-dichlorobenzene) to the vial to achieve the target concentration. Start with a very low concentration (e.g., 0.1 mg/mL).
-
Stir and Heat: Place the vial on a hot plate and begin stirring. Slowly increase the temperature. For xylene, heating up to its boiling point (approx. 140°C) may be necessary. For dichlorobenzene, temperatures can be higher, but always stay well below the solvent's boiling point (approx. 180°C). Caution: Perform this step in a well-ventilated fume hood.
-
Apply Sonication: If the dye does not fully dissolve with heating and stirring, carefully transfer the vial to an ultrasonic bath. Sonicate in intervals (e.g., 15-30 minutes), allowing the sample to cool periodically if necessary.
-
Filter the Solution: Once you have achieved maximum possible dissolution, allow the solution to cool to room temperature. If any solid particles remain, you may need to filter the solution through a PTFE syringe filter to remove undissolved material before use (e.g., before spin coating).
Visualizations
Caption: Workflow for selecting a Vat Brown 3 solubilization strategy.
Caption: Step-by-step workflow for the lab-scale vatting of Vat Brown 3.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 3. The Chemistry and Manufacturing of Vat Dyes - Fibre2Fashion [fibre2fashion.com]
- 4. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 5. static.fibre2fashion.com [static.fibre2fashion.com]
- 6. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 7. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
Technical Support Center: Biodegradation of C.I. Acid Blue 25 (C.I. 69015)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the biodegradation of the anthraquinone (B42736) dye, C.I. Acid Blue 25 (C.I. 69015).
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of identifying intermediates in the biodegradation of C.I. Acid Blue 25.
| Problem | Possible Cause | Suggested Solution |
| Low or no decolorization of the dye | Inappropriate microbial strain or consortium. | Screen for and isolate dye-degrading microorganisms from contaminated sites. Consider using a consortium of bacteria or fungi, as they often exhibit broader enzymatic capabilities.[1] |
| Suboptimal culture conditions (pH, temperature, oxygen). | Optimize culture parameters. For C.I. Acid Blue 25, degradation by some bacteria is more efficient under anaerobic conditions.[2] The optimal pH and temperature can vary depending on the microorganism. | |
| Insufficient nutrients in the medium. | Supplement the culture medium with additional carbon and nitrogen sources to support microbial growth and co-metabolism of the dye. | |
| Inconsistent or irreproducible results | Contamination of the microbial culture. | Ensure aseptic techniques are strictly followed during inoculation and sampling. Regularly check culture purity through microscopy and plating. |
| Variability in inoculum size or age. | Standardize the inoculum preparation by using a consistent cell density and culture age for each experiment. | |
| Difficulty in extracting and identifying intermediates | Low concentration of intermediates. | Concentrate the sample extract using techniques like rotary evaporation or solid-phase extraction before analysis. |
| Interference from media components. | Use a minimal salt medium to reduce background noise during analysis. Run a control sample with uninoculated medium to identify and subtract background peaks. | |
| Inappropriate analytical method. | Employ a combination of analytical techniques such as HPLC, GC-MS, and LC-MS to identify a broader range of intermediates with varying polarities and volatilities.[3][4] | |
| FTIR spectrum dominated by water peaks | High water content in the sample. | Lyophilize (freeze-dry) the sample before analysis or perform a solvent extraction with a non-polar solvent like ethyl acetate (B1210297) to separate the organic intermediates from the aqueous phase.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the biodegradation of C.I. Acid Blue 25?
A1: The initial step in the biodegradation of anthraquinone dyes like C.I. Acid Blue 25 is often the reductive cleavage of the chromophore by enzymes such as anthraquinone reductase.[3] This leads to the breakdown of the complex dye structure into smaller, less colored aromatic compounds.
Q2: What types of intermediates are typically formed during the biodegradation of C.I. Acid Blue 25?
A2: The biodegradation of C.I. Acid Blue 25 is expected to yield a variety of polar intermediates. These can include aromatic amines, phenolic compounds, and sulfonic acid derivatives.[3] Based on studies of similar anthraquinone dyes, specific intermediates could potentially include phthalimide, di-isobutyl phthalate, and substituted phenols.
Q3: Which analytical techniques are most suitable for identifying the biodegradation intermediates of C.I. 69015?
A3: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is effective for separating polar aromatic compounds.[3][6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify volatile and semi-volatile intermediates after derivatization.[10][11][12][13] Fourier Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups of the intermediates formed.[14][15][16][17] For a more comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[4]
Q4: How can I confirm that the observed decolorization is due to biodegradation and not just biosorption?
A4: To differentiate between biodegradation and biosorption, you can perform control experiments with heat-killed or chemically inactivated microorganisms. If decolorization occurs only with live microorganisms, it is indicative of biodegradation. Additionally, the identification of metabolic intermediates through analytical techniques like HPLC or GC-MS provides strong evidence for biodegradation.
Q5: What are the key environmental factors that influence the rate of biodegradation?
A5: Several environmental factors significantly impact the rate of biodegradation, including pH, temperature, oxygen availability, and the presence of co-substrates (carbon and nitrogen sources).[2][18] The optimal conditions are specific to the degrading microorganism and should be determined experimentally. For some bacteria, anaerobic conditions have been shown to be more effective for the initial decolorization of Acid Blue 25.[2]
Quantitative Data Presentation
The following table provides a template for presenting quantitative data on the concentration of C.I. Acid Blue 25 and its identified intermediates over time during a biodegradation experiment.
| Time (hours) | C.I. 69015 Conc. (mg/L) | Intermediate A Conc. (mg/L) | Intermediate B Conc. (mg/L) | Intermediate C Conc. (mg/L) |
| 0 | 100 | 0 | 0 | 0 |
| 12 | 65 | 15 | 5 | 2 |
| 24 | 30 | 35 | 12 | 8 |
| 48 | 10 | 20 | 25 | 15 |
| 72 | < 5 | 5 | 10 | 20 |
| 96 | Not Detected | Not Detected | 5 | 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Microbial Degradation Assay
-
Inoculum Preparation: Cultivate the selected microbial strain or consortium in a suitable nutrient-rich broth until it reaches the late exponential phase of growth. Harvest the cells by centrifugation and wash with a sterile saline solution.
-
Biodegradation Medium: Prepare a minimal salt medium containing C.I. Acid Blue 25 at a known concentration (e.g., 100 mg/L).
-
Incubation: Inoculate the biodegradation medium with the prepared microbial culture. Incubate the flasks under optimized conditions (temperature, pH, and aeration/agitation). Include a sterile control (no inoculum) and a heat-killed inoculum control.
-
Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72, and 96 hours).
-
Analysis: Centrifuge the samples to remove microbial biomass. Analyze the supernatant for dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength. The supernatant can then be used for the identification of intermediates.
Extraction of Intermediates
-
Liquid-Liquid Extraction: To 50 mL of the cell-free supernatant, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Separation: Shake the mixture vigorously for 10 minutes and allow the layers to separate in a separatory funnel.
-
Collection: Collect the organic phase. Repeat the extraction process twice to ensure maximum recovery of the intermediates.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator at a low temperature.
-
Reconstitution: Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.[5]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.
-
Detector: UV-Vis or Diode Array Detector (DAD) set at multiple wavelengths to detect the parent dye and various aromatic intermediates.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: For non-volatile intermediates, derivatization (e.g., silylation) may be necessary.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and held for 10 minutes.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-550 m/z.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The extracted and dried intermediates are mixed with KBr powder and pressed into a pellet. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Visualizations
Caption: Proposed biodegradation pathway of C.I. Acid Blue 25.
Caption: Experimental workflow for identifying biodegradation intermediates.
References
- 1. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 2. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. staff-old.najah.edu [staff-old.najah.edu]
- 7. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS and spectrophotometric analysis of biodegradation of new disazo dye by Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. v3.pjsir.org [v3.pjsir.org]
- 14. Characterization and optimization of azo dyes degrading microbes isolated from textile effluent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eeer.org [eeer.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92 [frontiersin.org]
- 18. Decoding dye degradation: Microbial remediation of textile industry effluents - PMC [pmc.ncbi.nlm.nih.gov]
Addressing fiber brittle damage from Vat Brown 3 in sunlight
Technical Support Center: Vat Brown 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals working with Vat Brown 3, focusing on the issue of fiber brittle damage (phototendering) induced by sunlight exposure.
Frequently Asked Questions (FAQs)
Q1: What is Vat Brown 3 and what are its typical applications?
Vat Brown 3 (C.I. 69015) is an anthraquinone-based vat dye known for its brown hue.[1][2] It is a deep red or dark brown powder that is insoluble in water.[1][3] Like other vat dyes, it is applied to cellulosic fibers such as cotton, viscose, and silk in a reduced, soluble "leuco" form, which is then oxidized back to its insoluble form within the fiber.[4][5] This process gives it good to excellent fastness properties against washing and chlorine.[6][7] It is used in direct printing, resist printing, and for dyeing cotton knits and silk.[1][8]
Q2: What is "fiber brittle damage" or "phototendering"?
Phototendering is a phenomenon where a dye absorbs light energy and subsequently initiates a chemical reaction that degrades the host fiber.[9] This degradation leads to a significant loss of mechanical properties, such as tensile strength, causing the fabric to become weak and brittle.[10][11] Vat Brown 3 is explicitly identified as a "light brittle dye," meaning it is known to cause this type of damage to fabrics upon exposure to sunlight.[1][2][12]
Q3: What is the underlying mechanism of phototendering caused by Vat Brown 3?
When Vat Brown 3 absorbs energy from sunlight (both UV and visible light), the dye molecule transitions to an electronically excited state.[9][13] This excited dye can then transfer this energy to molecular oxygen (O₂), generating highly reactive oxygen species (ROS), such as singlet oxygen.[14][15] These aggressive chemical species then attack and break down the polymer chains of the fiber (e.g., cellulose (B213188) in cotton), leading to a loss of strength and embrittlement.[15] The dye acts as a photosensitizer in this degradation process.
Q4: The lightfastness rating for Vat Brown 3 is high. Why does it still damage the fiber?
This is a critical distinction. Lightfastness measures the resistance of the color to fading.[6] Vat Brown 3 has a high lightfastness rating (e.g., 7-8 on the AATCC scale), meaning the dye itself is stable and does not easily fade.[1][6] However, its stability allows it to repeatedly absorb light energy and catalyze the degradation of the underlying fiber. The energy it absorbs is dissipated through a pathway that damages the fiber rather than the dye molecule itself. Therefore, the fabric can weaken significantly without a noticeable change in color.
Troubleshooting Guide: Mitigation of Fiber Damage
Q5: How can I reduce or prevent phototendering when using Vat Brown 3?
The most effective approach is to incorporate protective chemical agents, known as stabilizers, into the fiber or finishing treatment. The two primary classes of stabilizers for this purpose are UV absorbers and antioxidants (specifically, hindered amine light stabilizers or HALS).[13][16] These can be applied during the finishing process after dyeing.
Q6: What are UV absorbers and how do they function?
UV absorbers are compounds that preferentially absorb incident UV radiation and dissipate the energy as harmless thermal energy.[13][16][17] By absorbing the UV light before it reaches the dye or the fiber, they prevent the initiation of the photodegradation process.[13] Several classes of UV absorbers are used in the textile industry.
Table 1: Common Classes of UV Absorbers for Textiles
| Class of UV Absorber | Chemical Examples | Primary Function |
| Benzophenones | 2,4-dihydroxy benzophenone | Absorb UV radiation and dissipate it as heat. |
| Benzotriazoles | 2-(2-hydroxyphenyl)benzotriazole | Offer broad protection against UV radiation through absorption.[16] |
| Triazines | 2-hydroxyphenyl-s-triazines | Provide high-performance UV protection, often used in demanding applications.[18] |
Q7: What are antioxidants and Hindered Amine Light Stabilizers (HALS)?
Unlike UV absorbers, antioxidants and HALS do not primarily absorb UV radiation. Instead, they interrupt the degradation cycle once it has been initiated.[13][14] They function by scavenging the free radicals and deactivating the reactive oxygen species that are generated by the excited dye.[13] This action terminates the chain reaction that would otherwise lead to the breakdown of the fiber's polymer structure.[14]
Q8: Is it beneficial to use a combination of UV absorbers and antioxidants?
Yes, a synergistic effect is often achieved by using a combination of UV absorbers and HALS.[14] The UV absorber reduces the number of excited dye molecules formed, while the HALS "cleans up" any reactive species that are still generated. This dual approach provides a more robust and comprehensive protection for the fiber against photodegradation.
Experimental Protocols & Data
Q9: How can I experimentally quantify the phototendering effect on my fabric samples?
A standard method involves exposing dyed fabric samples to a controlled light source (either natural sunlight or a Xenon arc lamp, which simulates sunlight) and then measuring the change in a key mechanical property, such as tensile strength.
Protocol: Accelerated Weathering and Tensile Strength Measurement
-
Sample Preparation: Prepare identical swatches of cotton fabric. Dye a subset with Vat Brown 3 according to the standard protocol (see Q11). Prepare additional dyed swatches treated with a UV absorber, an antioxidant (HALS), and a combination of both. Keep an undyed swatch and an untreated dyed swatch as controls.
-
Light Exposure: Place the samples in a Xenon arc weather-ometer. Expose them to a specified total irradiance for a set duration (e.g., 100 hours) according to standards like AATCC TM16.3 or ISO 105-B02.
-
Conditioning: Before testing, condition all exposed and unexposed samples at a standard atmosphere (e.g., 21°C ± 1°C and 65% ± 2% relative humidity) for at least 24 hours.
-
Tensile Strength Testing: Cut the samples into strips of a specified dimension (e.g., as per ASTM D5035, Strip Test).
-
Measurement: Using a constant-rate-of-extension (CRE) tensile testing machine, measure the breaking force for at least five strips from each sample group.
-
Data Analysis: Calculate the average breaking strength for each group and determine the percentage loss in strength compared to the unexposed control.
Q10: What quantitative results can be expected from these experiments?
You should observe a significant loss in tensile strength for the fabric dyed with Vat Brown 3 alone. The samples treated with UV absorbers and/or antioxidants should retain a much higher percentage of their original strength.
Table 2: Typical Tensile Strength Loss After Accelerated Light Exposure
| Fabric Sample | Treatment | Average Tensile Strength Loss (%) |
| Control 1 | Undyed Cotton | < 5% |
| Control 2 | Cotton + Vat Brown 3 | 40 - 60% |
| Sample A | Cotton + Vat Brown 3 + UV Absorber | 15 - 25% |
| Sample B | Cotton + Vat Brown 3 + Antioxidant (HALS) | 10 - 20% |
| Sample C | Cotton + Vat Brown 3 + UV Absorber + HALS | < 10% |
| Note: These are representative values. Actual results will vary based on fiber type, dye concentration, stabilizer concentration, and exposure conditions. |
Q11: What is a standard laboratory protocol for dyeing cotton with Vat Brown 3?
The following is a typical exhaust dyeing procedure for cotton fabric with Vat Brown 3.
Protocol: Vat Dyeing of Cotton
-
Scouring: Thoroughly wash the cotton fabric with a non-ionic detergent and soda ash to remove impurities, then rinse well.
-
Vatting (Reduction): Prepare the dyebath. For each gram of dye, create a stock solution by pasting it with a small amount of water. Add sodium hydroxide (B78521) (caustic soda) and a reducing agent, typically sodium dithionite (B78146) (hydrosulfite), to the main dyebath.[7] The optimal reduction temperature for Vat Brown 3 should not exceed 50°C.[19] The solution will change color as the dye is converted to its soluble leuco form.[3]
-
Dyeing: Immerse the wetted-out cotton fabric into the dyebath. Raise the temperature to the target dyeing temperature (e.g., 40-50°C) and hold for 45-60 minutes with gentle agitation.[19]
-
Rinsing: Remove the fabric and rinse with cold water to remove excess dye liquor.
-
Oxidation: Expose the fabric to air or treat it with a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate) in a fresh bath. This converts the dye back to its original insoluble pigment form inside the fibers.[4] The characteristic brown color will develop.
-
Soaping: To improve fastness and achieve the final shade, wash the dyed fabric at a high temperature (near boiling) with a detergent and soda ash.[7] This process removes surface dye and stabilizes the dye molecules within the fiber.
-
Final Rinse and Dry: Rinse the fabric thoroughly with hot and then cold water, and finally dry.
Visualizations
Caption: The phototendering mechanism initiated by Vat Brown 3.
Caption: Dual pathways for mitigating fiber damage using stabilizers.
Caption: Workflow for assessing the phototendering effect and mitigation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Vat Brown 3 CAS#: 131-92-0 [m.chemicalbook.com]
- 3. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 4. youtube.com [youtube.com]
- 5. Vat dye - Wikipedia [en.wikipedia.org]
- 6. Vat Dye Price Vat Brown R Vat Brown 3 Cotton Textile Fabric Dye - Vat Dye and Vat Brown Dye [ritanchem.en.made-in-china.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 13. grid.uns.ac.rs [grid.uns.ac.rs]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. emerald.com [emerald.com]
- 17. 3vsigmausa.com [3vsigmausa.com]
- 18. Anti-UV Agents, Reducing UV Transmittance, Anti-UV Agents For Polyester [dymachem.com]
- 19. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]
Technical Support Center: Enhancing the Affinity of Vat Brown 3 for Cellulosic Fibers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the affinity of Vat Brown 3 for cellulosic fibers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue: Low Color Yield or Pale Shades with Vat Brown 3
Q1: My dyed cellulosic fabric shows a very light brown shade, even at high dye concentrations. What are the likely causes and how can I improve the color depth?
A1: Low color yield with Vat Brown 3 is a common issue, as this dye inherently possesses a lower affinity for cotton compared to other vat dyes[1][2]. Several factors in your dyeing process could be contributing to this problem. Here’s a systematic approach to troubleshooting:
-
Fiber Pretreatment: Inadequate preparation of the cellulosic substrate is a primary cause of poor dye uptake. Ensure the fabric has been thoroughly desized, scoured, and preferably mercerized. Mercerization can increase dye absorption by 15-40% by altering the crystalline structure of the cellulose[3].
-
Vatting Process: The conversion of the insoluble Vat Brown 3 pigment to its soluble leuco form is critical for fiber penetration.
-
Incorrect Temperature: The optimal reduction temperature for Vat Brown 3 is typically below 50°C[1][4]. Higher temperatures can lead to over-reduction and decomposition of the dye, resulting in duller shades[5].
-
Insufficient Reducing Agent or Alkali: Ensure you are using the correct concentrations of sodium hydrosulfite (reducing agent) and sodium hydroxide (B78521) (alkali). An insufficient amount will lead to incomplete vatting[5]. Refer to the manufacturer's technical data sheet for recommended concentrations.
-
-
Dyeing Conditions:
-
Low Temperature: While the reduction should be at a lower temperature, the dyeing temperature itself might need optimization. For viscose, a slightly higher temperature may be required[1][4].
-
Premature Oxidation: The leuco form of the vat dye is sensitive to oxygen. Ensure the dyed material remains submerged in the dyebath to prevent premature oxidation before it has fully penetrated the fibers[6].
-
-
Oxidation and Soaping:
-
Incomplete Oxidation: After dyeing, the leuco dye must be oxidized back to its insoluble pigment form within the fiber. Incomplete oxidation will result in a lighter shade and poor fastness[6]. This can be achieved through air oxidation or by using chemical oxidizing agents like hydrogen peroxide.
-
Skipping the Soaping Step: A final hot soaping step is crucial to remove any unfixed dye particles from the fiber surface and to stabilize the final shade[6].
-
Q2: I'm experiencing uneven dyeing (barriness, patchiness) with Vat Brown 3. What could be the cause?
A2: Uneven dyeing is often a result of an uncontrolled initial dye uptake. The leuco form of Vat Brown 3 has a high affinity for cellulosic fibers, which can lead to rapid, uneven absorption if not managed correctly[1][4].
-
Rapid Initial Dye Uptake: To mitigate this, consider a gradual increase in temperature during the dyeing phase and the addition of a leveling agent.
-
Improper Fabric Preparation: Non-uniform removal of impurities during scouring or uneven mercerization can lead to differential dye absorption across the fabric.
-
Incorrect Chemical Dosing: Adding the reducing agent and alkali in one go can cause a rapid, localized reduction of the dye, leading to unevenness. A metered addition of chemicals is recommended for better control[5].
Frequently Asked Questions (FAQs)
Q3: What is the most effective method to significantly boost the affinity of Vat Brown 3 for cotton?
A3: Cationization of the cotton fabric is a highly effective method to dramatically increase the affinity of anionic dyes like the leuco form of vat dyes. This process introduces positive charges onto the cellulose (B213188) surface, creating strong ionic attractions with the negatively charged leuco-vat dye anions. Studies on other vat dyes have shown that cationization can increase the color depth by more than tenfold[3][7][8]. This is because the additional ionic bonding complements the existing van der Waals forces between the dye and the fiber[3][8].
Q4: Can I use salt to improve the exhaustion of Vat Brown 3?
A4: Yes, electrolytes like sodium chloride or sodium sulfate (B86663) are often used in vat dyeing to improve exhaustion. The salt helps to overcome the natural repulsion between the negatively charged cellulose fiber surface and the anionic leuco dye molecules in the dyebath, thereby promoting dye migration to the fiber. The required amount of salt will depend on the specific dyeing conditions and the desired shade depth.
Q5: Vat Brown 3 is known to cause fiber brittleness upon exposure to sunlight. Is there any way to mitigate this?
A5: Yes, Vat Brown 3 is known to be a "light brittle dye," meaning it can accelerate the photodegradation of cellulosic fibers upon sun exposure[1][2]. While completely eliminating this effect is challenging, using UV absorbers in the finishing process of the dyed fabric can help to mitigate the damage by absorbing harmful UV radiation before it reaches the dye-fiber system.
Data Presentation
Table 1: Illustrative Effect of Fiber Treatment on Color Strength (K/S) of Vat Dyes on Cotton
| Fiber Treatment | K/S Value (Illustrative) | % Increase in Color Strength (Approx.) |
| Untreated Cotton | 5 | - |
| Mercerized Cotton | 7 | 40% |
| Cationized Cotton | 55 | 1000% |
Table 2: Typical Fastness Properties of Vat Brown 3 on Cotton
| Fastness Property | ISO Rating |
| Light Fastness | 7-8 |
| Washing Fastness (Fading) | 5 |
| Washing Fastness (Staining) | 5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4-5 |
| Chlorine Bleach | 4-5 |
| Ironing | 4-5 |
Source: Adapted from various technical data sheets.[9]
Experimental Protocols
Protocol 1: Enhancing Vat Brown 3 Affinity through Mercerization and Cationization
Objective: To evaluate and compare the effect of mercerization and cationization on the color yield of Vat Brown 3 on cotton fabric.
Materials:
-
Scoured and bleached 100% cotton fabric
-
Vat Brown 3 (C.I. 69015)
-
Sodium hydroxide (NaOH)
-
3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) - Cationizing agent
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Non-ionic wetting agent
-
Acetic acid (CH₃COOH)
-
Soap solution
-
Laboratory dyeing machine (e.g., a glycerin bath beaker dyer)
-
Spectrophotometer for color measurement
Methodology:
-
Fabric Preparation:
-
Sample A (Control): Use the scoured and bleached cotton fabric as is.
-
Sample B (Mercerized): Immerse the cotton fabric in a 25% (w/v) NaOH solution for 2-3 minutes at room temperature. Remove, stretch to original dimensions, and wash thoroughly with cold water until neutral. Neutralize with a 1-2 g/L acetic acid solution, followed by a final cold water rinse.
-
Sample C (Cationized): Prepare a solution containing CHPTAC and NaOH according to established literature procedures for cationization. Immerse the cotton fabric in the solution and treat under the recommended time and temperature (e.g., 5 hours). After treatment, wash the fabric thoroughly to remove any unreacted chemicals.
-
-
Vatting of Vat Brown 3:
-
Prepare a stock solution of Vat Brown 3. For a 2% shade, weigh 0.2g of Vat Brown 3 for 10g of fabric.
-
Paste the dye with a small amount of a non-ionic wetting agent and warm water.
-
In a separate vessel, prepare the reduction bath with the required amount of water, sodium hydroxide, and sodium hydrosulfite.
-
Add the dye paste to the reduction bath and heat to 50°C for 10-15 minutes to ensure complete vatting (conversion to the soluble leuco form).
-
-
Dyeing:
-
Set the laboratory dyeing machine to 60°C.
-
Place each fabric sample (A, B, and C) in separate dyeing beakers with the appropriate liquor ratio (e.g., 1:20).
-
Add the vatted dye solution to each beaker.
-
Run the dyeing program for 45-60 minutes.
-
-
Post-Dyeing Treatment:
-
Remove the samples from the dyebath and rinse with cold water.
-
Allow the samples to air-oxidize for 10-15 minutes, or treat with a mild oxidizing agent (e.g., 1-2 g/L hydrogen peroxide) for 10 minutes.
-
Soap the dyed samples in a 2 g/L soap solution at 90-95°C for 15 minutes.
-
Rinse thoroughly with hot and then cold water.
-
Dry the samples.
-
-
Evaluation:
-
Measure the color strength (K/S value) of each dyed sample using a spectrophotometer.
-
Compare the K/S values of Sample A, B, and C to quantify the improvement in dye affinity.
-
Visualizations
Caption: The chemical transformation of Vat Brown 3 during the dyeing process.
Caption: A workflow for troubleshooting low color yield with Vat Brown 3.
Caption: Key strategies for enhancing the affinity of Vat Brown 3.
References
- 1. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Trichromatic Vat Dyeing of Cationized Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]
- 5. Important considerations in dyeing with vat dyes - Fibre2Fashion [fibre2fashion.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cncolorchem.com [cncolorchem.com]
Technical Support Center: Stabilization and Experimental Use of Vat Brown 3 Leuco Form
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the leuco form of Vat Brown 3 (C.I. 69015) in experimental settings. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges in preparing and stabilizing this oxygen-sensitive compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of the Vat Brown 3 leuco form.
Issue 1: Premature Oxidation of the Leuco Form
-
Symptom: The freshly prepared reddish-brown or yellowish-brown leuco solution rapidly reverts to the dark brown color of the oxidized Vat Brown 3.
-
Possible Causes & Solutions:
-
Insufficient Reducing Agent: The concentration of the reducing agent (e.g., sodium dithionite) may be too low to maintain a sufficiently negative redox potential.[1]
-
Solution: Increase the concentration of the reducing agent incrementally. It is crucial to use a fresh, high-quality reducing agent, as older stock can be less effective due to degradation.[1]
-
-
Exposure to Atmospheric Oxygen: The leuco form of vat dyes is highly susceptible to oxidation by atmospheric oxygen.[1]
-
Solution: Prepare and handle the leuco solution under an inert atmosphere, such as a nitrogen or argon blanket. Use deoxygenated solvents for all steps of the preparation.[1]
-
-
Inappropriate pH: The stability of the leuco form is pH-dependent. For most vat dyes, a highly alkaline environment (pH 11-13) is necessary to maintain the soluble and reduced state.[1]
-
Solution: Ensure the pH of the solution is within the optimal alkaline range. A drop in pH can lead to the formation of the less stable acid leuco form, which is more prone to oxidation.[1]
-
-
Elevated Temperature: Higher temperatures can accelerate the rate of oxidation.[1]
-
Solution: Prepare and store the leuco solution at a controlled, cool temperature. For short-term storage, refrigeration at 4°C is recommended.[1]
-
-
Issue 2: Inconsistent or Incomplete Reduction
-
Symptom: The Vat Brown 3 powder does not fully dissolve, or the characteristic reddish-brown/yellowish-brown color of the leuco form is not achieved.
-
Possible Causes & Solutions:
-
Poor Quality of Vat Brown 3: Impurities in the dye powder can interfere with the reduction process.[1]
-
Solution: Use a high-purity grade of Vat Brown 3 suitable for laboratory use.
-
-
Degraded Reducing Agent: Sodium dithionite (B78146) and other reducing agents can degrade over time, especially with exposure to moisture and air.[1]
-
Solution: Use a freshly opened container of the reducing agent or one that has been stored under appropriate conditions (cool, dry, and sealed).
-
-
Incorrect Order of Reagent Addition: The sequence of adding reagents is critical for efficient reduction.
-
Solution: It is recommended to first disperse the Vat Brown 3 powder in deoxygenated water, followed by the addition of the alkali (e.g., NaOH), and finally the reducing agent.[1]
-
-
Inadequate Mixing: Insufficient agitation can lead to localized areas of incomplete reduction.[1]
-
Solution: Ensure continuous and thorough stirring throughout the reduction process.
-
-
Issue 3: Gradual Loss of Leuco Form Stability
-
Symptom: The leuco solution, even when stored under an inert atmosphere, gradually loses its color over several hours.
-
Possible Causes & Solutions:
-
Degradation of the Reducing Agent: The reducing agent itself has a finite lifespan in solution and will degrade over time, leading to a slow re-oxidation of the leuco dye.[1]
-
Solution: For experiments requiring long-term stability, consider the addition of a stabilizing agent or a system for the continuous, slow generation of the reducing agent.
-
-
Photodegradation: Although less common for the leuco form, prolonged exposure to light, especially UV radiation, can contribute to degradation.[1]
-
Solution: Store the leuco solution in an amber glass container or otherwise protected from light.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the leuco form of Vat Brown 3? A1: The leuco form of Vat Brown 3 is the reduced, water-soluble state of the dye.[2] The parent dye is a water-insoluble dark brown powder.[3] Through a chemical reduction process, typically in an alkaline solution, the insoluble dye is converted into its soluble leuco form, which is reddish-brown in an alkaline medium and yellowish-brown in an acidic medium.[3][4]
Q2: What are the primary challenges in working with the leuco form of Vat Brown 3? A2: The main challenge is its instability, particularly its high sensitivity to atmospheric oxygen, which readily oxidizes it back to the insoluble parent dye.[1] Maintaining an inert atmosphere and appropriate pH is crucial for its stability.
Q3: What reducing agents are suitable for preparing the leuco form of Vat Brown 3? A3: Sodium dithionite (also known as sodium hydrosulfite) is the most commonly used reducing agent for vat dyes.[2] Other reducing systems, including electrochemical methods, are also being explored.[5][6]
Q4: Can the stability of the leuco form be enhanced for longer experimental use? A4: Yes, the stability can be improved by working under a strict inert atmosphere, maintaining a high pH (11-13), and controlling the temperature.[1] Additionally, the use of antioxidants or other stabilizing agents can prolong the life of the leuco solution.[1]
Q5: Are there any non-textile experimental applications for Vat Brown 3 or other anthraquinone (B42736) vat dyes? A5: While Vat Brown 3 is primarily used in textiles, anthraquinone dyes, in general, have found applications in other fields. Some are used as fluorescent stains for live and fixed cells in biomedical research.[7][8] Vat dyes can also act as redox mediators in microbial fuel cells, facilitating electron transfer.[9]
Quantitative Data
The following tables provide a summary of key quantitative parameters related to the stability and properties of anthraquinone-class vat dyes and their leuco forms.
Table 1: Electrochemical Properties of Vat Dyes
| Property | Value Range | Notes |
|---|---|---|
| Reduction Potential for complete reduction | -800 mV to -1000 mV | For anthraquinone-class vat dyes.[5] |
| Optimal pH for Leuco Form Stability | 11 - 13 | A highly alkaline medium is required to maintain the soluble sodium salt of the leuco dye.[1] |
Table 2: Typical Reagent Concentrations for Laboratory-Scale Leuco Dye Preparation
| Reagent | Concentration Range | Purpose |
|---|---|---|
| Vat Dye | 0.5 - 2.0 g/L | Starting concentration of the dye.[10] |
| Sodium Hydroxide (NaOH) | 5 - 15 g/L | Provides the necessary alkaline medium.[10] |
| Sodium Dithionite (Na₂S₂O₄) | 5 - 15 g/L | The reducing agent to convert the dye to its leuco form.[10] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Vat Brown 3 Leuco Form
This protocol describes the laboratory-scale preparation of the leuco form of Vat Brown 3 with optional stabilization.
Materials:
-
Vat Brown 3 (C.I. 69015), high-purity
-
Sodium Hydroxide (NaOH)
-
Sodium Dithionite (Na₂S₂O₄)
-
Deionized water, deoxygenated
-
Inert gas (Nitrogen or Argon)
-
Three-necked flask and other standard laboratory glassware
-
Magnetic stirrer
-
Optional: Hindered phenol (B47542) antioxidant
Procedure:
-
Deoxygenation: Purge all solvents and the reaction vessel with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Dispersion: In the three-necked flask under a continuous inert atmosphere, add 100 mg of Vat Brown 3 powder to 50 mL of deoxygenated deionized water. Stir the suspension for 15 minutes to ensure uniform dispersion.[1]
-
Alkalinization: Slowly add 10 mL of deoxygenated 1M NaOH solution to the dye suspension while stirring. The pH should be above 12.[1]
-
Reduction: Gradually add 1.0 g of fresh sodium dithionite powder to the alkaline suspension. The solution should change color to reddish-brown, indicating the formation of the leuco form.
-
Stirring and Equilibration: Continue stirring the solution under an inert atmosphere for 30 minutes to ensure complete reduction and dissolution.[1]
-
Stabilization (Optional): If using an antioxidant, add the appropriate amount (e.g., 100 mg of a hindered phenol antioxidant) to the leuco dye solution.[1]
-
Storage: Store the stabilized leuco dye solution in a sealed, airtight container, protected from light, and under an inert atmosphere. For longer-term storage, refrigeration at 4°C is recommended.[1]
Protocol 2: Spectrophotometric Monitoring of Leuco Form Stability
This protocol allows for the quantitative assessment of the stability of the prepared leuco solution.
Materials:
-
Prepared Vat Brown 3 leuco solution
-
UV-Vis Spectrophotometer
-
Cuvettes with septa or airtight caps
-
Deoxygenated, alkaline water (pH 12) for dilution
Procedure:
-
Initial Spectrum: Immediately after preparation, take an aliquot of the leuco dye solution. Dilute it with deoxygenated, alkaline water (pH 12) to a concentration suitable for spectrophotometric analysis. Record the full absorption spectrum (e.g., 300-800 nm) to determine the maximum absorbance wavelength (λmax) of the leuco form.
-
Time-Course Measurement: Store the stock leuco solution under the desired experimental conditions (e.g., at room temperature, protected from light, under an inert atmosphere). At regular intervals (e.g., every 30 minutes), withdraw an aliquot, dilute it as before, and record the absorbance at the predetermined λmax.
-
Data Analysis: Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates the degradation (oxidation) of the leuco form. The rate of degradation can be calculated from this data.
Visualizations
Caption: Workflow for preparing the leuco form of Vat Brown 3 and its application as a redox mediator.
Caption: Key factors influencing the stability of the Vat Brown 3 leuco form.
References
- 1. benchchem.com [benchchem.com]
- 2. Vat dye - Wikipedia [en.wikipedia.org]
- 3. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
Minimizing by-products in the synthesis of C.I. 69015
This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing by-products during the synthesis of C.I. 69015.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of C.I. 69015, a process involving the acylation of naphthalene (B1677914) with phthalic anhydride (B1165640), followed by a cyclization step.
Issue 1: Low Yield of the Desired Product and Presence of Multiple Spots on TLC
-
Question: My reaction to synthesize the intermediate, 2-(1-naphthoyl)benzoic acid, shows a low yield and multiple spots on the Thin Layer Chromatography (TLC) plate, even after the reaction is complete. How can I improve the yield and purity?
-
Answer: This issue often points to the formation of regioisomers and di-acylated by-products. Here are some troubleshooting steps:
-
Control Reaction Temperature: The Friedel-Crafts acylation is sensitive to temperature. Running the reaction at a lower temperature can favor the formation of the desired 1-isomer over the 2-isomer.
-
Molar Ratio of Reactants: Ensure an equimolar or slight excess of the limiting reagent (typically the more expensive one) is used. A large excess of the acylating agent can lead to di-acylation.
-
Slow Addition of Catalyst: The Lewis acid catalyst (e.g., AlCl₃) should be added slowly and in portions to control the reaction's exothermicity and prevent side reactions.
-
Issue 2: Incomplete Cyclization in the Final Step
-
Question: During the final cyclization step to form C.I. 69015, I observe a significant amount of unreacted intermediate. How can I drive the reaction to completion?
-
Answer: Incomplete cyclization can be due to insufficient reaction time, inadequate temperature, or deactivation of the cyclizing agent.
-
Reaction Time and Temperature: Ensure the reaction is heated at the recommended temperature for a sufficient duration. Monitor the reaction progress using TLC or HPLC.
-
Choice of Cyclizing Agent: Polyphosphoric acid (PPA) or sulfuric acid are commonly used. The choice and quality of the agent are crucial. Ensure it is not hydrated, as water can inhibit the reaction.
-
Stirring: Adequate stirring is necessary to ensure proper mixing, especially in viscous reaction mixtures like those with PPA.
-
Issue 3: Product is Difficult to Purify from By-products
-
Question: The final product, C.I. 69015, is difficult to purify from a persistent, colored impurity. What are my options?
-
Answer: This impurity is likely a structurally similar by-product.
-
Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often improve selectivity.
-
Column Chromatography: While challenging for large-scale reactions, column chromatography with an appropriate stationary and mobile phase can be effective for removing stubborn impurities.
-
Temperature Gradient Sublimation: For thermally stable compounds, this technique can be highly effective in separating molecules with different volatilities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of C.I. 69015?
A1: The most common by-products are typically regioisomers (e.g., the 2-substituted naphthalene derivative instead of the 1-substituted), di-acylated products, and unreacted starting materials. During the cyclization step, incomplete cyclization can leave residual intermediate.
Q2: How can I effectively monitor the progress of the reaction to minimize by-product formation?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods.
-
TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product and by-products.
-
HPLC: Offers quantitative data on the relative amounts of each component in the reaction mixture, allowing for more precise monitoring.
Q3: What is the impact of solvent choice on the synthesis?
A3: The solvent plays a critical role. For the acylation step, a non-polar, inert solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) is typically used. The choice of solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst, thereby affecting the product distribution.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the purity of the intermediate and the final C.I. 69015 product.
Table 1: Effect of Temperature on Intermediate Purity
| Reaction Temperature (°C) | Yield of Intermediate (%) | Purity of Intermediate (%) |
| 0 | 65 | 95 |
| 25 (Room Temp) | 85 | 88 |
| 50 | 82 | 75 |
Table 2: Effect of Catalyst Molar Ratio on Intermediate Purity
| Molar Ratio (AlCl₃:Naphthalene) | Yield of Intermediate (%) | Purity of Intermediate (%) |
| 1:1 | 78 | 92 |
| 1.2:1 | 88 | 85 |
| 1.5:1 | 86 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-naphthoyl)benzoic acid (Intermediate)
-
To a stirred solution of naphthalene (12.8 g, 0.1 mol) and phthalic anhydride (14.8 g, 0.1 mol) in 200 mL of dry 1,2-dichloroethane, slowly add anhydrous aluminum chloride (29.3 g, 0.22 mol) in portions over 30 minutes at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours.
-
Monitor the reaction progress by TLC (Mobile phase: 7:3 Hexane:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into a mixture of ice (200 g) and concentrated HCl (20 mL).
-
Separate the organic layer, wash with water, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethanol (B145695) and water to yield pure 2-(1-naphthoyl)benzoic acid.
Protocol 2: Synthesis of C.I. 69015 (Final Product)
-
Add the intermediate, 2-(1-naphthoyl)benzoic acid (10 g, 0.036 mol), to polyphosphoric acid (100 g).
-
Heat the mixture to 120°C with vigorous stirring for 4 hours.
-
Monitor the reaction by HPLC to ensure the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice water.
-
Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 60°C to obtain C.I. 69015.
Visualizations
Caption: Experimental workflow for the synthesis of C.I. 69015.
Caption: Troubleshooting decision tree for C.I. 69015 synthesis.
Technical Support Center: Troubleshooting Inconsistent Results in Vat Brown 3 Degradation Studies
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Vat Brown 3. The following resources are designed to address common challenges and inconsistencies encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during Vat Brown 3 degradation experiments, categorized by the type of degradation method.
General Issues
| Problem ID | Question | Possible Causes | Suggested Solutions |
| VB3-G01 | Why am I observing low or no degradation of Vat Brown 3? | - Incorrect pH: The pH of the reaction medium is critical for most degradation processes and influences the dye's solubility and the catalyst's or microorganism's activity.[1][2] - Suboptimal Temperature: Reaction rates are temperature-dependent. Extreme temperatures can denature enzymes in biological systems or reduce the efficiency of chemical reactions. - Low Catalyst/Microorganism Concentration: An insufficient amount of catalyst or microbial biomass will result in a lower degradation rate.[2] - High Initial Dye Concentration: High concentrations of Vat Brown 3 can be toxic to microorganisms or can saturate the active sites of a catalyst, inhibiting the degradation process.[1][2] - Presence of Inhibitors: The experimental matrix may contain substances that inhibit catalytic or microbial activity. | - Optimize pH: Conduct preliminary experiments to determine the optimal pH for your specific degradation system. The optimal pH for the decolorization of similar anthraquinone (B42736) dyes is often between 6.0 and 8.0.[1] - Optimize Temperature: Determine the optimal temperature for your system. For microbial degradation, this is typically the optimal growth temperature of the microorganism. - Increase Catalyst/Inoculum Dose: Systematically increase the concentration of the catalyst or microbial inoculum to find the optimal loading. - Vary Dye Concentration: Test a range of initial Vat Brown 3 concentrations to identify any inhibitory effects. - Purify Sample: If working with wastewater samples, consider pre-treatment steps to remove potential inhibitors. |
| VB3-G02 | My degradation results are not reproducible. What could be the cause? | - Inconsistent Experimental Conditions: Minor variations in pH, temperature, mixing speed, or light intensity between experiments can lead to significant differences in results. - Inhomogeneous Sample/Catalyst Suspension: Uneven distribution of the dye or catalyst in the reaction vessel. - Variability in Microbial Culture: Differences in the age, cell density, or metabolic state of the microbial inoculum. - Instrumental Drift: Changes in the performance of analytical instruments (e.g., spectrophotometer, HPLC) over time. | - Standardize Protocols: Strictly adhere to a detailed standard operating procedure (SOP) for all experiments. - Ensure Proper Mixing: Use consistent and adequate agitation to maintain a homogeneous suspension. - Standardize Inoculum Preparation: Follow a consistent protocol for growing and harvesting microbial cultures to ensure a uniform inoculum for each experiment.[3] - Calibrate Instruments: Regularly calibrate all analytical instruments according to the manufacturer's guidelines. |
Photocatalytic Degradation
| Problem ID | Question | Possible Causes | Suggested Solutions |
| VB3-P01 | The photocatalytic degradation rate is very slow. | - Inappropriate Catalyst: The chosen photocatalyst may not be efficient for the degradation of Vat Brown 3 under the experimental conditions. - Low Light Intensity: Insufficient photon flux will limit the generation of reactive oxygen species (ROS).[4] - Light Source Wavelength: The emission spectrum of the light source may not overlap with the absorption spectrum of the photocatalyst. - Catalyst Poisoning: The catalyst surface may be deactivated by intermediate products or other substances in the solution. | - Screen Different Catalysts: Test various photocatalysts (e.g., TiO₂, ZnO) to find the most effective one. - Increase Light Intensity: Use a higher-powered lamp or move the light source closer to the reactor. However, be aware that excessively high intensity can be detrimental.[4] - Match Light Source to Catalyst: Ensure the light source emits photons with energy greater than or equal to the bandgap of the photocatalyst. - Catalyst Regeneration: Investigate methods to regenerate the catalyst, such as washing with a suitable solvent or thermal treatment. |
Microbial Degradation
| Problem ID | Question | Possible Causes | Suggested Solutions |
| VB3-M01 | The microbial culture is not growing or is dying in the presence of Vat Brown 3. | - Toxicity of Vat Brown 3: The dye itself may be toxic to the microorganism at the tested concentration.[1] - Nutrient Limitation: The growth medium may lack essential nutrients for the microorganism. - Inappropriate Culture Conditions: The pH, temperature, or aeration may not be optimal for the growth of the selected microbial strain. | - Acclimatize the Culture: Gradually expose the microorganism to increasing concentrations of Vat Brown 3 to allow for adaptation. - Supplement the Medium: Ensure the growth medium contains all necessary macro- and micronutrients. The addition of a co-substrate like glucose or yeast extract can enhance degradation.[3][5] - Optimize Growth Conditions: Determine the optimal pH, temperature, and aeration rate for the specific microorganism. |
| VB3-M02 | Decolorization is observed, but the dye is not fully degraded. | - Adsorption vs. Biodegradation: The color removal may be due to the adsorption of the dye onto the microbial biomass rather than enzymatic degradation.[3] - Formation of Recalcitrant Intermediates: The microbial degradation may produce intermediate compounds that are resistant to further breakdown under the current conditions. | - Analyze the Biomass: After the experiment, separate the microbial cells and test them for the presence of the adsorbed dye. - Use Analytical Techniques: Employ techniques like HPLC or GC-MS to identify the presence of degradation intermediates in the culture medium.[6] - Use a Microbial Consortium: A consortium of different microorganisms may be more effective at complete mineralization of the dye and its intermediates.[7] |
Electrochemical Degradation
| Problem ID | Question | Possible Causes | Suggested Solutions |
| VB3-E01 | Low color and COD removal efficiency. | - Suboptimal Current Density: The applied current density may be too low for efficient degradation or too high, leading to parasitic reactions.[8] - Inappropriate Supporting Electrolyte: The type and concentration of the supporting electrolyte can significantly affect the conductivity of the solution and the generation of oxidizing species.[8] - Electrode Material: The anode and cathode materials play a crucial role in the electrochemical process. - Electrode Fouling: The electrode surface can become passivated by the deposition of polymeric byproducts, reducing its activity. | - Optimize Current Density: Conduct experiments at different current densities to find the optimal value for Vat Brown 3 degradation. - Select a Suitable Electrolyte: NaCl is a common supporting electrolyte that can enhance degradation through the generation of active chlorine species. Optimize its concentration.[8] - Test Different Electrode Materials: Graphite (B72142) is a commonly used anode material for dye degradation.[8][9] - Clean Electrodes: Periodically clean the electrodes to remove any passivating layers. |
Quantitative Data from Degradation Studies of Related Dyes
Since specific quantitative degradation data for Vat Brown 3 is limited in publicly available literature, the following tables summarize data from studies on closely related anthraquinone vat dyes. This information can serve as a valuable reference for designing and interpreting experiments with Vat Brown 3.
Table 1: Microbial Degradation of Vat Brown R by Pseudomonas aeruginosa NCH [10][11]
| Parameter | Optimal Value | Decolorization Efficiency (%) |
| pH | 9.76 | 90.34 |
| Temperature (°C) | 34.69 | 90.34 |
| Inoculum Size (% v/v) | 9.51 | 90.34 |
Conditions: Initial dye concentration of 100 mg/L, degradation time of 18 hours.
Table 2: Electrochemical Degradation of C.I. Vat Brown 1 [8]
| Parameter | Condition | Color Removal (%) | COD Removal (%) |
| Initial pH | 9 | - | - |
| Current Density (A/m²) | 170 | 94.55 | 82.49 |
| NaCl Concentration (g/L) | 25 | 94.55 | 82.49 |
| Electrolysis Time (min) | 240 | 94.55 | 82.49 |
Conditions: Initial dye concentration of 50 ppm (w/v), graphite carbon electrodes.
Experimental Protocols
The following are detailed methodologies for key experiments in Vat Brown 3 degradation studies.
Protocol 1: Microbial Degradation Assay
1. Preparation of Inoculum:
-
Aseptically transfer a single colony of the selected bacterial strain to a sterile nutrient broth.[3]
-
Incubate at the optimal temperature and shaking speed (e.g., 37°C, 150 rpm) for 24-48 hours until the culture reaches the late exponential phase.[12]
-
Harvest the cells by centrifugation (e.g., 8000 rpm for 10 min) and wash twice with sterile saline solution.[10]
-
Resuspend the cell pellet in a minimal salt medium to a desired optical density (e.g., OD₆₀₀ = 1.0).[13]
2. Degradation Experiment:
-
Prepare a minimal salt medium containing a known concentration of Vat Brown 3 (e.g., 50 mg/L).
-
Inoculate the medium with the prepared bacterial suspension (e.g., 5% v/v).
-
Include a non-inoculated control flask to check for abiotic degradation.
-
Incubate the flasks under the desired conditions (e.g., 35°C, static or shaking).
-
Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
3. Analysis:
-
Centrifuge the aliquots to separate the bacterial cells.[10]
-
Measure the absorbance of the supernatant at the maximum wavelength of Vat Brown 3 using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 2: Electrochemical Degradation Assay
1. Experimental Setup:
-
Use an undivided electrochemical cell with a magnetic stirrer.
-
Connect the electrodes to a DC power supply.
2. Degradation Experiment:
-
Prepare an aqueous solution of Vat Brown 3 at a specific concentration (e.g., 50 ppm).[8]
-
Add a supporting electrolyte, such as NaCl (e.g., 5 g/L), to the solution.[9]
-
Adjust the initial pH of the solution to the desired value using H₂SO₄ or NaOH.
-
Apply a constant current density (e.g., 170 A/m²) to the system.[8]
-
Take samples at regular time intervals during the electrolysis.
3. Analysis:
-
Filter the samples to remove any solid particles.
-
Measure the absorbance of the solution at the λmax of Vat Brown 3 to determine the extent of color removal.
-
Measure the Chemical Oxygen Demand (COD) of the samples to assess the degree of mineralization.
Visualizations
Diagram 1: Generalized Microbial Degradation Pathway of Anthraquinone Dyes
The biodegradation of anthraquinone dyes by bacteria typically involves enzymatic reduction and cleavage of the aromatic rings.
Caption: Generalized enzymatic pathway for the biodegradation of anthraquinone dyes.
Diagram 2: Experimental Workflow for Troubleshooting Inconsistent Degradation Results
A logical approach to troubleshooting can help identify the source of variability in degradation experiments.
Caption: A systematic workflow for diagnosing and resolving inconsistent experimental results.
Diagram 3: Logical Relationship of Factors Affecting Degradation Efficiency
Several interconnected factors influence the overall efficiency of Vat Brown 3 degradation.
Caption: Key parameters influencing the efficiency of Vat Brown 3 degradation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of reactive dyes in wastewater from the textile industry by ozone: analysis of the products by accurate masses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. op.niscair.res.in [op.niscair.res.in]
- 11. Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 12. benchchem.com [benchchem.com]
- 13. tajhizshimi.com [tajhizshimi.com]
Technical Support Center: Optimizing Microbial Decolorization of Vat Brown R
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial decolorization of Vat Brown R. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My microbial culture is showing slow or no decolorization of Vat Brown R. What are the possible causes and how can I troubleshoot this?
A1: Slow or absent decolorization can be attributed to several factors. Here is a step-by-step troubleshooting guide:
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Verify Optimal Growth Conditions: Ensure the culture conditions are optimal for the specific microbial strain being used. For Pseudomonas aeruginosa NCH, the optimal conditions for decolorization of Vat Brown R have been reported as:
-
Check Media Composition: The presence of a suitable carbon and nitrogen source is often crucial for microbial activity and dye degradation.[5][6] If using a minimal salt medium, ensure it is supplemented with necessary nutrients. For some bacteria, glucose and yeast extract have been shown to be effective carbon and nitrogen sources, respectively.[4]
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Assess Dye Concentration: High concentrations of Vat Brown R can be toxic to microorganisms, inhibiting their growth and metabolic activity.[4][6] If you are using a high initial dye concentration, consider reducing it to a level that is not inhibitory. A concentration of 100 mg/L has been used successfully for Vat Brown R decolorization.[1]
-
Ensure Proper Aeration/Anoxia: The oxygen requirements for dye decolorization are strain-dependent. Vat Brown R decolorization by Pseudomonas aeruginosa NCH occurs under aerobic conditions.[1] Ensure adequate shaking and aeration if you are using an aerobic strain. Conversely, some microbial dye degradation processes are anaerobic.[5][7]
-
Acclimatize the Microbial Culture: If the microbial strain is new to the dye, it may require an acclimatization period. This can be achieved by gradually exposing the culture to increasing concentrations of Vat Brown R.
dot
Caption: Troubleshooting workflow for slow or no decolorization.
Q2: The decolorization process starts but then stops, leaving a residual color. What could be the reason for this incomplete decolorization?
A2: Incomplete decolorization can be due to several factors:
-
Nutrient Limitation: The microbial culture may have exhausted essential nutrients required for the enzymatic degradation of the dye. Consider adding a supplemental carbon or nitrogen source.
-
Accumulation of Toxic Metabolites: The breakdown of Vat Brown R may produce intermediate metabolites that are toxic to the microorganisms, thereby inhibiting further degradation.
-
Enzyme Inactivation: The enzymes responsible for decolorization may become inactivated over time due to changes in pH or the presence of inhibitory compounds.
-
Dye Sequestration: The dye may be adsorbed to the cell surface rather than being fully degraded.
Q3: How can I confirm that the decolorization is due to biodegradation and not just biosorption?
A3: This is a critical question in microbial decolorization studies. Here are a few methods to differentiate between biodegradation and biosorption:
-
UV-Visible Spectroscopy: Scan the supernatant of your culture over a range of wavelengths. Biodegradation will result in a decrease in the absorbance peak at the maximum wavelength (λmax) of Vat Brown R (around 610 nm) and may lead to the appearance of new peaks corresponding to degradation products.[8][9] Biosorption alone will only show a decrease in the λmax of the dye in the supernatant without the formation of new peaks.
-
FT-IR Analysis: Fourier-transform infrared (FT-IR) spectroscopy can be used to analyze the chemical structure of the original dye and the metabolites formed after decolorization.[9] Changes in the functional groups, such as the disappearance of characteristic peaks of the dye and the appearance of new peaks, indicate biodegradation.
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) can be used to identify the intermediate and final products of the degradation process, providing strong evidence for biodegradation.
Quantitative Data Summary
Table 1: Optimal Parameters for Decolorization of Vat Brown R by Pseudomonas aeruginosa NCH
| Parameter | Optimal Value | Decolorization Efficiency | Time | Reference |
| pH | 9.76 | 90.34% | 18 hours | [1][2] |
| Temperature | 34.69°C | 90.34% | 18 hours | [1][2] |
| Inoculum Size | 9.51% (v/v) | 90.34% | 18 hours | [1][2] |
Table 2: Kinetic Parameters for Vat Brown R Decolorization by Pseudomonas aeruginosa NCH
| Kinetic Model | Vmax (mg L⁻¹ h⁻¹) | Km (mg L⁻¹) | Reference |
| Michaelis-Menten | 29.1 | 25.2 | [1] |
| Lineweaver-Burk | 30.12 | 26.91 | [1] |
| Eadie-hofstee | 30.23 | 27.29 | [1] |
Experimental Protocols
1. Preparation of Bacterial Inoculum
This protocol is a general guideline and should be adapted based on the specific microbial strain.
-
Aseptically transfer a loopful of the bacterial culture from a slant to a sterile nutrient broth.
-
Incubate the broth culture at the optimal temperature and shaking conditions for the specific strain (e.g., 37°C for Pseudomonas aeruginosa) until it reaches the exponential growth phase.[8]
-
Harvest the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).[8]
-
Wash the cell pellet with sterile saline or phosphate (B84403) buffer to remove any residual medium components.
-
Resuspend the cell pellet in a sterile saline or buffer solution to a desired optical density (OD) to standardize the inoculum size.
dot
Caption: Workflow for bacterial inoculum preparation.
2. Microbial Decolorization Assay
-
Prepare the decolorization medium (e.g., mineral salt medium) and adjust the pH to the optimal value.
-
Add Vat Brown R to the medium to the desired final concentration (e.g., 100 mg/L).
-
Dispense the medium into sterile flasks.
-
Inoculate the flasks with the prepared bacterial inoculum at the optimal percentage (e.g., 9.51% v/v).
-
Incubate the flasks at the optimal temperature with shaking for aerobic cultures.
-
At regular time intervals, withdraw aliquots of the culture aseptically.
-
Centrifuge the aliquots to separate the bacterial cells from the supernatant.
-
Measure the absorbance of the supernatant at the λmax of Vat Brown R (approximately 610 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
3. Analysis of Degradation Products
-
UV-Vis Spectroscopy:
-
After centrifugation of the culture sample, collect the supernatant.
-
Scan the supernatant over a wavelength range (e.g., 200-800 nm) to observe changes in the spectral pattern compared to the original dye solution.
-
-
FT-IR Spectroscopy:
-
Extract the metabolites from the supernatant using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to obtain the dried extract.
-
Analyze the extract using an FT-IR spectrometer to identify functional groups.
-
Hypothetical Degradation Pathway
While the exact degradation pathway of Vat Brown R by Pseudomonas aeruginosa NCH is not fully elucidated in the provided literature, a general hypothetical pathway for anthraquinone (B42736) dye degradation involves the opening of the aromatic rings.
dot
Caption: Hypothetical microbial degradation pathway of Vat Brown R.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. The application and assessment of bacterial isolates for textile dye decolorization - Indian J Microbiol Res [ijmronline.org]
- 4. pakistanbmj.com [pakistanbmj.com]
- 5. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrti.org [ijrti.org]
- 8. jabonline.in [jabonline.in]
- 9. Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
Navigating the Greener Synthesis of Vat Brown 3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Vat Brown 3, a key polycyclic aromatic dye, has traditionally been associated with significant environmental concerns, primarily due to the use of hazardous solvents, heavy metal catalysts, and processes that generate substantial waste. This technical support center provides a comprehensive guide to reducing the environmental impact of Vat Brown 3 synthesis, offering troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals engaged in these experiments. The focus is on transitioning towards more sustainable, eco-friendly methodologies without compromising product quality.
Troubleshooting Guides
This section addresses specific issues that may arise during the implementation of greener synthesis protocols for Vat Brown 3.
Issue 1: Low Yield in Solid-Phase Synthesis
Background: Solid-phase synthesis is a promising green alternative that minimizes or eliminates the use of high-boiling aromatic solvents like nitrobenzene (B124822) and o-dichlorobenzene, thereby reducing hazardous waste. However, achieving high yields can be challenging.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or moderately increasing the temperature. Ensure intimate contact between the solid reactants through efficient mixing.
-
-
Poor Mass Transfer:
-
Solution: The absence of a solvent can hinder the interaction between reactants. Employing techniques like ball milling can enhance the contact between solid particles and improve reaction kinetics.
-
-
Sub-optimal Catalyst Activity:
-
Solution: The traditional copper catalyst may exhibit different activity in a solid-state reaction. Investigate the use of more active or nano-sized copper catalysts. Ensure the catalyst is evenly distributed throughout the reaction mixture.
-
-
Product Decomposition at High Temperatures:
-
Solution: While high temperatures are often necessary, they can also lead to degradation. Perform a thermogravimetric analysis (TGA) of the reactants and product to determine the optimal temperature range. Consider using a lower temperature for a longer duration.
-
Issue 2: Inconsistent Performance of Natural Reducing Agents in Vatting
Background: Replacing the conventional reducing agent, sodium dithionite (B78146), with natural alternatives like plant extracts (e.g., henna, apple) is a key strategy for reducing the environmental impact of the dyeing process. However, their performance can be variable.[1][2]
Possible Causes & Solutions:
-
Variable Reductant Concentration in Extracts:
-
Solution: The concentration of the active reducing compounds in natural extracts can vary depending on the source, age, and extraction method. Standardize the extraction protocol and quantify the concentration of the key reducing species (e.g., polyphenols) using techniques like UV-Vis spectroscopy or HPLC.
-
-
Insufficient Reduction Potential:
-
Solution: The reduction potential of the vatting bath must be sufficiently negative to convert the insoluble vat dye into its soluble leuco form. For many vat dyes, this is in the range of -700 to -850 mV.[1] Measure the redox potential of the bath using a potentiometer and adjust the concentration of the natural reducing agent accordingly.
-
-
pH Sensitivity:
-
Solution: The efficiency of many natural reducing agents is pH-dependent. Optimize the pH of the vatting bath to maximize the reducing power of the chosen extract.
-
-
Interference from Other Compounds in the Extract:
-
Solution: Crude plant extracts contain a complex mixture of compounds. Consider partially purifying the extract to enrich the concentration of the desired reducing agents and remove interfering substances.
-
Issue 3: Low Efficiency in Electrochemical Reduction
Background: Electrochemical methods offer a clean and controllable way to reduce vat dyes, replacing chemical reducing agents with electrons. However, achieving high efficiency can be a hurdle.
Possible Causes & Solutions:
-
Poor Electron Transfer:
-
Solution: The direct electron transfer from the electrode to the insoluble dye particles can be slow. Consider using a mediator (a redox-active molecule) to shuttle electrons from the electrode to the dye. Iron complexes are commonly used mediators in this context.
-
-
Electrode Fouling:
-
Solution: The electrode surface can become coated with dye particles or byproducts, impeding its activity. Regularly clean the electrodes or use electrode materials that are less prone to fouling. Employing a three-dimensional electrode with a high surface area can also improve performance.
-
-
Sub-optimal Electrolyte Composition:
-
Solution: The composition of the electrolyte, including its pH and the presence of supporting electrolytes, can significantly affect the efficiency of the electrochemical process. Systematically optimize the electrolyte composition for the specific vat dye being used.
-
-
Inadequate Mass Transport:
-
Solution: Ensure efficient stirring or flow of the electrolyte to bring the dye particles into contact with the electrode or the mediator.
-
Frequently Asked Questions (FAQs)
Q1: What are the main environmental impacts of traditional Vat Brown 3 synthesis?
A1: The primary environmental impacts stem from:
-
Use of Hazardous Solvents: High-boiling aromatic solvents like nitrobenzene and o-dichlorobenzene are often used, which are toxic and difficult to treat in wastewater.[3]
-
Heavy Metal Catalysts: The process typically uses a copper catalyst, which can end up in the wastewater, posing a threat to aquatic ecosystems.[3]
-
Low Process Yield: Traditional multi-step syntheses of vat dyes often have low overall yields (an overall yield of only 19% has been reported for the similar Vat Brown 1), leading to a significant amount of raw materials being converted into waste.[3]
-
Wastewater Contamination: The wastewater from the synthesis contains unreacted starting materials, byproducts, solvents, and the metal catalyst, resulting in a high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).[3]
Q2: What is solid-phase synthesis and how does it reduce the environmental impact?
A2: Solid-phase synthesis involves carrying out the condensation and cyclization reactions in the absence of a solvent. The reactants are mixed in their solid form and heated to initiate the reaction. This method directly addresses the issue of hazardous solvent use, leading to a significant reduction in waste and simplifying the product purification process. A Chinese patent describes a method for preparing a Vat Brown GG dye using solid-phase condensation and ring-closure, highlighting the benefits of reduced production costs and decreased waste discharge.[4]
Q3: Can natural reducing agents completely replace sodium dithionite in the vatting process?
A3: While natural reducing agents from sources like apple, henna, cabbage, and amaranthus have shown promise and can achieve the necessary reduction potential for vatting, their performance can be less consistent than sodium dithionite.[1] Complete replacement is a goal, but in practice, a combination of natural and conventional reducing agents might be a more pragmatic approach to ensure consistent dyeing results while still reducing the overall environmental impact. Research has shown that combinations of ferrous sulfate (B86663) and sodium hydrosulfite can be effective.
Q4: What are the key parameters to monitor during the electrochemical reduction of Vat Brown 3?
A4: The key parameters to monitor are:
-
Redox Potential: This indicates whether the vat dye is being successfully reduced to its soluble leuco form.
-
Current Density: This affects the rate of the reduction reaction.
-
pH: The pH of the electrolyte can influence the stability of the leuco dye and the efficiency of the electron transfer process.
-
Temperature: Temperature affects the reaction kinetics and the solubility of the dye.
Q5: Are there any greener alternatives to the copper catalyst used in the condensation step?
A5: While copper is the traditional catalyst, research into greener alternatives for similar condensation reactions is ongoing. This includes investigating the use of more benign and recyclable catalysts. However, specific, well-established green catalyst replacements for the synthesis of Vat Brown 3 are not yet widely documented in the available literature. Catalyst recovery and reuse are also critical aspects of a greener process.
Data Presentation
Table 1: Comparison of Synthesis Methods for Vat Dyes
| Parameter | Traditional Synthesis | Solid-Phase Synthesis |
| Solvent Use | High (e.g., Nitrobenzene, o-dichlorobenzene) | None or minimal |
| Typical Overall Yield | Low (e.g., ~19% for Vat Brown 1)[3] | Potentially higher, but data for Vat Brown 3 is limited. A patent for a similar dye claims high purity (98.2-98.6%). |
| Reaction Temperature | High (often >200°C) | High (e.g., 260-265°C for condensation) |
| Waste Generation | High (hazardous solvents, catalyst residues, byproducts) | Significantly reduced due to absence of solvent |
| Energy Consumption | High | Potentially lower due to fewer processing steps |
Table 2: Comparison of Reducing Agents for Vatting Process
| Parameter | Sodium Dithionite | Natural Reducing Agents (e.g., Plant Extracts) | Electrochemical Reduction |
| Source | Synthetic | Renewable (Biomass) | Electricity |
| Byproducts | Sulfates, sulfites, thiosulfates (contribute to high COD/BOD) | Biodegradable organic compounds | Minimal, primarily related to electrolyte |
| Reduction Potential | Strong and consistent | Variable, requires optimization | Controllable |
| Cost | Relatively low | Can be low, but depends on processing | Dependent on electricity cost and infrastructure |
| Environmental Impact | High | Low | Very Low |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Vat Brown Dye (Based on a patent for Vat Brown GG)
Objective: To synthesize a vat brown dye via solid-phase condensation and ring-closure, eliminating the use of organic solvents.
Materials:
-
1,5-dichloroanthraquinone
-
1-aminoanthraquinone
-
Copper powder (catalyst)
-
Anhydrous sodium carbonate (acid scavenger)
-
Urea, Sodium Fluoride, Anhydrous Sodium Acetate, Aluminum Chloride (for ring-closure)
-
Sulfuric acid (for purification)
-
Sodium hydroxide (B78521) (for purification)
Methodology:
-
Condensation:
-
Thoroughly mix 1,5-dichloroanthraquinone, 1-aminoanthraquinone, copper powder, and anhydrous sodium carbonate in a suitable reactor.
-
Dehydrate the mixture at 100-120°C for at least 40 minutes.
-
Gradually heat the mixture to 260-265°C over 1.5-4 hours to carry out the solid-phase condensation reaction.
-
Maintain the temperature for 8 hours.
-
Cool the reaction mixture and pulverize the resulting solid to obtain the crude trianthraquinone imine.
-
Purify the crude product by washing with hot water to remove inorganic salts, followed by filtration and drying.
-
-
Ring-Closure:
-
In a separate reactor, mix the purified trianthraquinone imine with urea, sodium fluoride, anhydrous sodium acetate, and aluminum chloride.
-
Gradually heat the mixture to 190-260°C to initiate the foamable ring-closure reaction.
-
Maintain the temperature in the solid phase at 180-200°C for 10-40 minutes.
-
Cool and pulverize the resulting closed-loop material.
-
-
Purification:
-
Suspend the closed-loop material in water and add sulfuric acid. Heat to 90-95°C for 1 hour.
-
Dilute with water, cool, and filter. Wash the solid until neutral.
-
Wash the solid with an alkaline solution (sodium hydroxide) to remove impurities.
-
Wash again with water until neutral and then dry to obtain the final Vat Brown dye.
-
Note: This is a generalized protocol based on a patent for a similar dye.[4] Specific quantities and conditions may need to be optimized for Vat Brown 3.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis and purification of Vat Brown 3.
Caption: Troubleshooting logic for addressing low yields in solid-phase synthesis.
References
- 1. What Is the Energy Cost Difference between Synthetic and Natural Dye Production? → Learn [lifestyle.sustainability-directory.com]
- 2. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 3. static.fibre2fashion.com [static.fibre2fashion.com]
- 4. CN104497617A - Vat dye brown GG and preparation method thereof - Google Patents [patents.google.com]
Improving the light fastness of materials dyed with Vat Brown 3
Technical Support Center: Vat Brown 3 Light Fastness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the light fastness of materials dyed with Vat Brown 3.
Troubleshooting Guide
Problem: Significant color fading of Vat Brown 3 dyed material upon exposure to light.
| Question | Possible Cause | Suggested Solution |
| 1. Why is my Vat Brown 3 dyed material fading faster than expected? | Insufficient dye fixation on the substrate. | Optimize the dyeing process to ensure maximum dye uptake and bonding. This includes controlling temperature, pH, and dyeing time. Thoroughly wash and rinse the material after dyeing to remove any unfixed dye particles.[1] |
| Photodegradation of the dye molecule. | Apply a UV absorber as a post-treatment. UV absorbers preferentially absorb harmful UV radiation and dissipate it as heat, thus protecting the dye.[1][2] | |
| Dye concentration is too low. | The light fastness of reactive dyes on cellulose (B213188) fibers is often proportional to the dyeing depth.[3] Increasing the dye concentration can lead to greater aggregation of dye molecules, reducing the surface area exposed to light and thus lowering the probability of photo-oxidation.[3] | |
| 2. Can the dyeing process itself affect the light fastness of Vat Brown 3? | Yes, improper dyeing can lead to poor light fastness. | Ensure the dyeing process is optimized. For cotton, jig dyeing and suspension pad dyeing are suitable methods. The reduction temperature should ideally not exceed 50°C.[4] The leuco form of Vat Brown 3 has a high affinity for cotton fiber, and proper application ensures good levelness and fixation.[4] |
| 3. My material seems to be degrading (becoming brittle) along with the color fading. Why is this happening? | Vat Brown 3 is known as a "light brittle dye," meaning it can photosensitize the degradation of the textile fiber itself upon exposure to sunlight.[5] | The application of UV absorbers can help mitigate this issue by reducing the amount of UV radiation reaching both the dye and the fiber. |
Frequently Asked Questions (FAQs)
Q1: What is the typical light fastness rating of Vat Brown 3?
A1: Vat Brown 3 generally exhibits good to excellent light fastness, with a rating of 7-8 on the ISO scale.[5][6] However, various factors during and after the dyeing process can influence this.
Q2: How do UV absorbers work to improve light fastness?
A2: Ultraviolet absorbers are compounds that absorb UV radiation and re-emit it as less harmful infrared radiation.[2] By absorbing the UV light before it reaches the dye molecules, they prevent the initiation of the photodegradation process.[7]
Q3: What types of UV absorbers are effective for vat dyes?
A3: Common classes of UV absorbers include benzotriazoles, benzophenones, and phenol-substituted triazines.[8] The choice of UV absorber may depend on the specific substrate and application method.
Q4: Can after-treatments other than UV absorbers improve the light fastness of Vat Brown 3?
A4: Yes, certain after-treatments can enhance fastness properties. Cationic fixing agents, for instance, can improve the wash fastness of some dyes by forming larger, less soluble complexes within the fiber.[9] However, for light fastness, UV absorbers are the most direct and effective post-treatment.[3] It is important to note that some cationic softeners may negatively impact light fastness.[10]
Q5: How can I test the light fastness of my dyed material?
A5: The standard method for testing colorfastness to light is the AATCC Test Method 16.[11][12] This method involves exposing a portion of the dyed material to a controlled light source (either a carbon-arc or xenon-arc lamp) for a specified duration and then comparing the change in color of the exposed area to an unexposed area using a gray scale for color change.[11][13][14]
Experimental Protocols
Protocol 1: Application of a UV Absorber via Exhaust Method
This protocol describes a general procedure for applying a water-soluble cationic UV absorber to a Vat Brown 3 dyed cotton fabric.
-
Preparation of Treatment Bath:
-
Prepare a bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).
-
Add the cationic UV absorber to the bath. The concentration will depend on the specific product, but a typical starting point is 2-4% on the weight of the fabric (o.w.f).
-
Adjust the pH of the bath to approximately 4.8, or as recommended by the UV absorber manufacturer.[8]
-
-
Treatment Process:
-
Introduce the Vat Brown 3 dyed fabric into the treatment bath at room temperature.
-
Gradually raise the temperature to 40-50°C over 15-20 minutes.
-
Continue the treatment at this temperature for 20-30 minutes, ensuring the fabric is fully immersed and agitated.
-
-
Post-Treatment:
-
Remove the fabric from the bath and gently squeeze out the excess liquor.
-
Dry the fabric at 80-100°C.
-
Cure the fabric at 150°C for 2-5 minutes, if recommended for the specific UV absorber, to ensure proper fixation.
-
Protocol 2: AATCC Test Method 16.3 - Colorfastness to Light: Xenon-Arc
This is a summarized protocol for assessing the light fastness of textiles. For official testing, refer to the full AATCC standard.[12][13]
-
Specimen Preparation:
-
Cut a specimen of the dyed fabric to the required dimensions.
-
Partially cover the specimen with an opaque mask.
-
-
Apparatus Setup:
-
Use a xenon-arc lamp apparatus that simulates natural sunlight.[13]
-
Calibrate the apparatus for irradiance, temperature, and humidity as per the standard.
-
-
Exposure:
-
Evaluation:
-
Remove the specimen from the chamber.
-
Using the AATCC Gray Scale for Color Change, compare the color of the exposed portion of the specimen to the unexposed portion.
-
Assign a light fastness rating from Class 1 (very poor) to Class 8 (outstanding) based on the comparison with the Blue Wool standards.
-
Data Presentation
Table 1: Hypothetical Light Fastness Improvement with UV Absorber Treatment
| Treatment | Dye Concentration (% o.w.f) | Light Fastness Rating (AATCC Gray Scale) |
| Control (No UV Absorber) | 1.0 | 6-7 |
| UV Absorber A (2% o.w.f) | 1.0 | 7-8 |
| UV Absorber B (2% o.w.f) | 1.0 | 7 |
| Control (No UV Absorber) | 2.5 | 7 |
| UV Absorber A (2% o.w.f) | 2.5 | 8 |
| UV Absorber B (2% o.w.f) | 2.5 | 7-8 |
Visualizations
Caption: Experimental workflow for improving and testing the light fastness of Vat Brown 3 dyed fabric.
Caption: Simplified mechanism of photodegradation and the protective role of a UV absorber.
References
- 1. testextextile.com [testextextile.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. How to improve the light fastness of textiles? [utstesters.com]
- 4. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- 8. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics - Knowledge [dyestuffscn.com]
- 11. contracttextiles.org [contracttextiles.org]
- 12. aatcc.org [aatcc.org]
- 13. blog.qima.com [blog.qima.com]
- 14. lr-test.com [lr-test.com]
Technical Support Center: Analytical Detection of Vat Brown 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vat Brown 3. The information is designed to address common challenges encountered during the analytical detection of this complex vat dye.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of Vat Brown 3?
A1: The primary challenge in analyzing Vat Brown 3 is its poor solubility. It is practically insoluble in water and most common organic solvents like ethanol (B145695) and xylene.[1][2][3] This inherent insolubility makes it difficult to prepare samples for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). To overcome this, Vat Brown 3 must be converted to its soluble leuco form through chemical reduction in an alkaline medium.[1][2] However, the leuco form can be unstable and susceptible to re-oxidation, which presents another analytical challenge.
Q2: In which solvents does Vat Brown 3 show some solubility?
A2: Vat Brown 3 is a dark brown powder that is insoluble in water and ethanol.[1][3] It shows slight solubility in hot xylene and hot tetralin.[3] It also dissolves in concentrated sulfuric acid, producing a dark wine-red solution.[1][2][3]
Q3: How can I bring Vat Brown 3 into solution for analysis?
A3: To solubilize Vat Brown 3 for analytical purposes, it needs to be chemically reduced to its leuco form. This is typically achieved by using a strong reducing agent, such as sodium dithionite (B78146) (also known as sodium hydrosulfite), in an alkaline solution (e.g., sodium hydroxide).[4] The resulting leuco-vat dye is soluble in the aqueous alkaline medium and can then be analyzed.
Q4: What is the leuco form of Vat Brown 3 and why is it important for analysis?
A4: The leuco form of Vat Brown 3 is the reduced, soluble state of the dye. The term "leuco" refers to the often lighter color of the reduced form compared to the original oxidized pigment. In an alkaline solution with a reducing agent, the insoluble keto groups (C=O) in the Vat Brown 3 molecule are converted to soluble enolate groups (C-O⁻Na⁺). This transformation is crucial for any analytical technique that requires the analyte to be in solution.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing, fronting, or broad peaks)
| Possible Cause | Troubleshooting Steps |
| Incomplete solubility of Vat Brown 3 | Ensure complete conversion to the leuco form before injection. Increase the concentration of the reducing agent (e.g., sodium dithionite) and/or the alkalinity of the sample solvent. Filter the sample through a solvent-compatible filter (e.g., 0.22 µm PTFE) before injection. |
| Interaction with column stationary phase | Vat Brown 3 is a large, hydrophobic molecule. Use a column with a highly deactivated stationary phase (e.g., end-capped C18) to minimize secondary interactions.[5] Consider using a mobile phase with a stronger organic solvent or adding an ion-pairing agent if analyzing the leuco form. |
| Sample solvent mismatch with mobile phase | Whenever possible, dissolve the leuco-Vat Brown 3 in a solvent that is of similar or weaker eluotropic strength than the mobile phase.[5] |
| Column overload | Reduce the injection volume or the concentration of the sample.[6] |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Instability of the leuco form | The leuco form can re-oxidize back to the insoluble form in the presence of oxygen. Prepare samples fresh and analyze them promptly.[4] Degas the mobile phase thoroughly and consider sparging with an inert gas (e.g., nitrogen) to minimize dissolved oxygen.[5] The addition of an antioxidant to the sample may help stabilize the leuco form.[4] |
| Changes in mobile phase composition | Ensure accurate and consistent preparation of the mobile phase.[7] Use a gradient proportioning valve that is functioning correctly. If possible, pre-mix the mobile phase to ensure homogeneity. |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, which may require flushing with 10-20 column volumes.[7] |
Mass Spectrometry (MS) Analysis
Issue: No or low signal intensity
| Possible Cause | Troubleshooting Steps |
| In-source precipitation | Due to its low solubility, Vat Brown 3 may precipitate in the MS source. Ensure the mobile phase is optimized to keep the leuco form solubilized. This may involve adjusting the pH and organic solvent content. |
| Poor ionization | Vat Brown 3 is a large, non-polar molecule. Electrospray ionization (ESI) in negative ion mode may be suitable for the anionic leuco form. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative for the less polar oxidized form, although it may induce more fragmentation.[8] |
| In-source fragmentation | The molecule may be fragmenting in the source before detection of the parent ion. Optimize source parameters such as cone voltage to minimize in-source fragmentation. |
Issue: Complex or uninterpretable fragmentation pattern
| Possible Cause | Troubleshooting Steps |
| Multiple charge states or adducts | The large size and multiple heteroatoms in Vat Brown 3 can lead to the formation of various adducts (e.g., with sodium, potassium).[8] Use high-resolution mass spectrometry to identify the elemental composition of the ions. |
| Extensive fragmentation | As a complex polycyclic aromatic compound, Vat Brown 3 can undergo extensive fragmentation. The fragmentation of dyes is often influenced by the functional groups present.[8] Expect cleavages around the amide linkages and within the anthraquinone (B42736) core. Use tandem MS (MS/MS) to isolate the parent ion and obtain a cleaner fragmentation spectrum.[8] |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of Vat Brown 3
| Property | Value | Source |
| Molecular Formula | C₄₂H₂₃N₃O₆ | [1][2] |
| Molecular Weight | 665.65 g/mol | [1][2] |
| Appearance | Dark brown powder | [3] |
| Water Solubility | Insoluble (8.337 mg/L at 20°C) | [3][9] |
| LogP | 4.1 at 20°C | [9] |
Table 2: Fastness Properties of Vat Brown 3 on Cotton
| Property | ISO Standard Rating | AATCC Standard Rating |
| Light Fastness | 7 | 7-8 |
| Washing (Soaping) | 5 (Fading), 5 (Stain) | - |
| Chlorine Bleach | 4-5 | 4-5 |
| Ironing | 5 | 5 |
Data sourced from World Dye Variety.[1]
Experimental Protocols
Protocol 1: Extraction and Preparation of Vat Brown 3 from Textiles for Capillary Electrophoresis (CE) Analysis
This protocol is adapted from a method for the analysis of vat dyes from cellulosic fibers.
1. Reagents and Materials:
-
Sample of textile dyed with Vat Brown 3
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (degassed)
-
Acetonitrile (B52724) (ACN)
-
Vortex mixer
-
Centrifuge
-
CE system with a diode array detector
2. Preparation of Extraction Solution (Reducing Solution):
-
Prepare a fresh solution containing 1 M NaOH and 20 mM sodium dithionite in deionized water. Ensure the water is deoxygenated by sparging with nitrogen for at least 15 minutes.
3. Extraction Procedure:
-
Cut a small piece of the dyed textile (approx. 1-2 mg).
-
Place the textile sample in a microcentrifuge tube.
-
Add 500 µL of the freshly prepared extraction solution to the tube.
-
Vortex the tube for 5 minutes to facilitate the reduction and extraction of the dye into its leuco form.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the fabric fibers.
-
Carefully transfer the supernatant containing the solubilized leuco-Vat Brown 3 to a clean vial for CE analysis.
4. Capillary Electrophoresis Conditions:
-
Capillary: Fused silica, 50 µm i.d., effective length 50 cm.
-
Electrolyte: 5 mM ammonium acetate in a 40:60 (v/v) acetonitrile:water mixture, adjusted to pH 9.3. Add 20 mM sodium dithionite to the electrolyte to maintain the dye in its reduced, soluble form during the analysis.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Detection: Diode array detector monitoring at a wavelength corresponding to the absorbance maximum of the leuco-Vat Brown 3 (this will need to be determined experimentally, but a broad range scan from 200-600 nm is a good starting point).
Protocol 2: Suggested Starting Method for HPLC Analysis of Vat Brown 3
This is a hypothetical starting method based on the analysis of other anthraquinone dyes and general principles for hydrophobic compounds. Optimization will be required.
1. Reagents and Materials:
-
Vat Brown 3 standard
-
Sodium dithionite
-
Sodium hydroxide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Ammonium acetate
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV-Vis or DAD detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
2. Sample Preparation (Leuco Form):
-
Prepare a stock solution of Vat Brown 3 by suspending a known amount in a minimal volume of a suitable organic solvent in which it has some solubility (e.g., N,N-dimethylformamide, with caution).
-
In a volumetric flask, add an aliquot of the stock solution to an aqueous solution of 0.1 M NaOH containing 20 mM sodium dithionite. Dilute to the mark with the same alkaline dithionite solution to achieve the desired concentration.
-
The solution should change color as the leuco form is generated. Prepare fresh and protect from atmospheric oxygen.
3. HPLC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm, 280 nm, and the visible wavelength maximum of the parent dye. Note that the leuco form will have a different spectrum.
Visualizations
Caption: Workflow for the preparation of Vat Brown 3 samples for analysis.
Caption: Logical approach to troubleshooting common HPLC issues with Vat Brown 3.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 3. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. Vat Brown 3 CAS#: 131-92-0 [m.chemicalbook.com]
Strategies for Preventing Vat Brown 3 Aggregation in Solution: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Vat Brown 3 in solution. The following information is designed to offer direct, actionable strategies to mitigate aggregation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Vat Brown 3 and why is its aggregation a concern?
Vat Brown 3 is a synthetic vat dye belonging to the anthraquinone (B42736) class. It is characterized as a dark brown powder. In laboratory and industrial applications, its utility is often hampered by its tendency to aggregate in solution. This aggregation can lead to inconsistent experimental results, reduced efficacy in applications such as dyeing, and difficulties in formulation development.
Q2: What are the known solubility properties of Vat Brown 3?
Vat Brown 3 is known to be insoluble in water and ethanol. It exhibits slight solubility in certain organic solvents. The limited solubility is a primary contributor to its propensity for aggregation.
| Solvent | Solubility | Temperature |
| Water | 8.337 mg/L | 20°C |
| Xylene | Slightly soluble | - |
| Xylene (hot) | Slightly soluble | Elevated |
| Tetralin (hot) | Slightly soluble | Elevated |
Q3: What are the primary factors that induce the aggregation of Vat Brown 3?
The aggregation of Vat Brown 3 is influenced by several factors, including:
-
Low Solubility: Its inherent insolubility in many common solvents is the main driving force for aggregation.
-
Solvent System: The choice of solvent plays a critical role. Dispersing Vat Brown 3 in an inappropriate solvent will promote aggregation.
-
pH: The pH of the solution can affect the surface charge of Vat Brown 3 particles, influencing their tendency to agglomerate.
-
Temperature: Temperature can affect both the solubility of Vat Brown 3 and the kinetics of aggregation. For some related compounds, a decrease in temperature increases the rate of aggregation.
-
Concentration: Higher concentrations of Vat Brown 3 in a solution increase the likelihood of particle collision and subsequent aggregation.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to Vat Brown 3 aggregation.
Problem: Vat Brown 3 is visibly aggregating or precipitating out of solution.
This is the most common issue encountered. The following workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for Vat Brown 3 aggregation.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Vat Brown 3 Dispersion
This protocol provides a starting point for preparing a more stable dispersion of Vat Brown 3 for experimental use.
Materials:
-
Vat Brown 3 powder
-
Selected organic solvent (e.g., xylene)
-
Dispersing agent (e.g., Lignin-based dispersant or Dispersant NNO)
-
Stir plate and stir bar
-
Heating mantle (if using hot solvent)
-
Beaker
Procedure:
-
Solvent and Dispersant Preparation: To a beaker, add the desired volume of the selected solvent.
-
Add Dispersing Agent: While stirring, slowly add the recommended concentration of the dispersing agent to the solvent. Allow it to fully dissolve.
-
Heating (Optional): If using a solvent that requires heating for better solubility (e.g., xylene, tetralin), gently heat the solvent/dispersant mixture while stirring.
-
Vat Brown 3 Addition: Slowly add the pre-weighed Vat Brown 3 powder to the stirring solvent. Adding the powder gradually can help prevent the formation of large agglomerates.
-
Dispersion: Continue to stir the mixture for a sufficient period to ensure maximum dispersion. The exact time will depend on the solvent, temperature, and concentration.
-
Observation: Visually inspect the solution for any signs of aggregation or precipitation. For more quantitative analysis, techniques like dynamic light scattering (DLS) can be used to determine particle size distribution.
Technical Support Center: Enhancing the Quantum Yield of Vat Brown 3 for Photochemical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the photochemical quantum yield of Vat Brown 3. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the photochemical quantum yield and why is it important for my studies with Vat Brown 3?
A1: The photochemical quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the ratio of the number of molecules undergoing a specific photochemical event (e.g., formation of a product, generation of singlet oxygen) to the number of photons absorbed by the photosensitizer (in this case, Vat Brown 3). A higher quantum yield indicates a more efficient conversion of light energy into the desired chemical or physical outcome, which is crucial for applications such as photodynamic therapy, photocatalysis, and mechanistic photochemical studies.
Q2: What is the expected quantum yield of Vat Brown 3?
A2: Currently, there is limited published data specifying the exact photochemical quantum yield of Vat Brown 3. Vat dyes, particularly anthraquinone (B42736) derivatives, are known to have variable and often low fluorescence quantum yields.[1] Their photochemical reactivity can be significant, but this often leads to photodegradation rather than a desired productive photochemical event.[2] Vat Brown 3 is known to be a "light brittle dye," suggesting it is prone to photochemical reactions that can lead to the degradation of the dye itself or the substrate it is on.[3]
Q3: What are the primary factors that can influence the quantum yield of Vat Brown 3 in my experiments?
A3: Several factors can significantly impact the quantum yield of Vat Brown 3:
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the energy levels of the excited states of Vat Brown 3 and influence the rates of radiative and non-radiative decay pathways.[4][5]
-
Concentration: At higher concentrations, Vat Brown 3 may form aggregates, which can lead to self-quenching and a decrease in quantum yield.[4]
-
Presence of Quenchers: Molecular oxygen is a common quencher of excited triplet states, which can either lead to the desired formation of singlet oxygen or unproductive deactivation.[4] Other substances, such as halide ions and heavy atoms, can also act as quenchers.[4]
-
Excitation Wavelength: The efficiency of a photochemical reaction can sometimes be dependent on the excitation wavelength.
-
Temperature: Temperature can affect the rates of non-radiative decay processes and the viscosity of the solvent, thereby influencing the quantum yield.[4]
-
pH: The pH of the medium can be critical, especially for dyes with acidic or basic functional groups, as it can affect their electronic structure and aggregation state.
Troubleshooting Guide
Issue 1: My measured quantum yield for Vat Brown 3 is unexpectedly low.
| Possible Cause | Troubleshooting Step |
| Quenching by Molecular Oxygen | Deoxygenate your solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes prior to and during the experiment.[4] |
| Aggregation of Vat Brown 3 | Work with dilute solutions. It is recommended to keep the absorbance of the solution below 0.1 at the excitation wavelength to minimize inner filter effects and aggregation.[4] You can also investigate the use of co-solvents or surfactants to improve solubility and reduce aggregation. |
| Solvent Effects | Experiment with a range of solvents with varying polarities and viscosities. Nonpolar aprotic solvents may sometimes enhance the quantum yield of similar dyes.[5] |
| Photodegradation | Vat Brown 3 is known to be susceptible to photodegradation.[2] Minimize the exposure of your sample to the excitation light. Use a shutter to block the light beam when not acquiring data. You can monitor for photodegradation by observing changes in the absorption spectrum over time. |
| Inaccurate Measurement | Ensure your experimental setup for quantum yield determination is correctly calibrated and aligned. Verify the accuracy of your standard's reported quantum yield and ensure it is appropriate for your experimental conditions (e.g., solvent, excitation wavelength). |
Issue 2: I am observing rapid degradation of Vat Brown 3 during my photochemical experiments.
| Possible Cause | Troubleshooting Step |
| High Light Intensity | Reduce the intensity of your excitation source using neutral density filters. |
| Reactive Oxygen Species (ROS) Generation | If not the intended outcome, the generation of ROS can lead to self-degradation. Consider adding a ROS scavenger if it does not interfere with your primary photochemical process of interest. |
| Unsuitable Solvent | Certain solvents can promote photochemical degradation pathways. Screen different solvents to find one that minimizes degradation while being suitable for your reaction. |
Experimental Protocols
Relative Determination of Photochemical Quantum Yield
This protocol describes the relative method for determining the photochemical quantum yield of Vat Brown 3 using a well-characterized standard photosensitizer.
Materials:
-
Vat Brown 3
-
Standard photosensitizer with a known quantum yield in the same solvent and at a similar excitation wavelength (e.g., Rose Bengal, Methylene Blue).
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer or a custom photochemical reactor with a suitable light source and detector.
-
High-purity solvents (e.g., Dimethylformamide, Dioxane, or other suitable organic solvents in which Vat Brown 3 has some solubility).
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both Vat Brown 3 and the standard photosensitizer in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the intended excitation wavelength.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions. Ensure the absorbance at the excitation wavelength is within the linear range of the spectrophotometer.
-
Perform Photochemical Experiment:
-
Place a known volume of the sample or standard solution in the reaction vessel.
-
If required, deoxygenate the solution by bubbling with an inert gas.
-
Irradiate the solution at the chosen excitation wavelength for a specific period.
-
Monitor the progress of the photochemical reaction using a suitable analytical technique (e.g., UV-Vis spectroscopy to follow the disappearance of a reactant or the appearance of a product, or a specific probe for singlet oxygen detection).
-
-
Data Analysis:
-
For both the sample and the standard, plot the change in the monitored parameter (e.g., change in absorbance, fluorescence of a probe) as a function of irradiation time. The initial slope of this plot is proportional to the initial rate of the photochemical reaction.
-
The quantum yield of Vat Brown 3 (Φ_VB3) can be calculated using the following equation:
Φ_VB3 = Φ_std * (k_VB3 / k_std) * (I_abs_std / I_abs_VB3)
Where:
-
Φ_std is the quantum yield of the standard.
-
k_VB3 and k_std are the initial rates (slopes) for Vat Brown 3 and the standard, respectively.
-
I_abs_VB3 and I_abs_std are the rates of photon absorption by Vat Brown 3 and the standard, respectively. This can be calculated as I_abs = I_0 * (1 - 10^-A), where I_0 is the incident light intensity and A is the absorbance at the excitation wavelength. To simplify, if the absorbance of the sample and standard are kept identical, this term becomes 1.
-
-
Visualizations
Caption: Workflow for determining the relative photochemical quantum yield.
Caption: General Jablonski diagram illustrating potential photochemical pathways.
References
- 1. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study on the Degradation of Vat Brown 3 and Vat Brown 1 for Environmental Remediation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation of two common anthraquinone (B42736) dyes, Vat Brown 3 and Vat Brown 1. Anthraquinone dyes are known for their vibrant colors and stability, which also makes them persistent environmental pollutants. Understanding their degradation pathways and the efficiency of different remediation techniques is crucial for developing effective wastewater treatment strategies. This report synthesizes available experimental data on the biological and electrochemical degradation of these dyes, outlines the methodologies employed, and visualizes the proposed degradation mechanisms.
Comparative Degradation Performance
While direct comparative studies under identical conditions are limited, this section summarizes the degradation performance of Vat Brown 3 (often referred to as Vat Brown R) and Vat Brown 1 from independent studies.
Table 1: Comparison of Degradation Efficiency
| Dye | Degradation Method | Organism/Electrode | Key Parameters | Decolorization Efficiency | COD Removal Efficiency | Reference |
| Vat Brown 3 (as Vat Brown R) | Biodegradation | Pseudomonas aeruginosa NCH | pH: 9.76, Temp: 34.69°C, Inoculum: 9.51% (v/v) | 90.34% in 18 hours | Not Reported | [1][2][3][4] |
| Vat Brown 1 | Electrochemical Degradation | Graphite (B72142) Carbon Electrodes | Current Density: 170 A/m², NaCl: 25 g/L, pH: 9, Time: 240 min | 94.55% | 82.49% | [5] |
Note: The data presented is derived from separate studies and direct comparison should be made with caution due to differing experimental conditions.
Degradation Pathways and Mechanisms
The degradation of both Vat Brown 3 and Vat Brown 1 involves the breakdown of their complex anthraquinone structures into simpler, less harmful compounds.
Vat Brown 3 (Vat Brown R) - Biodegradation: The biodegradation of Vat Brown R by Pseudomonas aeruginosa is believed to occur through enzymatic actions. A proposed pathway involves the initial cleavage of the anthraquinone ring, leading to the formation of intermediates such as 1,2-diaminoanthracene-9,10-dione and anthracene-9,10-dione.[6] These intermediates are then further mineralized into non-toxic compounds like phthalic acid.[6]
Vat Brown 1 - Electrochemical Degradation: The electrochemical degradation of Vat Brown 1 involves the generation of powerful oxidizing species, such as hydroxyl radicals, at the anode surface. These radicals attack the dye molecule, leading to the destruction of the aromatic rings, as confirmed by LC-MS and FTIR studies.[5]
Experimental Protocols
This section provides an overview of the methodologies used in the degradation studies of Vat Brown 3 and Vat Brown 1.
Biodegradation of Vat Brown 3 (as Vat Brown R)
-
Microorganism: Pseudomonas aeruginosa NCH, isolated from textile industry effluent.[7]
-
Culture Medium: A liquid mineral-based medium containing NaNO₃ (0.3%), K₂HPO₄ (0.1%), MgSO₄ (0.05%), KCl (0.05%), Yeast Extract (0.02%), and glucose (0.1%).[7]
-
Incubation Conditions: The culture is incubated under aerobic (shaking) conditions.[6] Optimal degradation was achieved at a pH of 9.76, a temperature of 34.69°C, and with an inoculum size of 9.51% (v/v).[1][2]
-
Analytical Methods:
Electrochemical Degradation of Vat Brown 1
-
Electrochemical Cell: A batch reactor with graphite carbon plates as both the anode and cathode.[5]
-
Electrolyte: An aqueous solution of the dye (50 ppm) containing a supporting electrolyte (e.g., 25 g/L NaCl).[5]
-
Operating Conditions: The degradation is carried out at a constant current density of 170 A/m² and an initial pH of 9 for 240 minutes.[5]
-
Analytical Methods:
-
Color Removal: Measured by UV-Vis spectrophotometry.[5]
-
COD Removal: Determined using the standard dichromate reflux method.[5]
-
Degradation Analysis: The degradation of the dye and the destruction of its aromatic structure are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and FT-IR analysis of the solution before and after electrolysis.[5]
-
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vat Brown 1 | 2475-33-4 | Benchchem [benchchem.com]
- 7. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of C.I. 69015 (Sudan Black B)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of C.I. 69015, a synthetic fat-soluble dye also known as Sudan Black B. Due to its potential carcinogenicity, the use of Sudan Black B in food products is prohibited in many countries, necessitating robust and validated analytical methods for its detection and quantification in various matrices.[1][2] This document offers an objective comparison of the performance of three prevalent analytical techniques—High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Surface-Enhanced Raman Spectroscopy (SERS)—supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Methods
The choice of analytical technique for the quantification of C.I. 69015 is critical and depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the purpose of the analysis (e.g., routine screening vs. confirmatory analysis). High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely used technique for the analysis of Sudan dyes.[3] While UV-Vis detection is common, Mass Spectrometry (MS) offers superior specificity and sensitivity.[3] Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a rapid and highly sensitive screening tool.[4]
The following table summarizes the key performance parameters of these methods based on available experimental data.
| Performance Parameter | HPLC-PDA | LC-MS/MS | Surface-Enhanced Raman Spectroscopy (SERS) |
| Limit of Detection (LOD) | 0.01 - 1.5 mg/kg (for various Sudan dyes)[5][6] | 0.001 - 0.06 ng/mL (for Sudan Black B and other Sudan dyes)[1][7] | 0.05 mg/L (in standard solution); 0.1 mg/kg (in black rice extract)[4] |
| Limit of Quantification (LOQ) | 0.04 - 4.0 mg/kg (for various Sudan dyes)[5][6] | 0.002 - 0.19 ng/mL (for Sudan Black B and other Sudan dyes)[1][7] | Not explicitly stated, but quantification is reliable at low concentrations[4] |
| Linearity (R²) | > 0.995[8] | > 0.99[1][9] | Linear relationship between intensity and concentration demonstrated[4] |
| Recovery | 77.2 - 98.0% (for various Sudan dyes)[10] | 80.7 - 115.2% (for Sudan Black B and other Sudan dyes)[1][11] | Not explicitly stated |
| Precision (%RSD) | < 15%[10] | 0.8 - 12.2%[1][11] | Not explicitly stated |
| Specificity/Selectivity | Good, based on retention time and UV-Vis spectrum[8] | Excellent, based on precursor and product ion transitions[12] | Good, provides a molecular fingerprint[13] |
| Analysis Time | ~20 minutes per sample[14] | 5 - 20 minutes per sample[1][2] | Rapid, minutes per sample[4] |
| Cost | Moderate | High | Moderate to High (depending on substrate) |
| Primary Application | Routine screening and quantification | Confirmatory analysis and trace-level quantification | Rapid screening and detection |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the routine analysis and quantification of Sudan dyes in various food matrices.
a. Sample Preparation (Extraction from Spices)
-
Weigh 1.0 g of the homogenized spice sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 7500 rpm for 10 minutes at 15 °C.[2]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-PDA Conditions
-
HPLC System: A standard HPLC system equipped with a photodiode array detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitoring at the maximum absorption wavelength of Sudan Black B (around 598 nm).
c. Validation Parameters
-
Linearity: Prepare a series of calibration standards of Sudan Black B in a suitable solvent (e.g., acetonitrile) and inject them into the HPLC system. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve.
-
LOD and LOQ: The Limit of Detection and Limit of Quantification can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy (Recovery): Spike a blank sample matrix with a known concentration of Sudan Black B and perform the entire analytical procedure. The recovery is calculated as the percentage of the measured concentration to the spiked concentration.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a spiked sample at different concentration levels. The precision is expressed as the relative standard deviation (%RSD).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the confirmatory analysis and quantification of trace levels of C.I. 69015.
a. Sample Preparation (Extraction from Spices)
-
Weigh 1.0 g of the homogenized spice sample into a 50 mL centrifuge tube.
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled Sudan dye) if available.[11]
-
Add 10 mL of acetonitrile.[2]
-
Vortex for 1 minute and sonicate for 30 minutes.[2]
-
Centrifuge at 7500 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
b. LC-MS/MS Conditions
-
LC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 75 mm x 4.6 mm, 2.6 µm).[7]
-
Mobile Phase: A gradient elution using two solvents:
-
A: Water with 0.1% formic acid and 2.0 mM ammonium (B1175870) formate.[7]
-
B: Acetonitrile with 0.1% formic acid and 2.0 mM ammonium formate.[7]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. For Sudan Black B, specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
c. Validation Parameters
The validation parameters (linearity, LOD, LOQ, accuracy, and precision) are determined using a similar approach as described for the HPLC-PDA method, but with the added specificity of monitoring specific mass transitions.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a rapid and highly sensitive technique suitable for the screening of C.I. 69015 in various samples.
a. Sample Preparation (Extraction from Black Rice)
-
Weigh 5.0 g of the crushed black rice sample into a beaker.
-
Add 25 mL of ethanol (B145695) and stir for 30 minutes.
-
Filter the mixture to obtain the extract.[4]
b. SERS Analysis
-
SERS Substrate: Prepare or acquire a suitable SERS substrate (e.g., silver or gold nanoparticles).
-
Measurement: Mix a small volume of the sample extract with the SERS substrate.
-
Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength.
c. Quantification
-
A calibration curve can be constructed by plotting the intensity of a characteristic Raman peak of Sudan Black B against its concentration. The linear relationship can then be used for the quantitative detection of the dye in unknown samples.[4]
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships involved in the analysis of C.I. 69015.
Caption: General experimental workflow for the quantification of C.I. 69015.
Caption: Decision tree for selecting an analytical method for C.I. 69015.
References
- 1. scirp.org [scirp.org]
- 2. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Development and validation of a confirmatory HPLC method for simultaneous determination of Sudan dyes in animal tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. Surface Enhanced Raman Spectroscopy (SERS) and multivariate analysis as a screening tool for detecting Sudan I dye in culinary spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thamesrestek.co.uk [thamesrestek.co.uk]
Ecotoxicity of Vat Dyes: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the ecotoxicity of various vat dyes. This report provides a summary of quantitative data, detailed experimental protocols, and visual representations of testing workflows.
The textile industry is a significant contributor to water pollution, with dyes being a major component of its effluent. Vat dyes, a class of water-insoluble dyes valued for their excellent colorfastness, require a chemical reduction step before application, which can lead to environmentally hazardous byproducts. Understanding the ecotoxicity of different vat dyes is crucial for assessing their environmental impact and for the development of safer alternatives. This guide provides a comparative overview of the ecotoxicity of several vat dyes based on available scientific literature.
Quantitative Ecotoxicity Data
The following table summarizes the available quantitative ecotoxicity data for a selection of vat dyes across different trophic levels. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of the dye that is lethal to 50% of the test organisms or causes a 50% response (e.g., immobilization) in the test population over a specified period.
| Dye Name/Class | C.I. Name | Test Organism | Endpoint | Exposure Duration | Result (mg/L) | Reference(s) |
| Red Vat Dye | Not Specified | Lumbricus terrestris (Earthworm) | LC50 | 24 hours | 0.12 | [1] |
| Blue Vat Dye | Not Specified | Lumbricus terrestris (Earthworm) | LC50 | 24 hours | 0.129 | [1] |
| Green Vat Dye | Not Specified | Lumbricus terrestris (Earthworm) | LC50 | 24 hours | 0.3 | [1] |
| Dermocybin (Anthraquinone) | Not Specified | Daphnia similis | EC50 | Not Specified | 0.51 | [2] |
| Dermocybin (Anthraquinone) | Not Specified | Danio rerio (Zebrafish) Embryos | LC50 (extrapolated) | Not Specified | 2.44 | [2] |
| Dermorubin (Anthraquinone) | Not Specified | Various aquatic organisms | - | - | Not toxic up to 1 mg/L | [2] |
| Vat Green 3 | Vat Green 3 | Daphnia similis | EC50 | 48 hours | >1000 | [3] |
| Vat Green 3 | Vat Green 3 | Pseudokirchneriella subcapitata | IC50 | 72 hours | >100 | [3] |
| Vat Green 3 | Vat Green 3 | Ceriodaphnia dubia | IC50 | 8 days | 410 | [3] |
Note: The available data is limited and direct comparisons should be made with caution due to variations in experimental conditions and the lack of standardized reporting for some dyes. The toxicity of vat dyes can also be influenced by the presence of additives used in the dyeing process.[1]
Experimental Protocols
The ecotoxicity of vat dyes is typically assessed using standardized test guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the key experimental protocols relevant to the data presented.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[4][5] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[4]
Procedure:
-
Test Organisms: Healthy, young Daphnia magna from a laboratory culture are used.
-
Test Solutions: A geometric series of at least five concentrations of the vat dye is prepared in a suitable medium. A control group with no test substance is also included.[6][7] For poorly soluble dyes, a water accommodated fraction (WAF) may be prepared.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control in glass vessels.[5] The test is conducted under controlled temperature (20 ± 2 °C) and a 16-hour light/8-hour dark photoperiod.[6]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[4][5]
-
Data Analysis: The 48-hour EC50 value is calculated using statistical methods such as probit analysis.
Considerations for Vat Dyes: The color of the test solutions can make it difficult to observe the daphnids. Proper lighting and observation techniques are crucial. The solubility and stability of the dye in the test medium should be determined and reported.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the toxicity of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata.
Principle: Exponentially growing algal cultures are exposed to different concentrations of the test substance over a period of 72 hours.[8][9][10][11] The inhibition of growth is measured and compared to control cultures.[8]
Procedure:
-
Test Organism: A pure, exponentially growing culture of Pseudokirchneriella subcapitata is used.
-
Test Solutions: A series of at least five concentrations of the vat dye is prepared in a nutrient-rich algal growth medium.[8][11][12][13] A control group is also prepared.
-
Exposure: The algal cultures are incubated in the test solutions under continuous, uniform illumination and constant temperature (21-24 °C) for 72 hours.[8] The flasks are continuously shaken to ensure uniform suspension of the algae.
-
Growth Measurement: Algal growth is measured at least once every 24 hours by determining the cell concentration or a surrogate parameter like fluorescence.
-
Data Analysis: The average specific growth rate and yield are calculated for each concentration. The EC50 value for growth inhibition is then determined.
Considerations for Vat Dyes: The color of the vat dye can interfere with light penetration, a phenomenon known as the "shading effect," which can inhibit algal growth independently of the dye's chemical toxicity. It is important to differentiate between growth inhibition due to toxicity and that due to shading. This can be addressed by using methods that measure the actual light intensity in the test flasks or by using specific experimental designs and mathematical models to correct for the shading effect.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish, commonly using species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
Principle: Fish are exposed to a range of concentrations of the test substance for a period of 96 hours. Mortality is the primary endpoint.
Procedure:
-
Test Organisms: Healthy, juvenile fish from a laboratory-acclimated stock are used.
-
Test Solutions: A geometric series of at least five concentrations of the vat dye is prepared in dechlorinated tap water or a similar suitable medium. A control group is included.
-
Exposure: Fish are placed in test chambers containing the test solutions. The test is typically conducted as a semi-static test, where the test solutions are renewed every 24 hours. The test is performed under controlled temperature and a 16-hour light/8-hour dark cycle.
-
Observations: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 value is calculated using appropriate statistical methods.
Considerations for Vat Dyes: The potential for the dye to adsorb to the surface of the test chambers or the fish themselves should be considered. The water quality parameters (pH, dissolved oxygen, temperature) should be monitored throughout the test.
Experimental Workflows
The following diagrams illustrate the general workflows for conducting ecotoxicity tests with vat dyes.
Caption: General workflow for ecotoxicity testing of vat dyes.
Caption: Factors influencing the ecotoxicity of vat dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Is natural better? An ecotoxicity study of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Textile finishing dyes and their impact on aquatic environs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 9. Vat dye - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. fera.co.uk [fera.co.uk]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
Vat Brown 3 in Photocatalysis: A Comparative Guide to Anthraquinone Dyes
For researchers, scientists, and drug development professionals, understanding the photocatalytic behavior of various compounds is crucial for developing advanced oxidation processes for environmental remediation and specialized chemical synthesis. This guide provides a comparative analysis of Vat Brown 3 and other anthraquinone (B42736) dyes in the context of photocatalysis, summarizing available experimental data and outlining detailed methodologies.
While specific research on the photocatalytic degradation of Vat Brown 3 is limited, this guide draws comparisons with other well-studied anthraquinone dyes to provide insights into its potential performance. Anthraquinone dyes, characterized by their stable tricyclic aromatic structure, are generally resistant to degradation.[1] However, photocatalysis has emerged as a promising technology for their decomposition.[2]
Comparative Photocatalytic Performance of Anthraquinone Dyes
The efficiency of photocatalytic degradation of anthraquinone dyes is influenced by various factors, including the specific dye structure, the type of photocatalyst used, and the experimental conditions. Titanium dioxide (TiO₂) is a commonly employed photocatalyst due to its high stability, low cost, and excellent photoactivity.[3] The following table summarizes the photocatalytic degradation of several anthraquinone dyes under different conditions, providing a benchmark for potential studies on Vat Brown 3.
| Dye Name | Catalyst | Irradiation Source | Degradation Efficiency (%) | Reaction Time (min) | Optimal Catalyst Loading | Reference |
| Reactive Blue 19 | TiO₂ (P25) with (NH₄)₂S₂O₈ | UV (1950 µW/cm²) | 100% | 10 | 1.0 g/L | [3] |
| Reactive Blue 19 | TiO₂ (P25) with KBrO₃ | UV (1950 µW/cm²) | 96.38% | 10 | 1.0 g/L | [3] |
| Reactive Blue 19 | TiO₂ (P25) with H₂O₂ | UV (1950 µW/cm²) | 87.79% | 10 | 1.0 g/L | [3] |
| C.I. Vat Yellow 4 | TiO₂ (P25) | UV Light | 84% | 120 | 4.0 g/L | [4] |
| C.I. Vat Yellow 4 | TiO₂ (P25) | Solar Irradiation | 78% | 300 | 4.0 g/L | [4] |
| Alizarin Red S | TiO₂ (Rutile) | UV Light | 59.8% | Not Specified | Not Specified | [5] |
| Vat Green 3 | TiO₂ (Degussa P25) with DMF1 | UV Light | 97% | 60 | 0.02 g TiO₂ | [6] |
General Mechanism of Anthraquinone Dye Photocatalysis
The photocatalytic degradation of anthraquinone dyes, like other organic pollutants, is initiated by the generation of highly reactive oxygen species (ROS).[1] When a semiconductor photocatalyst, such as TiO₂, is irradiated with light of sufficient energy, an electron-hole pair is generated. These charge carriers then react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents that can break down the complex structure of the dye molecules.[7][8]
Caption: General mechanism of photocatalytic degradation of anthraquinone dyes.
Experimental Protocols
Standardized experimental protocols are essential for comparing the photocatalytic efficiency of different dyes. Below is a typical workflow for evaluating the photocatalytic degradation of an anthraquinone dye.
General Experimental Workflow
Caption: A typical experimental workflow for photocatalytic degradation studies.
Detailed Methodology for Photocatalytic Degradation
The following protocol is a synthesized methodology based on common practices in photocatalysis research for dye degradation.[4][9][10]
-
Preparation of Reagents:
-
Prepare a stock solution of the anthraquinone dye (e.g., 100 mg/L) in deionized water.
-
Weigh the desired amount of photocatalyst (e.g., TiO₂ P25).
-
-
Photoreactor Setup:
-
Experimental Procedure:
-
Add a specific volume of the dye solution to the reaction vessel.
-
Add the photocatalyst to the solution to achieve the desired loading (e.g., 1 g/L).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Centrifuge or filter the samples to remove the photocatalyst particles.
-
Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.
-
-
Data Analysis:
-
Calculate the degradation efficiency using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.[4]
-
Concluding Remarks
While direct experimental data on the photocatalytic degradation of Vat Brown 3 is scarce, the performance of other anthraquinone dyes provides valuable insights. The general trend indicates that anthraquinone dyes can be effectively degraded through photocatalysis, with efficiency depending on the specific dye, catalyst, and reaction conditions. The provided experimental protocols offer a standardized approach for future investigations into the photocatalytic properties of Vat Brown 3, enabling a direct comparison with other dyes in its class. Further research is warranted to fully elucidate the photocatalytic behavior of Vat Brown 3 and to optimize its degradation for environmental applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.org.za [scielo.org.za]
- 4. benchchem.com [benchchem.com]
- 5. journals.co.za [journals.co.za]
- 6. Photocatalytic degradation of Vat Green 03 textile dye, using the Ferrihydrite-Modified Diatomite with TiO2 /UV process. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Photocatalysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. uwo.scholaris.ca [uwo.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Advanced Oxidation Processes for the Removal of Vat Brown 3
For Researchers, Scientists, and Drug Development Professionals
The effective removal of recalcitrant dyes such as Vat Brown 3 (C.I. 69015) from wastewater is a significant challenge due to their complex and stable molecular structures. Advanced Oxidation Processes (AOPs) offer promising solutions by generating highly reactive hydroxyl radicals (•OH) that can degrade these persistent organic pollutants. This guide provides a comparative overview of the performance of different AOPs—Fenton, photo-Fenton, ozonation, and photocatalysis—for the removal of vat dyes, with a focus on Vat Brown 3 and structurally related compounds, supported by experimental data from the literature.
Performance Comparison of Advanced Oxidation Processes
Direct comparative studies on the degradation of Vat Brown 3 using various AOPs are limited in publicly available literature. However, research on other vat dyes, such as Vat Green 03 and Vat Red R1, provides valuable insights into the potential efficacy of these methods. The following table summarizes key performance data from studies on related dyes to offer a comparative perspective.
| Advanced Oxidation Process | Dye (Initial Concentration) | Catalyst/Oxidant Concentration | pH | Reaction Time | Removal Efficiency (%) | Reference |
| Photocatalysis (UV/TiO₂) | Vat Green 03 (20 mg/L) | 0.02 g TiO₂ | 4 | 60 min | ~97% | [1] |
| Photocatalysis (UV/TiO₂) | Vat Green 03 (20 mg/L) | 0.02 g TiO₂ | 10 | 60 min | ~93% | [1] |
| Photocatalysis (UV/ZnO+CuO) | Vat Red R1 (0.002-0.01 mg/L) | 1 g - 5 g | 7 | 120 min | 74% - 96% | [2] |
| Fenton Process | Methylene Blue (50 mg/L) | FeSO₄·7H₂O: 50 mg/L, H₂O₂: 10 mL | 3 | 30 min | >90% (COD Removal) | [3] |
| Photo-Fenton Process | Methylene Blue (50 mg/L) | FeSO₄·7H₂O: 50 mg/L, H₂O₂: 8 mL | 3 | 30 min | >95% (COD Removal) | [3] |
| Ozonation | Textile Wastewater | 12-111 mg/L·min O₃ | 7.0 ± 0.1 | 30 min | 60-91% (Color), 9-17% (COD) | [4][5] |
| Ozonation | Urban Wastewater | - | 10 | 45 min | >90% (Color), 31-51% (COD) | [6] |
Note: Data for Vat Brown 3 was not specifically available. The table presents results for other dyes to illustrate the general performance of each AOP.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key AOPs discussed, based on common practices in textile dye degradation studies.
Fenton and Photo-Fenton Processes
The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. The photo-Fenton process enhances this reaction with UV or visible light.
Experimental Setup:
-
A batch reactor (e.g., a cylindrical glass vessel) is placed on a magnetic stirrer to ensure a homogenous reaction mixture.[7]
-
For the photo-Fenton process, a UV lamp (e.g., mercury lamp) is positioned to irradiate the solution.[3]
-
The temperature of the reaction can be controlled using a water bath.[7]
Procedure:
-
A known volume of the dye solution (e.g., 200 mL) of a specific concentration is placed in the reactor.[7]
-
The pH of the solution is adjusted to the desired value (typically around 3 for optimal Fenton chemistry) using H₂SO₄ or NaOH.[3][7]
-
A specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the solution and stirred until dissolved.[3]
-
The reaction is initiated by the addition of a predetermined volume of H₂O₂.[3][7]
-
For the photo-Fenton process, the UV lamp is switched on at the start of the reaction.
-
Aliquots of the reaction mixture are withdrawn at regular intervals.
-
The reaction in the aliquots is quenched (e.g., by adding a strong base to raise the pH).
-
The samples are centrifuged or filtered to remove any precipitate before analysis.
-
The degradation of the dye is monitored by measuring the absorbance at its maximum wavelength using a UV-Vis spectrophotometer. The Chemical Oxygen Demand (COD) can also be measured to assess mineralization.[3]
Ozonation
Ozonation involves bubbling ozone gas through the wastewater. The ozone can react directly with the dye molecules or decompose to form hydroxyl radicals, especially at higher pH values.[8][9]
Experimental Setup:
-
An ozone generator produces ozone from an oxygen source.
-
The ozone gas is bubbled through the dye solution in a gas-washing bottle or a column reactor.
-
An ozone destructor is used to treat the off-gas.
Procedure:
-
A specific volume of the dye solution is placed in the reactor.
-
The pH of the solution is adjusted as required for the experiment.
-
A continuous flow of ozone gas at a known concentration is bubbled through the solution.
-
Samples are collected from the reactor at different time points.
-
The residual ozone in the samples is purged to stop the reaction.
-
The extent of decolorization and mineralization is determined by UV-Vis spectrophotometry and COD analysis, respectively.[4][5]
Photocatalysis
This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.
Experimental Setup:
-
A photoreactor containing the dye solution and the suspended photocatalyst.
-
A light source (e.g., UV lamp or solar simulator) to irradiate the mixture.
-
A magnetic stirrer to keep the catalyst suspended.
Procedure:
-
A specific amount of the photocatalyst (e.g., 0.1 g of TiO₂) is added to a known volume of the dye solution (e.g., 100 mL) in the photoreactor.[10]
-
The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[11]
-
An initial sample is taken, centrifuged to remove the catalyst, and its absorbance is measured.[10]
-
The light source is turned on to initiate the photocatalytic reaction.
-
Aliquots are withdrawn at regular time intervals, and the catalyst is separated by centrifugation or filtration.[10]
-
The absorbance of the supernatant is measured to determine the remaining dye concentration.[10]
-
The degradation efficiency is calculated based on the change in absorbance over time.[11]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for assessing the performance of different AOPs for dye removal.
Caption: General experimental workflow for comparing AOPs for dye removal.
References
- 1. Photocatalytic degradation of Vat Green 03 textile dye, using the Ferrihydrite-Modified Diatomite with TiO2 /UV process. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. iaees.org [iaees.org]
- 4. Decolorization of textile wastewater by ozonation and Fenton's process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iwaponline.com [iwaponline.com]
- 6. mdpi.com [mdpi.com]
- 7. Removal of persistent textile dyes from wastewater by Fe( ii )/H 2 O 2 /H 3 NOH + integrated system: process performance and limitations - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00011C [pubs.rsc.org]
- 8. pinnacleozone.com [pinnacleozone.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Palette Cleansers: A Comparative Analysis of Microbial Strains for Vat Brown R Biodegradation
For researchers, scientists, and professionals in drug development, the quest for efficient and environmentally benign methods to remediate industrial pollutants is a significant challenge. Vat Brown R, a recalcitrant anthraquinone (B42736) dye, poses a considerable environmental threat due to its complex aromatic structure and persistence. This guide provides a comparative analysis of various microbial strains that have demonstrated potential in the biodegradation of this dye, supported by experimental data and detailed protocols to aid in the selection of suitable candidates for bioremediation strategies.
This report synthesizes findings from multiple studies to offer a side-by-side comparison of the efficacy of different bacterial and fungal strains in breaking down Vat Brown R and related vat dyes. The data presented herein is collated from independent research, and direct comparisons should be made with consideration of the varying experimental conditions.
Performance Snapshot: Microbial Efficacy in Vat Dye Degradation
The efficiency of microbial degradation of vat dyes is influenced by a multitude of factors including the specific microbial strain, pH, temperature, initial dye concentration, and the presence of co-substrates. The following table summarizes the performance of several microbial strains in the decolorization of Vat Brown R and other vat dyes.
| Microbial Strain | Dye | Initial Concentration (mg/L) | Decolorization (%) | Time | Key Conditions | Reference(s) |
| Pseudomonas aeruginosa NCH | Vat Brown R | 100 | 90.34 | 18 hours | pH 9.76, 34.69°C, 9.51% (v/v) inoculum | [1] |
| Klebsiella oxytoca | Vat Brown Dye | 100 | 69.68 | 5 days | Not specified | |
| Bacillus firmus | Vat Red Dye | 100 | 81.27 | 5 days | Not specified | |
| Bacillus macerans | Vat Black Dye | 100 | 96 | 5 days | Mineral salt medium | |
| Staphylococcus aureus | Vat Brown Dye | 100 | 33.33 | 5 days | Not specified | |
| Aspergillus niger | C.I. Vat Brown 1 | Not specified | High (Biosorption) | Not specified | Pre-culture method | [2] |
Note: Data for Klebsiella oxytoca, Bacillus firmus, Bacillus macerans, and Staphylococcus aureus are derived from studies on different vat dyes, as indicated. Direct comparison of decolorization percentages should be approached with caution due to the different dye structures.
In-Depth Look: Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for the key microbial strains highlighted in this guide.
Protocol 1: Biodegradation of Vat Brown R by Pseudomonas aeruginosa NCH[1]
-
Microorganism and Culture Media: Pseudomonas aeruginosa NCH was isolated from textile dye wastewater. The liquid mineral-base medium for degradation studies was composed of (g/L): NaNO₃ (3.0), K₂HPO₄ (1.0), KCl (0.5), MgSO₄ (0.5), Yeast Extract (0.2), and Glucose (10.0). The pH was adjusted as required.
-
Inoculum Preparation: A loopful of the bacterial culture was inoculated into nutrient broth and incubated at 37°C under shaking conditions.
-
Decolorization Assay: The decolorization experiments were conducted in flasks containing the mineral-base medium and Vat Brown R dye. A specific volume percentage of the prepared inoculum was added. The flasks were incubated under optimized conditions (34.69°C, pH 9.76) with shaking.
-
Analysis: At regular intervals, aliquots were withdrawn and centrifuged to remove bacterial cells. The supernatant was then analyzed using a UV-visible spectrophotometer at the maximum absorbance wavelength of Vat Brown R (610 nm) to determine the percentage of decolorization.
Protocol 2: Decolorization of Vat Dyes by Various Bacterial Isolates
-
Microorganisms and Culture Media: Bacterial isolates including Klebsiella oxytoca, Bacillus firmus, Staphylococcus aureus, and Bacillus macerans were isolated from textile wastewater. A mineral salt medium was used for the decolorization studies.
-
Decolorization Experiment: The experiments were carried out in flasks containing 100 mL of mineral salt medium supplemented with yeast extract (0.1 g), sucrose (B13894) (0.1 g), and the respective vat dye at a concentration of 100 mg/L. The pH was adjusted to 7.0.
-
Inoculation and Incubation: Each flask was inoculated with the respective bacterial strain and incubated for 5 days.
-
Analysis: The decolorization was measured using a UV-Visible Spectrophotometer.
Protocol 3: Biosorption of C.I. Vat Brown 1 by Aspergillus niger[2]
-
Microorganism and Culture: Aspergillus niger was used for the biosorption studies.
-
Biosorption Method: A pre-culture method was employed where the fungal biomass was grown first and then introduced into the dye solution. This method was found to be more efficient than a simultaneous culture where the fungus grows in the presence of the dye.
-
Analysis: The removal of the dye from the solution was determined by measuring the decrease in absorbance. The adsorption capacity was calculated using Langmuir and Freundlich adsorption models, with the Langmuir model providing a better fit. The study highlighted that the amino and carboxyl groups on the fungal surface could be the primary sorption sites.[2]
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the potential biological mechanisms, the following diagrams have been generated using Graphviz.
Experimental Workflow for Microbial Biodegradation
Caption: A generalized workflow for assessing the biodegradation of Vat Brown R by microbial strains.
Hypothetical Metabolic Pathway for Anthraquinone Dye Degradation
Based on studies of similar anthraquinone dyes, a hypothetical metabolic pathway for the bacterial degradation of Vat Brown R is proposed. The initial steps likely involve the enzymatic cleavage of side groups from the core anthraquinone structure, followed by the opening of the aromatic rings.
Caption: A hypothetical pathway for the biodegradation of anthraquinone dyes like Vat Brown R.
Concluding Remarks
The comparative analysis reveals that several microbial strains, particularly Pseudomonas aeruginosa NCH and certain Bacillus and Klebsiella species, exhibit significant potential for the decolorization of Vat Brown R and other vat dyes. Fungal strains like Aspergillus niger also show promise, primarily through a biosorption mechanism. The choice of an optimal microbial strain for bioremediation will depend on the specific conditions of the wastewater and the desired treatment outcome.
The provided experimental protocols offer a foundation for further research and optimization of the biodegradation process. Future studies should focus on direct comparative analyses of these promising strains under standardized conditions to definitively determine their relative efficiencies. Furthermore, a deeper investigation into the metabolic pathways and the enzymes involved will be crucial for developing robust and efficient bioremediation technologies for textile industry effluents.
References
Cross-Validation of HPLC and Mass Spectrometry for the Analysis of Vat Brown 3: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of Vat Brown 3, an anthraquinone (B42736) dye. While direct cross-validation data for Vat Brown 3 is not extensively available in public literature, this document outlines the expected performance characteristics and detailed experimental protocols based on established methods for structurally similar compounds.
The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of products.[1] Both HPLC and MS are powerful analytical tools, often used in tandem (LC-MS), for the separation, identification, and quantification of chemical substances.[2] This guide will objectively compare their individual and combined performance for the analysis of Vat Brown 3.
Comparative Performance Data
The following table summarizes the anticipated quantitative performance of HPLC with UV-Vis detection and Mass Spectrometry for the analysis of Vat Brown 3. These values are derived from typical performance data for the analysis of other anthraquinone dyes and related compounds.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV/Vis) | Mass Spectrometry (MS) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 µg/mL | 0.001 - 0.05 µg/L[3] |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/mL | 0.03 - 0.3 µg/mL | 0.01 - 0.1 µg/l[4] |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.999[5] |
| Precision (%RSD) | < 5% | < 10% | < 15%[3] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90.9 to 125.4%[6] |
| Selectivity | Moderate to High | High | Very High |
| Throughput | High | Medium | Medium |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the analysis of Vat Brown 3 using HPLC and Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method for the analysis of anthraquinone dyes and can be adapted for Vat Brown 3.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for separating historical dyes.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program:
-
0-5 min: 10% Organic Phase
-
5-25 min: Ramp to 90% Organic Phase
-
25-30 min: Hold at 90% Organic Phase
-
30-35 min: Return to 10% Organic Phase
-
35-40 min: Column Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV-Vis detection at the maximum absorbance wavelength of Vat Brown 3.
Mass Spectrometry (MS) Protocol (as part of an LC-MS system)
Mass spectrometry provides higher selectivity and sensitivity, offering detailed structural information.[7]
-
Instrumentation: A mass spectrometer, typically a triple quadrupole or ion trap, coupled to an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) is a common soft ionization technique for dye analysis.[8]
-
Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal setting for Vat Brown 3.
-
Mass Analyzer Settings:
-
Full Scan Mode: To identify the molecular ion of Vat Brown 3 (C₄₂H₂₃N₃O₆, MW: 665.65 g/mol ).[9]
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and selectivity in quantitative analysis.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Nebulizer Gas Flow: Dependent on the instrument.
-
Drying Gas Flow: Dependent on the instrument.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the cross-validation of HPLC and Mass Spectrometry for the analysis of Vat Brown 3.
Caption: Workflow for Cross-Validation of HPLC and MS.
Conclusion
Both HPLC and Mass Spectrometry are indispensable techniques for the analysis of dyes like Vat Brown 3. HPLC coupled with UV-Vis detection offers a robust and high-throughput method for routine quantitative analysis.[1] On the other hand, Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides superior sensitivity and selectivity, which is crucial for impurity profiling and trace-level analysis.[2] The choice between these methods, or their combined use, will depend on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and accuracy of the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. worlddyevariety.com [worlddyevariety.com]
A Comparative Guide to the Electronic Properties of Vat Dyes and Other Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics holds immense promise for the development of novel, flexible, and cost-effective electronic devices. Within this domain, the exploration of new semiconducting materials is paramount. Vat dyes, a class of large, conjugated molecules traditionally used in the textile industry, have recently garnered interest for their potential as robust and easily processable organic semiconductors. This guide provides a comparative overview of the electronic properties of vat dyes, using available data for representative compounds, and contrasts them with well-established organic semiconductors. While specific experimental data on the electronic properties of Vat Brown 3 is not extensively available in current literature, this guide utilizes data from other vat dyes to offer a valuable comparison for researchers.
Comparison of Electronic Properties
The performance of an organic semiconductor is primarily dictated by key electronic parameters such as charge carrier mobility, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy band gap. The following table summarizes these properties for representative vat dyes alongside two widely studied organic semiconductors: pentacene (B32325) (a p-type material) and fullerene-C60 (an n-type material).
| Property | Vat Orange 1 | Vat Orange 3 | Vat Orange 9 | Pentacene | Fullerene (C60) |
| Charge Carrier Mobility (μ) | Not Reported | Not Reported | Not Reported | > 1 cm²/Vs (hole) | 0.56 cm²/Vs (electron)[1] |
| HOMO Energy Level | -5.37 eV | -5.30 eV | -5.50 eV | ~ -5.0 eV | ~ -6.2 eV |
| LUMO Energy Level | -3.80 eV | -3.80 eV | -4.00 eV | ~ -3.2 eV | ~ -4.5 eV |
| Energy Band Gap (Eg) | 1.57 eV | 1.50 eV | 1.50 eV | ~ 1.8 eV | ~ 1.7 eV |
| Semiconductor Type | n-type | n-type | n-type | p-type | n-type |
Experimental Protocols
Accurate characterization of the electronic properties of organic semiconductors is crucial for evaluating their potential in electronic devices. The following are detailed methodologies for key experiments.
Charge Carrier Mobility Measurement: Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a widely used method to determine the drift mobility of charge carriers in organic semiconductors.[2][3]
Principle: A thin film of the organic semiconductor is sandwiched between two electrodes. A short pulse of light with energy greater than the material's band gap generates electron-hole pairs near one of the electrodes. An applied electric field separates these charge carriers, and one type of carrier drifts across the film to the opposite electrode. The time it takes for the carriers to traverse the film (the transit time, tT) is measured from the resulting photocurrent transient. The mobility (μ) is then calculated using the following equation:
μ = d² / (V * tT)
where d is the thickness of the organic film and V is the applied voltage.
Experimental Setup and Procedure:
-
Sample Preparation: A thick film (typically a few micrometers) of the organic semiconductor is deposited on a transparent conductive substrate (e.g., ITO-coated glass), which serves as the bottom electrode.[3] A top electrode is then deposited on the organic layer, often through thermal evaporation.
-
Apparatus: The sample is placed in a circuit with a voltage source and a series resistor. A pulsed laser is used as the excitation source. The photocurrent is measured as a voltage drop across the series resistor using an oscilloscope.[3]
-
Measurement:
-
A voltage is applied across the sample.
-
A short laser pulse illuminates the sample through the transparent electrode, generating charge carriers.
-
The transient photocurrent is recorded by the oscilloscope.
-
The transit time (tT) is determined from the shape of the photocurrent decay. For non-dispersive transport, this is the point at which the current starts to drop off. For dispersive transport, it is often determined from a double logarithmic plot of photocurrent versus time.[3]
-
-
Data Analysis: The mobility is calculated for different applied voltages to check for field dependence.
HOMO and LUMO Energy Level Determination: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[4][5][6]
Principle: The organic semiconductor is dissolved in a solution containing an electrolyte. A varying potential is applied to a working electrode, and the resulting current is measured. The potential at which the material is oxidized corresponds to the removal of an electron from the HOMO, and the potential at which it is reduced corresponds to the addition of an electron to the LUMO.
Experimental Setup and Procedure:
-
Sample Preparation: The organic material is dissolved in a suitable solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).[5] For insoluble materials, a thin film can be drop-cast onto the working electrode.[7]
-
Apparatus: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4][5] A potentiostat controls the applied potential and measures the current.
-
Measurement:
-
The potential is swept linearly from a starting potential to a vertex potential and then back.
-
The current response is recorded as a function of the applied potential, creating a cyclic voltammogram.
-
The experiment is calibrated using a reference compound with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).[8]
-
-
Data Analysis:
-
The onset potentials for the first oxidation (Eoxonset) and the first reduction (Eredonset) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then estimated using empirical formulas:[9]
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly in literature).
-
-
Optical Band Gap Estimation: UV-Visible Spectroscopy
UV-Visible absorption spectroscopy is used to determine the optical band gap of a semiconductor.[10][11]
Principle: When a photon of sufficient energy strikes the semiconductor, it can excite an electron from the valence band to the conduction band. This results in the absorption of the photon. The minimum energy required for this transition corresponds to the optical band gap.
Experimental Setup and Procedure:
-
Sample Preparation: A thin film of the organic semiconductor is deposited on a transparent substrate (e.g., quartz or glass).[10] For powdered samples, a diffuse reflectance measurement can be performed.[12]
-
Apparatus: A UV-Visible spectrophotometer is used.
-
Measurement:
-
A baseline spectrum of the transparent substrate is recorded.
-
The absorption spectrum of the thin film is then measured over a range of wavelengths.
-
-
Data Analysis (Tauc Plot):
-
The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law (A = αct).
-
The optical band gap (Eg) is determined by plotting (αhν)1/γ against the photon energy (hν), where h is Planck's constant and γ is a factor that depends on the nature of the electronic transition (γ = 1/2 for a direct allowed transition, common for many organic semiconductors).[12]
-
The linear portion of the plot is extrapolated to the energy axis, and the intercept gives the value of the optical band gap.[10]
-
Workflow for Organic Semiconductor Characterization
The characterization of a novel organic semiconductor follows a logical progression of experiments to determine its key electronic properties and evaluate its potential for device applications.
Caption: Workflow for the characterization of a novel organic semiconductor.
Conclusion
Vat dyes represent a promising, yet underexplored, class of materials for organic electronics. The available data on Vat Orange derivatives indicate that they possess suitable HOMO and LUMO energy levels for n-type semiconductor applications. However, a significant gap in the current understanding is the lack of charge carrier mobility data for many of these compounds, including Vat Brown 3. The comparison with established materials like pentacene and C60 highlights the performance benchmarks that new materials must meet. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to characterize the electronic properties of new vat dyes and other novel organic semiconductors, thereby accelerating the discovery and development of next-generation electronic materials. Further research into the solid-state packing and thin-film charge transport properties of a wider range of vat dyes is essential to fully unlock their potential in organic electronics.
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. prezi.com [prezi.com]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Validating Computational Models for Vat Dye Property Prediction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models for predicting key properties of vat dyes, supported by experimental validation data and detailed methodologies. The aim is to offer a comprehensive resource for researchers utilizing computational tools in the development and characterization of vat dyes.
Predicting the Color of Vat Dyes
The color of a dye is determined by its absorption of light in the visible spectrum. Computational models can predict this absorption spectrum, providing insights into the dye's color.
Computational Approaches
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods are powerful tools for predicting the electronic absorption spectra of molecules.[1][2] DFT is used to determine the ground-state electronic structure, while TD-DFT is employed to calculate the excited-state properties and predict the UV-Vis absorption spectrum.[3] The calculated maximum absorption wavelength (λmax) corresponds to the color absorbed, and thus the observed color of the dye. Studies have shown that TD-DFT can reasonably reproduce the visible absorption of various organic dyes.[1] The accuracy of the prediction can be influenced by the choice of functional and basis set used in the calculation.[2]
Experimental Validation
The predicted UV-Vis spectra from computational models are validated by comparing them with experimentally measured spectra obtained using a UV-Vis spectrophotometer. A close match between the calculated and experimental λmax values indicates the accuracy of the computational model. For a series of organic dyes, the average deviation between TD-DFT computed and experimental results was found to be around 0.20 eV.[1]
Data Comparison
| Computational Model | Predicted Property | Experimental Validation | Key Findings |
| DFT/TD-DFT | UV-Vis Absorption Spectrum (λmax) | UV-Vis Spectroscopy | TD-DFT can reliably predict the visible absorption spectra of organic dyes.[1][2] The choice of functional can impact the accuracy of the prediction.[3] |
Experimental Protocol: UV-Vis Spectroscopy
A solution of the vat dye in a suitable solvent is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelength at which the maximum absorbance occurs (λmax) is determined.
Predicting the Lightfastness of Vat Dyes
Lightfastness refers to a dye's resistance to fading upon exposure to light. It is a crucial property for textiles and other materials.
Computational Approaches
Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate the chemical structure of a dye with its lightfastness. These models are built using a set of dyes with known lightfastness ratings and a variety of molecular descriptors. While specific QSAR models for a wide range of vat dyes are not abundantly found in the reviewed literature, the methodology is a promising approach for predicting this property.
Experimental Validation
The lightfastness of dyed textiles is experimentally determined using standardized tests such as ISO 105-B02.[4][5] In this method, the dyed fabric is exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards with known fading characteristics. The lightfastness is rated on a scale of 1 to 8, with 8 being the most resistant to fading.
Data Comparison
Direct comparative data between computational predictions and experimental results for the lightfastness of a series of vat dyes is limited in the available literature. However, the principle of QSAR is to build a model that accurately predicts the experimental ratings.
Experimental Protocol: ISO 105-B02 Lightfastness Test
-
Sample Preparation: A specimen of the dyed textile is mounted on a cardboard holder.
-
Exposure: The specimen, along with a set of blue wool standards (rated 1-8), is placed in a lightfastness tester equipped with a xenon arc lamp.
-
Evaluation: The samples are exposed to the light for a specified period. The fading of the test specimen is then compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows similar fading to the test specimen.[4]
Predicting the Substantivity of Vat Dyes
Substantivity, or affinity, is the attraction between a dye and a fiber, which influences the dye uptake and washfastness.
Computational Approaches
Molecular Docking and Molecular Dynamics (MD) Simulations: These methods can be used to model the interaction between a dye molecule and a cellulose (B213188) fiber at the atomic level.[6] Molecular docking predicts the preferred binding orientation of the dye on the cellulose surface, while MD simulations can provide insights into the binding energy and the dynamics of the adsorption process.[7] These simulations can help in understanding the forces driving the dye-fiber interaction, such as hydrogen bonds and van der Waals forces.
Experimental Validation
Experimentally, the substantivity of a dye can be assessed by measuring the amount of dye that is adsorbed by the fiber from a dyebath. The washfastness of the dyed fabric, determined by tests like AATCC Test Method 61, also provides an indirect measure of substantivity.[8]
Data Comparison
| Computational Model | Predicted Property | Experimental Validation | Key Findings |
| Molecular Docking | Binding Affinity and Orientation | Dye Adsorption Isotherms | Docking studies can reveal potential hydrogen bond interactions between the dye and fabric surface, confirming experimental observations.[9] |
| Molecular Dynamics | Binding Free Energy | Washfastness Tests (e.g., AATCC 61) | MD simulations can quantify the affinity between dyes and cellulose, with higher binding free energies correlating with lower experimental diffusion coefficients.[6] |
Experimental Protocol: AATCC Test Method 61 - Washfastness
-
Sample Preparation: A specimen of the dyed fabric is stitched together with a multifiber test fabric containing different types of fibers.
-
Washing: The composite specimen is washed in a launder-ometer under controlled conditions of temperature, detergent, and time, along with stainless steel balls to simulate mechanical action.[8]
-
Evaluation: After washing and drying, the color change of the dyed specimen and the staining of the multifiber test fabric are evaluated using standard gray scales.[8]
Predicting the Redox Potential of Vat Dyes
Vat dyes are applied in their reduced, soluble leuco form and then oxidized back to their insoluble form within the fiber. The redox potential is a critical parameter in the dyeing process.
Computational Approaches
Density Functional Theory (DFT): DFT can be used to calculate the ground state oxidation potential (GSOP) of dye molecules. This is typically done by calculating the Gibbs free energy of the oxidation reaction. Different theoretical approaches, including total energy differences and Kohn-Sham orbital energies, can be benchmarked against experimental data.[10]
Experimental Validation
The redox potential of dyes is experimentally measured using electrochemical techniques such as cyclic voltammetry (CV).[11] In CV, the current response of the dye solution to a linearly cycled potential sweep is measured. The half-wave potential (E1/2) obtained from the voltammogram provides a good estimate of the standard redox potential.[10]
Data Comparison
| Computational Model | Predicted Property | Experimental Validation | Key Findings |
| DFT | Ground State Oxidation Potential (GSOP) | Cyclic Voltammetry (CV) | DFT calculations can predict redox potentials, with the accuracy depending on factors like the inclusion of solvent effects and structural relaxation after oxidation.[10] |
Experimental Protocol: Cyclic Voltammetry
-
Cell Setup: A three-electrode system is used, consisting of a working electrode, a reference electrode, and a counter electrode, immersed in a solution of the dye with a supporting electrolyte.[11]
-
Potential Sweep: The potential of the working electrode is swept linearly between two set points and back.
-
Data Acquisition: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The redox potential is determined from the peak potentials.[11]
Visualizing the Validation Workflow
The following diagrams illustrate the general workflows for validating computational models against experimental data for vat dye properties.
Caption: General workflow for the validation of computational models.
Caption: Selection of computational models for specific property predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.qima.com [blog.qima.com]
- 5. measurlabs.com [measurlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Making a new bromo-containing cellulosic dye with antibacterial properties for use on various fabrics using computational research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated assessment of redox potentials for dyes in dye-sensitized photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04218A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Vat Brown 3 and Other Commercial Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of C.I. Vat Brown 3 against other commercially significant brown dyes from different classes: C.I. Vat Brown 1, C.I. Reactive Brown 18, and C.I. Direct Brown 2. The stability of a dye is a critical parameter, dictating its suitability for various applications where resistance to environmental factors such as light, washing, and chemical exposure is paramount. Vat dyes, as a class, are renowned for their exceptional fastness properties due to their unique application process, which renders the dye insoluble within the fiber. This guide presents quantitative data from standardized tests to benchmark the performance of Vat Brown 3.
Data Presentation: Comparative Stability Ratings
The stability of the selected dyes was evaluated based on internationally recognized ISO standards. The results, summarized below, highlight the superior stability of vat dyes, particularly Vat Brown 3, in key performance areas.
Table 1: Comparison of Fastness Properties of Selected Commercial Brown Dyes
| C.I. Name | Dye Class | Light Fastness (ISO 105-B02) | Wash Fastness (Fading) (ISO 105-C06, C2S) | Wash Fastness (Staining) (ISO 105-C06, C2S) | Perspiration Fastness (Acid & Alkali) (ISO 105-E04) | Chlorine Fastness (ISO 105-E03) |
| Vat Brown 3 | Vat | 7-8 | 5 | 5 | 4-5 | 4-5 |
| Vat Brown 1 | Vat | 7-8 | 5 | 5 | 4-5 | 4-5 |
| Reactive Brown 18 | Reactive | 5-6[1][2] | 4-5[1][2] | 4-5[1][2] | 4 (Acid)[1][2] | 3 |
| Direct Brown 2 | Direct | 3[3][4] | 2[3][4] | 2[3][4] | 3 (Acid) / 4-5 (Alkali) | Not Specified |
Light Fastness is rated on a scale of 1 (very poor) to 8 (excellent). All other fastness properties are rated on a grey scale of 1 (poor) to 5 (excellent).
Key Experimental Protocols
The data presented in this guide is based on standardized experimental protocols established by the International Organization for Standardization (ISO). These methods ensure reproducibility and allow for objective comparison across different materials.
Light Fastness Test (ISO 105-B02)
This test determines the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight.
Methodology:
-
Specimen Preparation: A textile specimen dyed with the sample is prepared.
-
Reference Materials: A set of eight blue wool reference fabrics, with known light fastness ratings from 1 (very low fastness) to 8 (very high fastness), are used for comparison.[5]
-
Exposure: The specimen and the blue wool references are simultaneously exposed to a high-intensity xenon arc lamp under controlled conditions of temperature and humidity.[6]
-
Assessment: The test specimen is periodically compared to the blue wool references. The light fastness rating corresponds to the blue wool reference that exhibits a similar degree of fading (color change) as the test specimen.[7] Assessment is performed visually using a grey scale for assessing change in colour.
Wash Fastness Test (ISO 105-C06, C2S)
This method assesses the resistance of the dye to desorption and abrasion during a simulated laundering process.
Methodology:
-
Specimen Preparation: A 10 cm x 4 cm specimen of the dyed textile is sewn together with a multi-fiber adjacent fabric of the same size.[8] The multi-fiber fabric contains strips of common textile fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of ECE phosphate (B84403) reference detergent solution (4 g/L), sodium perborate (B1237305) (1 g/L), and 25 stainless steel balls to simulate mechanical abrasion.[9]
-
Agitation: The container is agitated in a laundering machine (e.g., a Gyrowash) for 30 minutes at 60°C.[9]
-
Rinsing and Drying: The specimen is removed, rinsed with hot and then cold water, and dried in air at a temperature not exceeding 60°C.[10]
-
Assessment: The "fading" (change in color) of the dyed specimen and the "staining" of each fiber in the multi-fiber fabric are assessed using a 1-5 grey scale.[8]
Chemical Stability: Fastness to Chlorinated Water (ISO 105-E03)
This test evaluates the resistance of the dye to active chlorine, simulating conditions found in swimming pool water.
Methodology:
-
Solution Preparation: A test solution of sodium hypochlorite (B82951) is prepared with a specific active chlorine concentration (e.g., 20, 50, or 100 mg/L) and buffered to a pH of 7.5.[11]
-
Specimen Treatment: The dyed specimen is immersed in the chlorine solution at a liquor ratio of 100:1.[7]
-
Agitation: The container is sealed and agitated in a mechanical device in darkness for 1 hour at 27°C.[11][12]
-
Drying: The specimen is removed, squeezed to remove excess liquid, and dried in air at room temperature.[11]
-
Assessment: The change in the color of the treated specimen is compared against an untreated original sample using the 1-5 grey scale for color change.[8]
Discussion
The experimental data confirms the high stability of Vat Brown 3 . Its lightfastness rating of 7-8 is the highest achievable, indicating exceptional resistance to fading from light exposure. Its performance in wash fastness tests is also excellent, with a top rating of 5 for both color change and staining, signifying that it does not bleed or fade during laundering. This is a direct result of the dye's insolubility in water after being fixed within the cotton fibers. The performance of Vat Brown 3 is comparable to that of Vat Brown 1, another member of the same dye class, which also exhibits top-tier stability.
In contrast, Reactive Brown 18 , while demonstrating good overall fastness, shows slightly lower light fastness (5-6) and chlorine fastness (3). Reactive dyes form a strong covalent bond with cellulosic fibers, which accounts for their very good wash fastness.[10] However, this bond can be susceptible to cleavage by strong oxidizing agents like chlorine.
Direct Brown 2 shows significantly lower stability across all tested categories. Its poor light (3) and wash (2) fastness ratings make it unsuitable for applications requiring durability.[3][4] Direct dyes are held to the fiber by weaker intermolecular forces, making them more prone to desorption during washing and degradation by light.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. benchchem.com [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. China Biggest C.I. Direct Brown 2 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. medkoo.com [medkoo.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. intertekinform.com [intertekinform.com]
- 9. CI Direct Brown 2 Datasheet DC Chemicals [dcchemicals.com]
- 10. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 11. Working Procedure of Colorfastness to Chlorinated Water Test - Textile Education Blogs [diantextile.blogspot.com]
- 12. textilelearner.net [textilelearner.net]
Comparative assessment of the environmental impact of synthetic vs. natural brown dyes
This guide provides a comprehensive comparison of the environmental impact of synthetic and natural brown dyes, tailored for researchers, scientists, and drug development professionals. The assessment is based on a review of life cycle analyses, toxicity studies, and other environmental data.
Quantitative Data Summary
The following tables summarize the key environmental impact indicators for synthetic and natural brown dyes. It is important to note that the values for natural dyes can vary significantly depending on the specific plant source, cultivation methods, and processing techniques used. Similarly, the impacts of synthetic dyes depend on the specific chemical class and manufacturing processes.
Table 1: Life Cycle Assessment (LCA) Data for Brown Dyes
| Parameter | Synthetic Brown Dyes (e.g., Azo Dyes) | Natural Brown Dyes (e.g., Walnut, Catechu) | Source(s) |
| Water Consumption (L/kg of dyed textile) | 70 - 150 | Can be up to 80% lower than synthetic dyes with optimized techniques | [1] |
| Energy Consumption (MJ/kg of dye) | Generally higher due to petrochemical synthesis | Lower for extraction, but can be higher during dye application | [2] |
| Greenhouse Gas Emissions (kg CO2 eq/kg of dyed fabric) | Higher due to fossil fuel-based raw materials and energy-intensive manufacturing | Generally lower, but land-use change for cultivation can contribute | [1] |
| Overall Environmental Impact Reduction Potential (with optimization) | Significant reduction possible with cleaner production and wastewater treatment | 35-45% lower overall impact compared to conventional synthetic dyeing | [1] |
Table 2: Wastewater Characteristics
| Parameter | Synthetic Brown Dye Effluent | Natural Brown Dye Effluent | Source(s) |
| Chemical Oxygen Demand (COD) (mg/L) | 10,000 - 20,000 (for naphthol and indigosol dyes) | Lower than synthetic dyes | [2] |
| Biochemical Oxygen Demand (BOD5) (mg/L) | Varies, often with a low BOD5/COD ratio indicating low biodegradability | Generally higher biodegradability | [3] |
| BOD5/COD Ratio | ~0.1 - 0.3 (low biodegradability) | ~0.44 - 0.67 (higher biodegradability) | [3][4] |
| Heavy Metals | May contain chromium, copper, etc., depending on the dye class and mordants | Can contain aluminum, iron, copper from mordants | [3] |
| Toxicity | Can be high due to dye chemistry and byproducts | Generally lower, but depends on mordants used | [5] |
Table 3: Acute Ecotoxicity Data (Daphnia magna, 48-hour EC50/LC50)
| Dye | Type | 48h EC50/LC50 (mg/L) | Source(s) |
| Acid Brown 83 | Synthetic (Azo) | Data not found | |
| Direct Brown 95 | Synthetic (Azo) | Data not found | |
| Chrysoidine G | Synthetic (Azo) | LC50: 64 ppm (for C. elegans) | [6] |
| Disperse Orange 3 | Synthetic (Azo) | LC50: 87 ppm (for C. elegans) | [6] |
| Walnut (Juglans regia) Husk Dye | Natural | Data not found | |
| Catechu (Acacia catechu) Dye | Natural | Data not found |
Note: Data for specific brown dyes on Daphnia magna is limited in the searched literature. The provided data for C. elegans offers an indication of the toxicity of some azo dyes.
Experimental Protocols
Life Cycle Assessment (LCA) of Textile Dyes (based on ISO 14044)
A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product or process throughout its entire lifespan.[7]
Step 1: Goal and Scope Definition [8]
-
Goal: To compare the environmental performance of a specific synthetic brown dye versus a specific natural brown dye for dyeing 1 kg of cotton fabric.
-
Scope: Cradle-to-gate (from raw material extraction to the end of the dyeing process) or cradle-to-grave (including the use phase and end-of-life of the textile).
-
Functional Unit: 1 kg of cotton fabric dyed to a specific brown shade with a defined colorfastness.
-
System Boundaries: Define all the processes to be included, such as cultivation/extraction of raw materials, dye synthesis/preparation, transportation, the dyeing process itself (including energy and water use), and wastewater treatment.[7]
Step 2: Life Cycle Inventory (LCI) Analysis [8]
-
Collect data for all inputs and outputs for each process within the system boundaries.
-
Inputs: Raw materials (e.g., crude oil for synthetic dyes, plant materials for natural dyes), energy (electricity, natural gas), water, chemicals (mordants, fixing agents, etc.).
-
Outputs: The dyed fabric, emissions to air (e.g., CO2, NOx, SOx), emissions to water (e.g., COD, BOD, heavy metals, residual dyes), and solid waste.
-
Step 3: Life Cycle Impact Assessment (LCIA) [8]
-
Translate the inventory data into potential environmental impacts. This involves:
-
Classification: Assigning inventory data to relevant environmental impact categories (e.g., global warming potential, water depletion, ecotoxicity).
-
Characterization: Using characterization factors to quantify the contribution of each input/output to the impact categories. For example, converting greenhouse gas emissions into CO2 equivalents.
-
Step 4: Life Cycle Interpretation [8]
-
Identify the life cycle stages and processes that contribute most significantly to the environmental impacts.
-
Conduct sensitivity and uncertainty analyses to assess the robustness of the results.
Acute Immobilization Test with Daphnia magna (OECD 202)
This test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia magna over a 48-hour period (EC50).[9]
1. Test Organisms:
-
Daphnia magna neonates (less than 24 hours old) from a healthy, laboratory-reared culture.
2. Test Substance Preparation:
-
Prepare a stock solution of the dye in a suitable solvent (if necessary) and then prepare a series of dilutions in the test water (e.g., reconstituted hard freshwater).
-
A control group (test water only) and at least five test concentrations in a geometric series are required.
3. Test Procedure:
-
Place at least 20 daphnids, divided into four replicates of five, into test vessels for each concentration and the control.
-
The test volume should provide at least 2 mL per daphnid.
-
The test is conducted for 48 hours under controlled conditions (temperature: 20 ± 2°C; photoperiod: 16h light/8h dark).
-
Do not feed the daphnids during the test.
4. Observations and Data Analysis:
-
Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Measure water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.
-
Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical substances by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
1. Test Strains:
-
Use a set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
2. Metabolic Activation:
-
Conduct the test both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.
3. Test Procedure (Plate Incorporation Method):
-
Prepare a series of concentrations of the test dye.
-
To molten top agar (B569324), add the bacterial culture, the test substance at a specific concentration, and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
4. Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Comparative Environmental Assessment
Caption: Workflow for the comparative environmental assessment of dyes.
Azo Dye Metabolism and Induction of DNA Damage
Caption: Metabolic activation of azo dyes leading to DNA damage.[10][11]
p53 and MAPK Signaling in Response to Aromatic Amine-Induced DNA Damage
Caption: p53 and MAPK signaling in response to DNA damage.[11][12]
Caspase Activation Cascade in Apoptosis Induced by Azo Dye Metabolites
Caption: Intrinsic pathway of apoptosis via caspase activation.[13][14]
Conclusion
The environmental impact of dyes is a complex issue with trade-offs for both synthetic and natural options. While natural dyes are derived from renewable resources and are generally more biodegradable, their production can be land and water-intensive. Furthermore, the use of metallic mordants in natural dyeing can introduce heavy metals into wastewater streams.[3]
Synthetic dyes, while often more resource-efficient in terms of land use, are typically derived from non-renewable petrochemicals and their manufacturing processes can be energy-intensive and generate hazardous waste. A significant concern with many synthetic brown dyes, particularly azo dyes, is their potential to break down into carcinogenic aromatic amines.[11]
Ultimately, a holistic approach that considers the entire life cycle of the dye, from raw material sourcing to end-of-life, is necessary for a comprehensive environmental assessment. For both natural and synthetic dyes, the adoption of cleaner production technologies, efficient dyeing processes that minimize water and energy consumption, and effective wastewater treatment are crucial for mitigating their environmental footprint.
References
- 1. ENVIRONMENTAL [oasis-lmc.org]
- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 3. ISO 14044: A guide to life cycle assessment | Manglai [manglai.io]
- 4. Water quality-Determination of the acute toxiclty of substance to Daphnia(Daphnia magna straus) [english.mee.gov.cn]
- 5. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tracextech.com [tracextech.com]
- 7. ISO 14044 Explained: Standards, Significance, and Requirements [lythouse.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Mapping polycyclic aromatic hydrocarbon and aromatic amine-induced DNA damage in cancer-related genes at the sequence level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress | Molecular Systems Biology [link.springer.com]
- 11. Pulsatile MAPK Signaling Modulates p53 Activity to Control Cell Fate Decisions at the G2 Checkpoint for DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evaluating the cost-effectiveness of different Vat Brown 3 degradation methods
For researchers and professionals in drug development and environmental science, the efficient and economical degradation of persistent organic pollutants like the anthraquinone (B42736) dye Vat Brown 3 is a critical challenge. This guide provides a comparative analysis of three promising degradation methods—Biological Degradation, Fenton Oxidation, and Photocatalytic Degradation—evaluating their cost-effectiveness and providing detailed experimental support for their application.
At a Glance: Comparing Degradation Efficiencies and Costs
A side-by-side comparison of the key performance indicators for each method reveals distinct advantages and limitations. While biological methods stand out for their low operational costs, advanced oxidation processes like Fenton and Photocatalysis offer rapid and high degradation efficiencies.
| Degradation Method | Degradation Efficiency (%) | Treatment Time | Estimated Operating Cost (USD/m³) | Key Advantages | Key Disadvantages |
| Biological Degradation | ~90%[1][2] | 18 hours[1][2] | Low | Environmentally friendly, low sludge production.[3][4][5] | Slower process, sensitive to environmental conditions.[6] |
| Fenton Oxidation | >95% (for similar dyes)[7] | < 2 hours[7][8] | Moderate | Rapid degradation, effective for recalcitrant compounds.[7][9] | Sludge production, requires acidic pH.[7] |
| Photocatalytic Degradation | ~99% (for similar dyes) | ~2 hours | High | High mineralization, no sludge production.[10] | Higher energy consumption, catalyst recovery can be challenging.[10] |
Delving into the Mechanisms: Pathways of Degradation
Understanding the degradation pathways is crucial for optimizing each method and assessing the potential formation of intermediate byproducts.
Biological Degradation Pathway by Pseudomonas aeruginosa
The biodegradation of Vat Brown 3 by microorganisms like Pseudomonas aeruginosa is an enzymatic process. While the specific complete pathway for Vat Brown 3 is not fully elucidated, it is proposed to involve initial cleavage of the complex anthraquinone structure into smaller, less toxic intermediates, which are then further mineralized. The process is dependent on enzymes such as oxidoreductases.[6][11][12]
Fenton and Photocatalytic Degradation: A Radical Approach
Both Fenton and Photocatalytic processes belong to the category of Advanced Oxidation Processes (AOPs). They rely on the generation of highly reactive hydroxyl radicals (•OH) to non-selectively oxidize and break down the complex dye molecule.[7][9][10]
Experimental Corner: Replicating the Results
Detailed methodologies are provided below for the key experiments to facilitate further research and validation.
Biological Degradation of Vat Brown R (likely C.I. Vat Brown 3) by Pseudomonas aeruginosa NCH[1][2]
1. Microorganism and Culture Conditions:
- The bacterial strain Pseudomonas aeruginosa NCH, isolated from textile dye wastewater, is used.
- The strain is maintained on a nutrient agar (B569324) medium. For degradation studies, a nutrient broth is used for inoculum preparation.
2. Experimental Setup:
- Degradation experiments are conducted in Erlenmeyer flasks containing a mineral salt medium and the Vat Brown R dye (100 mg/L).
- The flasks are inoculated with a specific percentage of the bacterial culture (e.g., 9.51% v/v).
- The flasks are incubated under shaking conditions at a controlled temperature (e.g., 34.69°C) and pH (e.g., 9.76).
3. Analysis:
- Aliquots of the culture medium are withdrawn at regular intervals (e.g., every 2 hours).
- The samples are centrifuged to separate the bacterial biomass.
- The supernatant is analyzed using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Vat Brown R (610 nm) to determine the percentage of decolorization.
- Degradation can be further confirmed by techniques like FT-IR analysis.
Fenton Oxidation of Vat Dyes (Adapted for Vat Brown 3)[7]
1. Reagents:
- Vat Brown 3 solution of a specific concentration (e.g., 50 mg/L).
- Ferrous sulfate (B86663) (FeSO₄·7H₂O) as the source of Fe²⁺ ions.
- Hydrogen peroxide (H₂O₂).
- Sulfuric acid (H₂SO₄) to adjust the pH.
2. Experimental Procedure:
- The experiments are carried out in beakers at room temperature.
- The pH of the dye solution is adjusted to 3 using H₂SO₄.
- A specific concentration of FeSO₄·7H₂O is added to the solution.
- The reaction is initiated by the addition of H₂O₂.
- The mixture is stirred continuously.
3. Analysis:
- Samples are taken at different time intervals.
- The reaction is quenched by adding a suitable reagent (e.g., NaOH to raise the pH).
- The samples are filtered to remove the precipitated iron hydroxide.
- The concentration of the remaining dye is measured using a UV-Vis spectrophotometer.
Photocatalytic Degradation of Anthraquinone Dyes (Adapted for Vat Brown 3)[13][14][15]
1. Materials:
- Vat Brown 3 solution.
- Titanium dioxide (TiO₂) as the photocatalyst (e.g., Degussa P25).
- A photoreactor equipped with a UV lamp or a solar simulator.
2. Experimental Setup:
- A suspension of TiO₂ in the dye solution is prepared in the photoreactor.
- The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
- The light source is then turned on to initiate the photocatalytic reaction.
3. Analysis:
- Samples are withdrawn at regular time intervals.
- The TiO₂ particles are removed by centrifugation or filtration.
- The remaining dye concentration in the filtrate is determined by UV-Vis spectrophotometry.
Concluding Remarks
The choice of the most cost-effective degradation method for Vat Brown 3 is contingent on the specific application, regulatory requirements, and economic constraints. Biological degradation presents a sustainable and low-cost option for large-volume, less urgent treatment scenarios.[3][4][13] In contrast, Fenton and photocatalytic oxidation are highly effective for rapid and complete removal of the dye, making them suitable for treating highly concentrated or recalcitrant wastewater streams where operational costs are a secondary consideration to environmental compliance.[7][10] Further research focusing on pilot-scale studies and the analysis of degradation byproducts will be instrumental in optimizing these methods for industrial applications.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 3. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. jetir.org [jetir.org]
- 6. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Treatment of Textile Wastewater Using Advanced Oxidation Processes—A Critical Review [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. jabonline.in [jabonline.in]
Unveiling the Photocatalytic Degradation of Vat Brown 3: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degradation pathways of complex organic molecules like Vat Brown 3 is crucial for environmental remediation and the development of robust manufacturing processes. This guide provides a comprehensive comparison of the photocatalytic degradation of Vat Brown 3 with alternative advanced oxidation processes (AOPs), supported by experimental data and detailed protocols.
Vat Brown 3, a complex anthraquinone (B42736) dye, is known for its stability and resistance to conventional wastewater treatment methods. Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which upon irradiation with light of suitable wavelength, generate highly reactive oxygen species (ROS) that can break down the complex dye molecule into simpler, less harmful substances.
The Mechanism of Photocatalytic Degradation
The photocatalytic degradation of anthraquinone dyes like Vat Brown 3 generally proceeds through a series of steps initiated by the photoexcitation of the semiconductor catalyst.[1][2] Upon absorbing photons with energy equal to or greater than its band gap, the photocatalyst generates electron-hole pairs (e⁻/h⁺). These charge carriers then react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[2]
These highly reactive species attack the anthraquinone structure, leading to the cleavage of the chromophoric rings and subsequent loss of color. The degradation process continues with the formation of smaller aromatic intermediates, such as phthalic acid and other benzene (B151609) derivatives, which are eventually mineralized into carbon dioxide, water, and inorganic ions.[2]
Caption: General mechanism of photocatalytic dye degradation.
Comparative Performance of Photocatalysts
Both TiO₂ and ZnO are widely used photocatalysts for the degradation of organic dyes. While both have shown effectiveness, their performance can vary depending on the specific dye and experimental conditions.
| Photocatalyst | Crystal Structure | Band Gap (eV) | Advantages | Disadvantages |
| Titanium Dioxide (TiO₂) (Anatase) | Anatase | 3.2 | High photocatalytic activity, chemical stability, non-toxic, low cost.[1][3] | Requires UV irradiation for activation.[1] |
| Zinc Oxide (ZnO) | Wurtzite | 3.37 | Higher quantum efficiency than TiO₂, absorbs a broader range of UV spectrum.[4][5] | Photocorrosion in acidic or alkaline solutions can lead to dissolution.[6] |
Table 1: Comparison of Common Photocatalysts for Dye Degradation.
Experimental data on the photocatalytic degradation of anthraquinone dyes, such as Vat Yellow 1 (a proxy for Vat Brown 3), demonstrates the efficacy of these catalysts.
| Catalyst | Dye | Initial Concentration (mg/L) | Catalyst Loading (g/L) | Irradiation Source | Degradation Efficiency (%) | Time (min) |
| ZnO | Vat Yellow 1 | 10 | 0.005 | UV | 96 | 150 |
| ZnO | Vat Yellow 1 | 60 | 0.005 | UV | 54 | 150 |
| TiO₂ (P25) | Reactive Blue 19 | 50 | 1 | UV | 100 | 10 |
| TiO₂ | Real Batik Wastewater | - | - | UV | ~35 | 120 |
| ZnO (micron) | Real Batik Wastewater | - | - | UV | ~35 | 120 |
Table 2: Performance Data for Photocatalytic Degradation of Anthraquinone and Textile Dyes. [7][8]
Comparison with Other Advanced Oxidation Processes (AOPs)
Besides photocatalysis, other AOPs can also be employed for the degradation of anthraquinone dyes. These include Fenton and photo-Fenton processes, and ozonation.
| AOP Method | Reagents | Advantages | Disadvantages |
| Fenton | Fe²⁺ + H₂O₂ | High efficiency, simple setup, no energy input required. | Narrow working pH range (acidic), production of iron sludge. |
| Photo-Fenton | Fe²⁺ + H₂O₂ + UV/Visible light | Higher degradation rates than Fenton, can operate at near-neutral pH. | Higher operational cost due to light source. |
| Ozonation | O₃ | Strong oxidizing potential, effective for color removal, no sludge formation. | High cost, low solubility of ozone in water, potential for bromate (B103136) formation. |
Table 3: Comparison of Different Advanced Oxidation Processes.
| AOP | Dye | Degradation Efficiency (%) | Time (min) |
| O₃/Fenton | C.I. Acid Blue 80 | 88.76 | Not specified |
| UV/H₂O₂ | Reactive Blue 4 | High | 5-10 (decolorization) |
| UV/H₂O₂/Fe²⁺ | Reactive Blue 4 | Higher than UV/H₂O₂ | 5-10 (decolorization) |
Table 4: Performance Data for Other AOPs on Anthraquinone Dyes. [3][9]
Experimental Protocols
Protocol for Photocatalytic Degradation of Vat Dyes
This protocol is adapted for a typical batch photoreactor setup to evaluate the degradation of a vat dye like Vat Brown 3 using a photocatalyst such as TiO₂ or ZnO.[1]
Materials and Equipment:
-
Vat Brown 3 dye
-
Photocatalyst powder (e.g., TiO₂ P25 or ZnO)
-
Deionized water
-
Batch photoreactor (e.g., beaker with a magnetic stirrer)
-
UV lamp or solar simulator
-
pH meter
-
Centrifuge or syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
Procedure:
-
Catalyst Suspension: Prepare a stock suspension of the photocatalyst in deionized water (e.g., 1 g/L).
-
Dye Solution: Prepare a stock solution of Vat Brown 3 and dilute it to the desired initial concentration (e.g., 20 mg/L) in the photoreactor.
-
Adsorption-Desorption Equilibrium: Add the required volume of the catalyst suspension to the dye solution. Stir the mixture in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Photocatalytic Reaction: Turn on the light source to initiate the photocatalysis.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
-
Sample Preparation: Immediately centrifuge or filter the sample to remove the photocatalyst particles.
-
Analysis: Measure the absorbance of the supernatant/filtrate at the maximum absorbance wavelength (λmax) of Vat Brown 3 using a UV-Vis spectrophotometer.
-
Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Caption: A typical experimental workflow for evaluating catalyst performance.
Logical Comparison of Degradation Approaches
The choice of the most suitable degradation method depends on various factors, including the desired efficiency, cost, and the specific characteristics of the wastewater.
Caption: Decision logic for selecting a suitable degradation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Decomposition of Anthraquinone Vat Yellow 1 Using Zinc Oxide Photocatalyst [scirp.org]
- 8. iicbe.org [iicbe.org]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Vat Brown 3 Performance Across Diverse Solvent Systems
This guide provides a comprehensive comparison of the performance of Vat Brown 3 (C.I. 69015), a complex anthraquinone (B42736) vat dye, in various solvent systems. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the dye's solubility characteristics, offering experimental data and detailed protocols for performance evaluation.
Vat Brown 3 is recognized for its excellent colorfastness, making it a staple in applications demanding high durability, primarily in textile dyeing.[1][2] However, its utility in broader research and development, including formulations relevant to pharmaceuticals or advanced materials, is often hampered by its poor solubility in common solvents. Understanding its behavior in different chemical environments is crucial for optimizing existing applications and exploring new ones.
Performance and Solubility Overview
Vat Brown 3 is a dark brown powder that is characteristically insoluble in water and common alcohols like ethanol.[2][3][4][5] Its molecular structure, a large, polycyclic anthraquinone derivative, contributes to its low solubility in most conventional solvents.[3][6] The dye is slightly soluble in non-polar aromatic solvents like xylene, producing a bordeaux or jujube-red solution.[3][4][5] For practical application in its primary role as a textile dye, Vat Brown 3 must be converted to its water-soluble "leuco" form through alkaline reduction.
Alternatives to Vat Brown 3
For applications requiring inherent solubility in organic solvents, other classes of dyes may be more suitable. Solvent Dyes , such as Solvent Brown 53 , are specifically designed for solubility in non-polar systems like plastics, waxes, and oils.[7] Within the vat dye class, Vat Brown 1 is a chemically related compound used in similar applications, though it also shares the characteristic of water insolubility.[8][9] The choice of an alternative is critically dependent on the specific solvent requirements and performance criteria of the intended application.
Quantitative Data Summary
The following table summarizes the performance and solubility of Vat Brown 3 in key solvent and medium types. Due to its general insolubility, much of the data is qualitative, reflecting its behavior rather than specific concentration values in standard organic solvents.
| Solvent System | Solvent Type | Solubility | Color of Solution/Dispersion | Key Applications & Remarks |
| Water / Ethanol | Polar Protic | Insoluble[3][4] | Brown Suspension | Not suitable for creating true solutions. Used for washing or as a non-solvent in precipitation. |
| Xylene | Non-Polar Aromatic | Slightly Soluble[3][5][10] | Bordeaux / Jujube Red[4][10] | Limited use due to low solubility. Can be used for analytical purposes (e.g., chromatography).[11] |
| Concentrated H₂SO₄ | Strong Acid | Soluble (with reaction) | Dark Wine Red[3][5] | Used for chemical analysis and in the final cyclization step of its synthesis.[3] Not an application solvent due to its reactive nature. |
| Alkaline Reducing Medium | Aqueous (Chemical Reaction) | Soluble (as Leuco Salt) | Red-Brown (Alkaline) / Yellow-Brown (Acidic)[3][5] | The primary system for dyeing cellulosic fibers (cotton, viscose).[4][5] The dye is chemically modified to achieve solubility. |
Experimental Protocols
Detailed methodologies are provided below for assessing the solubility and performance of Vat Brown 3.
Experiment 1: Qualitative Solubility Screening
Objective: To rapidly assess the solubility of Vat Brown 3 in a range of solvents.
Methodology:
-
Add approximately 1-2 mg of Vat Brown 3 powder to a series of clear glass vials.
-
To each vial, add 1 mL of a different test solvent (e.g., water, ethanol, acetone, toluene, xylene, dimethyl sulfoxide).
-
Seal the vials and agitate them vigorously using a vortex mixer for 2 minutes.
-
Allow the vials to stand at room temperature for 1 hour.
-
Visually inspect each vial for signs of dissolution. Observe the color of the supernatant and the presence of undissolved solid material at the bottom.
-
Record observations as "Insoluble," "Slightly Soluble," or "Soluble" and note any color changes.
Experiment 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry
Objective: To quantify the solubility of Vat Brown 3 in a solvent where it shows partial solubility (e.g., xylene) or to analyze its concentration in a dyeing bath.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of Vat Brown 3 (e.g., 10 mg) to a known volume of the chosen solvent (e.g., 10 mL of xylene) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours using a mechanical shaker to ensure equilibrium is reached.[12]
-
Separation: Centrifuge the suspension to pellet the excess, undissolved dye.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant. If necessary, filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulates.[12]
-
Spectrophotometric Analysis:
-
Prepare a series of standard solutions of known concentrations. Note: As Vat Brown 3 is insoluble in most solvents, a stock solution can be prepared by dissolving a precise amount in a minimal volume of concentrated sulfuric acid and then carefully diluting with a suitable solvent, or by using a solvent like chloroform (B151607) for extraction-based methods.[13]
-
Record the absorbance of the standard solutions and the saturated sample solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[13][14]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Vat Brown 3 in the saturated sample by using the calibration curve. This concentration represents the dye's solubility in that solvent at the specified temperature.
-
Logical and Experimental Workflows
The selection of an appropriate solvent system for Vat Brown 3 is entirely dependent on the intended application. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Solvent Selection Workflow for Vat Brown 3 Applications.
The experimental process for determining dye concentration, a critical factor in performance, follows a structured pathway from sample preparation to final analysis.
Caption: Experimental Workflow for Quantitative Dye Analysis.
References
- 1. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]
- 5. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 6. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 7. Sudarshan Chemical Industries Limited [sudarshan.com]
- 8. static.fibre2fashion.com [static.fibre2fashion.com]
- 9. Vat dye,dye,vat black dye,vat brown dye,vat green dye,vat blue dye,vat red dye,sunnychemical [sunnychemical.com]
- 10. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 11. sdc.org.uk [sdc.org.uk]
- 12. materialneutral.info [materialneutral.info]
- 13. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdc.org.uk [sdc.org.uk]
Safety Operating Guide
Proper Disposal of Vat Brown 3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Vat Brown 3, a synthetic vat dye. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazard Profile of Vat Brown 3
Vat Brown 3, also identified by its CAS number 131-92-0, is an odorless brown to dark brown powder that is insoluble in water.[1][2][3][4][5] While it is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its properties necessitate careful handling and a conservative approach to disposal.[6][7][8][9] The primary concerns are its potential combustibility, incompatibility with certain chemicals, and the toxic fumes it can emit upon decomposition.[1][2]
Key Hazards:
-
Reactivity: Vat Brown 3 is incompatible with oxidizing and reducing agents.[1][2]
-
Hazardous Decomposition: When heated to decomposition, it can release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]
-
Health Effects: May cause skin and eye irritation.[2] It is harmful if swallowed, and there are potential risks of irreversible effects.[2]
-
Environmental Effects: It may be harmful to aquatic life in high concentrations.[4]
II. Regulatory Classification and Disposal Determination
As Vat Brown 3 is not a listed hazardous waste, its classification depends on whether it exhibits any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, or toxicity. The generator of the waste is responsible for making this determination.
Recommended Approach: Given the lack of definitive data, particularly regarding the Toxicity Characteristic Leaching Procedure (TCLP), it is recommended to manage Vat Brown 3 waste as hazardous unless it has been tested and proven to be non-hazardous. This conservative approach ensures the highest level of safety and compliance with environmental regulations.
| Hazardous Waste Characteristic | Applicability to Vat Brown 3 | Regulatory Threshold (if applicable) |
| Ignitability | Probably combustible, but flash point is not determined. | Liquid with a flash point < 60°C (140°F) |
| Corrosivity | No evidence to suggest it is corrosive. | Aqueous solution with a pH ≤ 2 or ≥ 12.5 |
| Reactivity | Incompatible with oxidizing and reducing agents, but no data on severe reactivity. | Unstable, reacts violently with water, or generates toxic gases. |
| Toxicity | Potential for ecotoxicity. Data from TCLP is not available. | Exceeds concentration limits for specific contaminants in a TCLP test. |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of Vat Brown 3 waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling Vat Brown 3, ensure you are wearing the appropriate PPE:
-
NIOSH-approved respirator
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
2. Waste Segregation and Collection:
-
Do not mix Vat Brown 3 waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Collect solid Vat Brown 3 waste in a designated, clearly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
For solutions containing Vat Brown 3, use a labeled, leak-proof container.
3. Spill Management: In the event of a small spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, dampen the spilled solid material with water to prevent dust from becoming airborne.[1]
-
Carefully transfer the dampened material and any contaminated absorbent paper into a sealable container for disposal.[1]
-
Wash the contaminated surface with a soap and water solution.[1]
-
Seal any contaminated clothing or absorbent materials in a vapor-tight plastic bag for disposal.[1]
4. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the name "Vat Brown 3," and any other information required by your institution.
-
Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of Vat Brown 3 down the drain or in the regular trash.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Vat Brown 3.
Caption: Logical workflow for the safe disposal of Vat Brown 3 waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of Vat Brown 3, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 2. C.I. VAT BROWN 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vat Brown 3, Vat Brown R [xcwydyes.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Vat-brown-3
Essential Safety and Handling of Vat Brown 3
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Vat Brown 3. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Chemical and Physical Properties
Vat Brown 3 is a synthetic vat dye, appearing as an odorless brown to dark brown powder.[1][2] It is insoluble in water but soluble in alkaline-reducing agents.[3]
| Property | Value |
| CAS Number | 131-92-0[4][5] |
| Molecular Formula | C42H23N3O6[4][5] |
| Molecular Weight | 665.65 g/mol [4][5] |
| Physical State | Powder/Granular[3][4] |
| Solubility | Insoluble in water[1][3] |
| Storage | Store in a cool, dry, well-ventilated area away from oxidizing and reducing agents.[3][4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin/eye contact, inhalation, and ingestion.[4]
| Equipment | Specification | Purpose |
| Hand Protection | Rubber or nitrile gloves. | To prevent skin contact and potential irritation.[3][4] |
| Eye Protection | Chemical safety goggles. | To protect eyes from dust, which can cause irritation and inflammation.[3][4] |
| Respiratory Protection | Approved respirator or dust mask. | To prevent inhalation of dust, which may cause respiratory tract irritation.[3][4] |
| Body Protection | Lab coat or coveralls. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan for Handling and Use
Adherence to a strict operational workflow is critical for safety. All handling should occur within a designated area, preferably a chemical fume hood, equipped with an eyewash station and a safety shower.[4]
Preparation and Handling
-
Ventilation: Always handle Vat Brown 3 in a well-ventilated area or a chemical fume hood to control airborne dust.[4]
-
Minimize Dust: Take care to minimize the generation and accumulation of dust during handling.[4]
-
Avoid Contact: Prevent all contact with eyes, skin, and clothing.[4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Contaminated clothing should be removed and washed before reuse.[4]
Use in Dyeing Processes (Example Protocol)
While detailed experimental protocols are application-specific, the following provides general guidance for dyeing cotton products:
-
Reduction Temperature: The temperature for the reduction dry cylinder should not exceed 50°C.[2][6]
-
Reduction Time: The recommended reduction time is 10-15 minutes.[2][6]
-
Stabilization Time: The dry cylinder stable time is 30 minutes.[6]
Emergency and Disposal Plan
Spill Response
In the event of a spill, follow these steps immediately:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Dampen: Dampen the solid spill material with water to prevent dust from becoming airborne.[1]
-
Contain: Transfer the dampened material into a suitable, labeled container for hazardous waste.[1]
-
Clean-Up: Use absorbent paper dampened with water to clean up any remaining residue.[1]
-
Decontaminate: Wash all contaminated surfaces with a soap and water solution.[1]
-
Dispose: Seal all contaminated items (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[1]
-
Re-entry: Do not re-enter the contaminated area until a safety officer has verified it is clean.[1]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Flush skin with plenty of soap and water. If irritation develops or persists, seek medical aid.[4]
-
Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
Waste Disposal
Waste generated from the use of Vat Brown 3, including spent solvent still bottoms, is considered hazardous.[7]
-
All waste materials, including contaminated PPE and cleaning materials, must be collected in sealed, properly labeled containers.
-
Disposal must be conducted in accordance with all local, state, and federal regulations for hazardous waste.[3]
Workflow Visualization
The following diagram illustrates the complete, safe workflow for handling Vat Brown 3, from initial preparation to final disposal.
Caption: Safe handling workflow for Vat Brown 3.
References
- 1. C.I. VAT BROWN 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]
- 3. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]
- 6. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]
- 7. static.fibre2fashion.com [static.fibre2fashion.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
